2-Ethynyl-1,4-dimethylbenzene
Description
The exact mass of the compound 2-Ethynyl-1,4-dimethylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethynyl-1,4-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynyl-1,4-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-7-8(2)5-6-9(10)3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUIVBVNLZPXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571294 | |
| Record name | 2-Ethynyl-1,4-dimethylbenzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90571294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74331-70-7 | |
| Record name | 2-Ethynyl-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74331-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethynyl-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynyl-1,4-dimethylbenzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis of 2-Ethynyl-1,4-dimethylbenzene via Sonogashira Coupling
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient method for the synthesis of 2-ethynyl-1,4-dimethylbenzene, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the palladium and copper co-catalyzed Sonogashira cross-coupling reaction. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss the strategic rationale behind key procedural choices, including the use of a protected alkyne surrogate. This document is designed to serve as a practical and authoritative resource for professionals engaged in advanced organic synthesis.
Introduction: The Significance of Arylalkynes
Arylalkynes, such as 2-ethynyl-1,4-dimethylbenzene, are foundational structural motifs in a wide array of functional molecules.[1][2][3] Their rigid, linear geometry and electron-rich triple bond make them indispensable in the construction of conjugated polymers, molecular electronics, and complex pharmaceutical agents.[4] The synthesis of these compounds requires a reliable and versatile method for forming a carbon-carbon bond between an sp²-hybridized aryl carbon and an sp-hybridized alkyne carbon.
The Sonogashira cross-coupling reaction stands as the preeminent strategy for achieving this transformation.[5][6] It offers mild reaction conditions, broad functional group tolerance, and typically high yields, making it a favored method in both academic and industrial laboratories.[5][7] This guide details the synthesis of 2-ethynyl-1,4-dimethylbenzene from the readily available starting material, 1,4-dimethyl-2-iodobenzene.[8][9]
The Sonogashira Coupling: A Mechanistic Perspective
The Sonogashira reaction is a powerful cross-coupling process that utilizes a dual catalytic system to couple a terminal alkyne with an aryl or vinyl halide.[4][5] The reaction's success hinges on the synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][10]
Core Components:
-
Palladium Catalyst: Typically a Pd(0) complex, often generated in situ from a Pd(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].[5][7]
-
Copper(I) Co-catalyst: A copper(I) salt, most commonly copper(I) iodide (CuI), which is crucial for activating the alkyne.[4][5]
-
Amine Base: Serves both as a base to deprotonate the alkyne and often as a solvent (e.g., triethylamine, diisopropylamine).[7][11]
-
Substrates: An aryl halide (in this case, 1,4-dimethyl-2-iodobenzene) and a terminal alkyne.
The Catalytic Cycles Explained:
The overall mechanism proceeds through two main cycles:
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl iodide (1,4-dimethyl-2-iodobenzene), forming a Pd(II) intermediate. This intermediate then undergoes transmetalation with a copper acetylide species generated in the copper cycle. The final step is reductive elimination, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.[6][11][12]
-
The Copper Cycle: The terminal alkyne reacts with the copper(I) iodide in the presence of the amine base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) center to form a highly reactive copper(I) acetylide species.[5][10] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
Caption: The interconnected palladium and copper catalytic cycles.
A Two-Step Strategy: Employing Trimethylsilylacetylene (TMSA)
While the Sonogashira reaction can be performed with acetylene gas, a more practical and controlled approach involves the use of a liquid, protected alkyne surrogate like trimethylsilylacetylene (TMSA). This strategic choice offers two primary advantages:
-
Prevention of Homocoupling: The copper catalyst can promote the oxidative self-coupling of terminal alkynes, a side reaction known as Glaser coupling, which leads to undesired diyne byproducts.[5] The bulky trimethylsilyl (TMS) group on TMSA sterically and electronically shields the terminal alkyne, effectively preventing this side reaction.[13]
-
Ease of Handling: TMSA is a liquid that is significantly easier and safer to handle and measure accurately compared to acetylene gas.[6]
This strategy transforms the synthesis into a two-step sequence:
-
Sonogashira Coupling: 1,4-dimethyl-2-iodobenzene is coupled with TMSA to form 2-((trimethylsilyl)ethynyl)-1,4-dimethylbenzene.
-
Deprotection: The TMS protecting group is selectively cleaved under mild conditions to yield the final product, 2-ethynyl-1,4-dimethylbenzene.[14][15]
Experimental Protocols
The following protocols are presented as a robust starting point and may be optimized based on specific laboratory conditions and scales.
Part 1: Synthesis of 2-((trimethylsilyl)ethynyl)-1,4-dimethylbenzene
This procedure details the Sonogashira coupling of the aryl iodide with the protected alkyne. The reaction must be conducted under an inert atmosphere to protect the palladium catalyst from oxidation.[16]
Table 1: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 1,4-Dimethyl-2-iodobenzene | 232.06 | 10.0 | 1.0 | Starting aryl halide |
| Trimethylsilylacetylene (TMSA) | 98.22 | 12.0 | 1.2 | Alkyne source |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.20 | 0.02 (2 mol%) | Palladium precatalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.20 | 0.02 (2 mol%) | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | - | - | Base and solvent; use anhydrous grade |
| Tetrahydrofuran (THF) | 72.11 | - | - | Co-solvent; use anhydrous grade |
| Schlenk flask, magnetic stirrer, inert gas line (N₂ or Ar), syringes, standard glassware | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dimethyl-2-iodobenzene (2.32 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.20 mmol), and copper(I) iodide (38 mg, 0.20 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (20 mL) and anhydrous triethylamine (20 mL) via syringe. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.68 mL, 12.0 mmol) dropwise via syringe over 5 minutes.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl iodide is consumed (typically 3-6 hours).
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Resuspend the residue in diethyl ether (50 mL) and filter through a pad of Celite® to remove catalyst residues and salts, washing the pad with additional diethyl ether.[11]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[11]
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 2-((trimethylsilyl)ethynyl)-1,4-dimethylbenzene as a colorless oil.
Part 2: Deprotection to Yield 2-Ethynyl-1,4-dimethylbenzene
This procedure employs a mild, base-catalyzed methanolysis to selectively cleave the silicon-carbon bond, liberating the terminal alkyne.[15][17]
Table 2: Reagents and Materials for TMS Deprotection
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 2-((trimethylsilyl)ethynyl)-1,4-dimethylbenzene | 202.38 | ~9.0 (from Part 1) | 1.0 | Silylated intermediate |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.90 | 0.1 | Anhydrous, catalytic base |
| Methanol (MeOH) | 32.04 | - | - | Solvent |
| Round-bottom flask, magnetic stirrer, standard glassware | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the silylated alkyne (assuming ~9.0 mmol theoretical yield from Part 1) in methanol (50 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Base Addition: Add anhydrous potassium carbonate (124 mg, 0.90 mmol).
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).[17]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add deionized water (30 mL) to the residue.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers and wash with brine (1 x 30 mL).
-
Final Steps: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-ethynyl-1,4-dimethylbenzene. The product is often of sufficient purity for subsequent use, but can be further purified by column chromatography if necessary.
Workflow Summary and Data Presentation
The entire synthetic sequence can be visualized as a linear progression from starting materials to the final product.
Caption: A streamlined representation of the two-step synthesis.
Table 3: Representative Yield and Stoichiometry
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Theoretical Mass (g) | Typical Yield (%) |
| 1,4-Dimethyl-2-iodobenzene | 232.06 | 10.0 | 1.0 | 2.32 | - |
| Trimethylsilylacetylene | 98.22 | 12.0 | 1.2 | 1.18 | - |
| 2-((trimethylsilyl)ethynyl)-1,4-dimethylbenzene | 202.38 | 10.0 | 1.0 | 2.02 | 90-95% |
| 2-Ethynyl-1,4-dimethylbenzene | 130.19 | 10.0 | 1.0 | 1.30 | >95% (for step 2) |
Conclusion
The synthesis of 2-ethynyl-1,4-dimethylbenzene from 1,4-dimethyl-2-iodobenzene is efficiently achieved through a two-step sequence centered on the Sonogashira cross-coupling reaction. The strategic use of trimethylsilylacetylene as a protected alkyne source circumvents common side reactions and simplifies handling, leading to high yields of the desired intermediate. Subsequent mild deprotection readily furnishes the final product. This methodology exemplifies the power and reliability of modern cross-coupling chemistry and provides a dependable route for accessing valuable arylalkyne building blocks for further synthetic endeavors.
References
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An In-Depth Technical Guide to the Synthesis of 2-Ethynyl-1,4-dimethylbenzene via Sonogashira Coupling
Introduction
2-Ethynyl-1,4-dimethylbenzene, a disubstituted alkyne, is a valuable building block in the synthesis of complex organic molecules, finding applications in pharmaceuticals, organic materials, and natural product synthesis.[1][2] Its rigid, linear structure and reactive ethynyl group make it a versatile synthon for constructing intricate molecular architectures. The Sonogashira cross-coupling reaction stands as one of the most robust and efficient methods for the formation of C(sp²)-C(sp) bonds, making it the premier choice for synthesizing arylalkynes like 2-ethynyl-1,4-dimethylbenzene.[1][3][4] This palladium- and copper-cocatalyzed reaction offers mild reaction conditions, broad functional group tolerance, and typically high yields, rendering it indispensable in modern organic synthesis.[1][5][6]
This technical guide provides a comprehensive overview of the synthesis of 2-ethynyl-1,4-dimethylbenzene via the Sonogashira coupling. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a deep dive into the mechanistic underpinnings, experimental nuances, and critical considerations for successful execution.
Reaction Mechanism: The Engine of C-C Bond Formation
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[1]
-
Oxidative Addition: The aryl halide (2-bromo-1,4-dimethylbenzene) undergoes oxidative addition to the Pd(0) species, forming a Pd(II)-aryl complex.[3] This is often the rate-determining step.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired product, 2-ethynyl-1,4-dimethylbenzene, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (trimethylsilylacetylene).
-
Deprotonation: A base, typically an amine, deprotonates the alkyne, forming a copper(I) acetylide.[1] This activated alkyne species is then ready for transmetalation to the palladium center.
Caption: A streamlined workflow for the synthesis of 2-ethynyl-1,4-dimethylbenzene.
Step-by-Step Procedure
Part A: Sonogashira Coupling
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1,4-dimethylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF and triethylamine (TEA) via syringe. The reaction mixture should be a suspension.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product.
Part B: Deprotection of the Trimethylsilyl Group
-
Dissolve the crude TMS-protected product in methanol.
-
Add potassium carbonate (0.2 eq) to the solution. [7]3. Stir the mixture at room temperature for 1-2 hours. [7]Monitor the deprotection by TLC or GC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure 2-ethynyl-1,4-dimethylbenzene.
Critical Analysis and Field-Proven Insights
Causality Behind Experimental Choices
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced yields. Therefore, maintaining an inert atmosphere is crucial. [4]* Choice of Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the alkyne and as a solvent. [5]Its basicity is sufficient to facilitate the formation of the copper acetylide without causing unwanted side reactions.
-
Copper Co-catalyst: While copper-free Sonogashira couplings exist, the use of a copper(I) co-catalyst generally increases the reaction rate and allows for milder reaction conditions. [1]* TMS Protection: The use of trimethylsilylacetylene prevents the oxidative homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings that leads to the formation of diynes (Glaser coupling). [8][9]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Consider in situ generation of Pd(0) from a more stable precatalyst. |
| Insufficiently dry reagents/solvents | Use freshly distilled, anhydrous solvents and dry reagents. | |
| Significant Homocoupling | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. |
| Difficult Purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography. Consider a different purification technique, such as distillation or recrystallization. |
Safety Considerations
-
Palladium and Copper Salts: These heavy metal compounds should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine: This is a volatile and corrosive liquid. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Solvents: THF and methanol are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The Sonogashira coupling is a powerful and versatile tool for the synthesis of 2-ethynyl-1,4-dimethylbenzene. By understanding the underlying mechanism, carefully controlling the reaction conditions, and being aware of potential pitfalls, researchers can reliably and efficiently produce this valuable synthetic intermediate. The protocol and insights provided in this guide serve as a solid foundation for the successful application of this important reaction in a variety of research and development settings.
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European Journal of Chemistry. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]
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An In-depth Technical Guide to 2-Ethynyl-1,4-dimethylbenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-1,4-dimethylbenzene, a substituted aromatic alkyne, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features—a rigid ethynyl group attached to a dimethyl-substituted benzene ring—confer specific chemical reactivity and physical properties that make it a valuable building block in the design and synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical and chemical properties of 2-ethynyl-1,4-dimethylbenzene, detailed synthetic protocols, and insights into its reactivity and potential applications in drug discovery and development.
Physicochemical Properties
The physical and chemical characteristics of 2-Ethynyl-1,4-dimethylbenzene are fundamental to its handling, reactivity, and application in various chemical transformations. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ | [1][2][3] |
| Molecular Weight | 130.19 g/mol | [1][2][3] |
| Appearance | Liquid | Inferred from boiling point and lack of reported melting point |
| Boiling Point | 193-194 °C (lit.) | |
| Density | 0.914 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.5410 (lit.) | |
| Flash Point | -13 °C (closed cup) | |
| CAS Number | 74331-70-7 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Ethynyl-1,4-dimethylbenzene. Below are the expected and reported spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acetylenic proton. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The two methyl groups will likely appear as singlets in the alkyl region (around δ 2.2-2.5 ppm). The acetylenic proton is expected to be a singlet in the range of δ 3.0-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The aromatic carbons are expected to resonate in the δ 120-140 ppm region. The carbons of the methyl groups will appear in the upfield region (around δ 20-25 ppm). The sp-hybridized carbons of the alkyne group are expected in the δ 80-90 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Ethynyl-1,4-dimethylbenzene will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹ for the terminal alkyne C-H bond.
-
C≡C stretch: A weak to medium absorption band in the region of 2100-2140 cm⁻¹.
-
C-H stretch (aromatic and alkyl): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
FTIR and ATR-IR spectra are available from sources like PubChem, originating from Bio-Rad Laboratories, Inc.[1].
Mass Spectrometry (MS)
The mass spectrum of 2-Ethynyl-1,4-dimethylbenzene will show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern is expected to involve the loss of a methyl group ([M-15]⁺) and other characteristic fragments arising from the cleavage of the aromatic ring and the ethynyl group.
Synthesis and Reactivity
Synthesis via Sonogashira Coupling
A primary and highly efficient method for the synthesis of 2-Ethynyl-1,4-dimethylbenzene is the Sonogashira cross-coupling reaction[4][5][6][7]. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[4][5][6][7].
A plausible synthetic route starts from 2-bromo-1,4-dimethylbenzene or 2-iodo-1,4-dimethylbenzene and a suitable protected or terminal acetylene source.
Detailed Experimental Protocol (Illustrative):
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-1,4-dimethylbenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).
-
Solvent and Reagents: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like THF or toluene with an amine.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture. The trimethylsilyl group serves as a protecting group for the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate and wash with aqueous ammonium chloride solution to remove the copper catalyst. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in a solvent such as methanol (MeOH). Add a base, for instance, potassium carbonate (K₂CO₃), and stir at room temperature to effect the desilylation.
-
Purification: After the deprotection is complete (monitored by TLC), neutralize the mixture, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the final product by column chromatography on silica gel to obtain pure 2-Ethynyl-1,4-dimethylbenzene.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and unwanted side reactions.
-
Copper(I) Co-catalyst: The copper(I) salt is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center, a key step in the catalytic cycle.
-
Amine Base: The amine serves both as a base to deprotonate the terminal alkyne (or its precursor) and as a solvent. It also neutralizes the hydrogen halide formed during the reaction.
-
Protecting Group: The use of a protecting group like trimethylsilyl on acetylene can prevent self-coupling (Glaser coupling) of the terminal alkyne, leading to a cleaner reaction and higher yield of the desired cross-coupled product.
Chemical Reactivity
The chemical reactivity of 2-Ethynyl-1,4-dimethylbenzene is dominated by the terminal alkyne functionality. This group is a versatile handle for a variety of chemical transformations, making the molecule a valuable building block.
-
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This is a highly efficient and widely used reaction in drug discovery for linking different molecular fragments.
-
Further Cross-Coupling Reactions: As an alkyne component, it can be used in further Sonogashira couplings to synthesize more complex, conjugated systems.
-
Hydration: The alkyne can undergo hydration, typically catalyzed by mercury salts in acidic media, to form the corresponding methyl ketone (following Markovnikov's rule).
-
Reduction: The triple bond can be selectively reduced to a double bond (alkene) using catalysts like Lindlar's catalyst or completely reduced to a single bond (alkane) with catalytic hydrogenation over palladium on carbon (Pd/C).
-
Metallation: The acidic acetylenic proton can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a lithium acetylide. This nucleophile can then be used in reactions with various electrophiles, such as aldehydes, ketones, or alkyl halides, to form new carbon-carbon bonds.
Applications in Drug Development
The ethynyl group is a privileged functional group in medicinal chemistry. Its linear and rigid nature can be exploited to orient substituents in a specific manner for optimal binding to a biological target. Furthermore, the terminal alkyne can act as a bioisostere for other functional groups or serve as a reactive handle for covalent modification of target proteins.
2-Ethynyl-1,4-dimethylbenzene, as a substituted aryl alkyne, can be incorporated into lead compounds to:
-
Probe Binding Pockets: The rigid alkyne can act as a linker to explore and map the active site of an enzyme or the binding pocket of a receptor.
-
Enhance Potency: The introduction of the dimethylphenyl group can lead to favorable hydrophobic or van der Waals interactions with the target, thereby increasing binding affinity and potency.
-
Modify Pharmacokinetic Properties: The overall lipophilicity of a molecule can be fine-tuned by the incorporation of this fragment, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Serve as a Precursor for More Complex Structures: As highlighted in the reactivity section, the ethynyl group is a versatile synthetic handle for further molecular elaboration, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Safety and Handling
2-Ethynyl-1,4-dimethylbenzene is a flammable liquid and can cause serious eye damage[1].
-
GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H318 (Causes serious eye damage)[1].
-
Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from ignition sources.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
2-Ethynyl-1,4-dimethylbenzene is a valuable and versatile building block for organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with the rich reactivity of the terminal alkyne, provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, handling, and reactivity is essential for its effective utilization in the pursuit of novel therapeutics and functional organic materials.
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Molecular structure and IUPAC name of 2-Ethynyl-1,4-dimethylbenzene
Introduction
2-Ethynyl-1,4-dimethylbenzene, also known as 2,5-dimethylphenylacetylene, is a substituted aromatic alkyne that serves as a versatile and valuable building block in modern organic synthesis. Its structure, featuring a terminal alkyne group appended to a p-xylene scaffold, offers a unique combination of steric and electronic properties. The terminal alkyne is a highly reactive functional group, amenable to a wide array of transformations including metal-catalyzed cross-coupling reactions (e.g., Sonogashira), cycloadditions (e.g., "click chemistry"), and hydrations.[1] The dimethyl-substituted phenyl ring provides hydrophobicity and a defined steric profile, influencing the reactivity of the alkyne and the properties of the resulting products.
This guide provides a comprehensive technical overview of 2-ethynyl-1,4-dimethylbenzene, detailing its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and key applications relevant to the fields of materials science and drug discovery.
Molecular Structure and Physicochemical Properties
The structural and electronic attributes of a molecule are fundamental to understanding its reactivity and potential applications. 2-Ethynyl-1,4-dimethylbenzene (C₁₀H₁₀) consists of a benzene ring substituted with two methyl groups at positions 1 and 4 (para-substitution) and an ethynyl group (-C≡CH) at position 2.[2][3]
IUPAC Nomenclature and Identifiers
-
Systematic IUPAC Name : 2-ethynyl-1,4-dimethylbenzene[3]
-
Common Synonyms : 2,5-dimethylphenylacetylene, 2-Ethynyl-p-xylene[3]
Molecular Structure Diagram
The connectivity of 2-ethynyl-1,4-dimethylbenzene is visualized below. The structure features a planar benzene ring with sp² hybridized carbons and a linear ethynyl group with sp hybridized carbons.
Caption: Molecular structure of 2-ethynyl-1,4-dimethylbenzene.
Physicochemical Data
Quantitative physical and chemical data are crucial for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 130.19 g/mol | [2][3][4] |
| Boiling Point | 193-194 °C | [2] |
| Density | 0.914 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5410 | [2] |
| Flash Point | -13 °C (8.6 °F) - closed cup | [2] |
| SMILES | Cc1ccc(C)c(c1)C#C | [2][3] |
| InChIKey | UNUIVBVNLZPXCR-UHFFFAOYSA-N | [2][3] |
Synthesis and Purification
The synthesis of terminal alkynes like 2-ethynyl-1,4-dimethylbenzene often relies on robust and high-yielding palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a preeminent method for this transformation.
Recommended Synthesis: Sonogashira Coupling
The Sonogashira coupling provides a direct and efficient route to form a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide. In a common approach, an appropriately substituted aryl halide (e.g., 2-iodo-1,4-dimethylbenzene) is coupled with a protected acetylene source, such as trimethylsilylacetylene (TMSA). The silyl protecting group is then cleaved under mild basic conditions to yield the terminal alkyne.
Causality : The palladium catalyst (e.g., Pd(PPh₃)₄) is essential for the catalytic cycle, facilitating oxidative addition to the aryl halide. The copper(I) iodide co-catalyst activates the terminal alkyne, enabling transmetalation. The use of a silyl-protected alkyne prevents self-coupling (Glaser coupling) and ensures selective reaction.
Caption: Generalized Sonogashira synthesis workflow.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methodologies for Sonogashira couplings.[1][7]
Self-Validation : This protocol is self-validating through the inclusion of in-process monitoring (TLC) and a definitive purification step (column chromatography), which, when combined with the subsequent spectroscopic analysis, confirms the identity and purity of the final product.
-
Reaction Setup : To a dry, argon-flushed Schlenk flask, add 2-iodo-1,4-dimethylbenzene (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).
-
Solvent and Reagents : Add degassed solvent (e.g., N,N-dimethylformamide or triethylamine) via syringe. Add triethylamine (2.0 eq) as the base and solvent.
-
Alkyne Addition : Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.
-
Reaction Conditions : Heat the reaction mixture to 90 °C and stir for 8-12 hours under an inert atmosphere.[7]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.
-
Workup : Cool the mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification (Step 1 Product) : Purify the crude silyl-protected intermediate by flash column chromatography on silica gel.
-
Deprotection : Dissolve the purified intermediate in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 10-16 hours.[7]
-
Final Workup and Purification : Remove the methanol under reduced pressure. Add water and extract with diethyl ether. Dry the combined organic extracts, concentrate, and purify by column chromatography to yield pure 2-ethynyl-1,4-dimethylbenzene.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. Spectroscopic methods such as NMR and IR provide a fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to identify the different chemical environments of protons in the molecule. For p-xylene derivatives, the symmetry of the molecule simplifies the spectrum.[8]
-
Aromatic Protons (Ar-H) : The three protons on the benzene ring will appear as distinct signals in the aromatic region (~7.0-7.5 ppm). Their splitting patterns (coupling) will depend on their relative positions.
-
Methyl Protons (-CH₃) : The two methyl groups are in different environments and will appear as two singlets in the alkyl region (~2.3-2.5 ppm).[8]
-
Alkynyl Proton (≡C-H) : The terminal alkyne proton is characteristic and appears as a sharp singlet further downfield than typical alkyl protons (~3.0-3.5 ppm) due to the magnetic anisotropy of the triple bond.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups.
-
≡C-H Stretch : A sharp, strong absorption band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.
-
C≡C Stretch : A weaker absorption band in the region of 2100-2150 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.
-
C-H Aromatic/Alkyl Stretches : Bands around 3000-3100 cm⁻¹ (aromatic C-H) and 2850-3000 cm⁻¹ (alkyl C-H) will also be present.[3]
Reactivity and Applications in Drug Development
The terminal alkyne functionality makes 2-ethynyl-1,4-dimethylbenzene a powerful reagent in constructing more complex molecular architectures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click" reaction is a cornerstone of modern medicinal chemistry, bioconjugation, and materials science. It involves the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in drug discovery programs.[9][10]
Expert Insight : The 2,5-dimethylphenyl substituent can be used to probe steric pockets in protein active sites or to tune the solubility and pharmacokinetic properties of a lead compound. The triazole ring formed is not just a linker; it is a bioisostere for an amide bond and can participate in hydrogen bonding.
Sonogashira Cross-Coupling Reactions
As a coupling partner itself, 2-ethynyl-1,4-dimethylbenzene can react with various aryl or vinyl halides to construct complex conjugated systems. These systems are of significant interest in the development of organic electronics, molecular wires, and fluorescent probes.[11]
Other Key Transformations
-
Oxidative Coupling : In the presence of copper salts and an oxidant, it can undergo homocoupling (Glaser coupling) or heterocoupling to form butadiyne linkages.
-
Hydration : Markovnikov hydration, typically catalyzed by mercury or gold salts, converts the alkyne to the corresponding methyl ketone (2-acetyl-1,4-dimethylbenzene).[1]
-
Borylation : The terminal alkyne can undergo metal-catalyzed borylation reactions, providing access to versatile alkynylboronate esters for subsequent Suzuki-Miyaura cross-couplings.[12]
Caption: Key reaction pathways and applications.
Safety and Handling
2-Ethynyl-1,4-dimethylbenzene is a hazardous chemical that requires careful handling.
-
Hazards : It is classified as a highly flammable liquid and vapor (H225) and causes serious eye damage (H318).[2][3]
-
Precautions : Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Keep away from heat, sparks, and open flames.[2]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]
Conclusion
2-Ethynyl-1,4-dimethylbenzene is a synthetically accessible and highly versatile chemical intermediate. Its utility is primarily derived from the reactivity of the terminal alkyne group, which allows for its incorporation into a diverse range of molecular frameworks through robust reactions like the Sonogashira coupling and azide-alkyne cycloaddition. For researchers in drug discovery and materials science, this compound represents a valuable tool for synthesizing novel structures with tailored electronic and steric properties. Proper understanding of its synthesis, characterization, and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in the laboratory.
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A Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-1,4-dimethylbenzene
Introduction
2-Ethynyl-1,4-dimethylbenzene, also known as 2-ethynyl-p-xylene, is an aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its rigid structure, conferred by the benzene ring and the ethynyl group, makes it a valuable building block for the synthesis of complex organic molecules, including polymers and pharmacologically active compounds. The presence of the terminal alkyne provides a reactive handle for a variety of coupling reactions, such as the Sonogashira, Suzuki, and click chemistry reactions, enabling the construction of extended π-conjugated systems. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This technical guide provides an in-depth analysis of the spectroscopic data of 2-Ethynyl-1,4-dimethylbenzene, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles and supported by comparative analysis with structurally related compounds.
Molecular Structure and Key Features
The molecular structure of 2-Ethynyl-1,4-dimethylbenzene is foundational to understanding its spectroscopic behavior. The molecule consists of a benzene ring substituted with two methyl groups at positions 1 and 4 (a para-substitution pattern) and an ethynyl group at position 2.
Caption: Molecular structure of 2-Ethynyl-1,4-dimethylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental NMR spectra for 2-Ethynyl-1,4-dimethylbenzene in public databases, the following analysis is based on established principles of NMR spectroscopy and data from structurally similar compounds.
¹H NMR Spectroscopy
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | s | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~3.3 | s | 1H | ≡C-H |
| ~2.4 | s | 3H | Ar-CH₃ |
| ~2.3 | s | 3H | Ar-CH₃ |
Interpretation:
-
Aromatic Protons (δ ~7.0-7.3 ppm): The three protons on the benzene ring are in distinct chemical environments and are expected to appear as separate signals. Due to the substitution pattern, we would anticipate one singlet and two doublets. The proton between the ethynyl and methyl groups is likely the most deshielded.
-
Acetylenic Proton (δ ~3.3 ppm): The proton of the terminal alkyne typically resonates in this region. This signal is a sharp singlet and is highly characteristic.
-
Methyl Protons (δ ~2.3-2.4 ppm): The two methyl groups are in slightly different environments and may appear as two distinct singlets.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethynyl-1,4-dimethylbenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include:
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~138-140 | Ar-C (quaternary) |
| ~130-135 | Ar-C (CH) |
| ~120-125 | Ar-C (quaternary) |
| ~83 | ≡C-H |
| ~80 | Ar-C≡ |
| ~20-22 | Ar-CH₃ |
Interpretation:
-
Aromatic Carbons (δ ~120-140 ppm): The six carbons of the benzene ring will show distinct signals. The quaternary carbons (attached to substituents) will have different chemical shifts from the carbons bearing a proton.
-
Alkynyl Carbons (δ ~80-83 ppm): The two carbons of the ethynyl group are characteristic. The terminal carbon (≡C-H) typically appears at a slightly higher field (lower ppm) than the internal carbon (Ar-C≡).
-
Methyl Carbons (δ ~20-22 ppm): The two methyl carbons are expected to have similar chemical shifts and will appear in the aliphatic region of the spectrum.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup: Use the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:
-
Spectral width: ~220 ppm
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
-
Data Processing: Similar to ¹H NMR, process the FID and calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. Experimental IR data for 2-Ethynyl-1,4-dimethylbenzene is available.
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~2100 | Medium, sharp | C≡C stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, 1500 | Medium | Aromatic C=C stretch |
| ~820 | Strong | 1,2,4-Trisubstituted benzene C-H bend (out-of-plane) |
Interpretation:
The most diagnostic peaks in the IR spectrum of 2-Ethynyl-1,4-dimethylbenzene are the strong, sharp absorption around 3300 cm⁻¹ corresponding to the stretching vibration of the acetylenic C-H bond, and the medium, sharp peak around 2100 cm⁻¹ for the C≡C triple bond stretch. The presence of these two peaks is strong evidence for a terminal alkyne. The other absorptions confirm the presence of the aromatic ring and the methyl groups.
Experimental Protocol for ATR-IR:
-
Sample Preparation: No special preparation is needed for a liquid sample.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small drop of 2-Ethynyl-1,4-dimethylbenzene onto the ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data:
| m/z | Possible Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 115 | [M - CH₃]⁺ |
| 102 | [M - C₂H₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (130.19 g/mol ). A prominent fragmentation pathway is the loss of a methyl group (CH₃) to give a fragment at m/z 115. Loss of acetylene (C₂H₂) from the molecular ion could lead to a peak at m/z 102. The formation of the stable tropylium ion at m/z 91 is also a likely fragmentation pathway for substituted benzenes.
Caption: Predicted fragmentation pathway for 2-Ethynyl-1,4-dimethylbenzene.
Experimental Protocol for Electron Ionization (EI)-MS:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
References
-
PubChem. 2-Ethynyl-1,4-dimethylbenzene. National Center for Biotechnology Information. [Link][1][2]
-
Royal Society of Chemistry. Supporting Information for: Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. [Link][3]
Sources
Reactivity and stability of 2-Ethynyl-1,4-dimethylbenzene
An In-depth Technical Guide to the Reactivity and Stability of 2-Ethynyl-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynyl-1,4-dimethylbenzene, also known as 2-ethynyl-p-xylene, is a versatile aromatic alkyne that serves as a critical building block in advanced chemical synthesis. Its unique structure, combining a sterically defined aromatic core with a reactive terminal alkyne, makes it a molecule of significant interest in materials science and medicinal chemistry. The terminal ethynyl group acts as a highly functional "handle," enabling a wide array of chemical transformations, most notably copper-catalyzed click chemistry and metal-catalyzed cross-coupling reactions. These reactions are foundational in the modular synthesis of complex organic molecules, including polymers with high thermal stability and bioactive compounds for drug discovery. This guide provides a comprehensive analysis of the reactivity, stability, and handling of 2-Ethynyl-1,4-dimethylbenzene, offering field-proven insights and detailed protocols for its application.
Molecular Structure and Physicochemical Properties
2-Ethynyl-1,4-dimethylbenzene possesses a benzene ring substituted with two methyl groups at positions 1 and 4, and an ethynyl group at position 2. This substitution pattern imparts specific steric and electronic properties that influence its reactivity. The methyl groups are electron-donating, increasing the electron density of the aromatic ring, while the ethynyl group is a versatile functional group for a variety of coupling reactions.
Table 1: Physicochemical Properties of 2-Ethynyl-1,4-dimethylbenzene
| Property | Value | Source |
| IUPAC Name | 2-ethynyl-1,4-dimethylbenzene | [1] |
| CAS Number | 74331-70-7 | [2] |
| Molecular Formula | C₁₀H₁₀ | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 193-194 °C | |
| Density | 0.914 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5410 | |
| Flash Point | -13 °C (closed cup) | |
| SMILES String | Cc1ccc(C)c(c1)C#C | [1] |
| InChI Key | UNUIVBVNLZPXCR-UHFFFAOYSA-N | [1] |
Core Reactivity Analysis
The reactivity of 2-Ethynyl-1,4-dimethylbenzene is dominated by its terminal alkyne functionality, which is one of the most versatile groups in modern organic synthesis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent reaction of terminal alkynes is the CuAAC, or "click chemistry." This reaction forms a stable 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule with high efficiency and specificity. This methodology is central to bioconjugation, drug target identification, and the assembly of complex molecular architectures. The ethynyl group on 2-ethynyl-1,4-dimethylbenzene serves as a handle to link the dimethylbenzene core to biomolecules or other synthons.[4]
Sources
- 1. 2-Ethynyl-1,4-dimethylbenzene | C10H10 | CID 15312288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-ethyl-1,4-dimethyl benzene, 1758-88-9 [thegoodscentscompany.com]
- 4. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial suppliers of 2-Ethynyl-1,4-dimethylbenzene
An In-Depth Technical Guide to the Procurement and Quality Verification of 2-Ethynyl-1,4-dimethylbenzene for Advanced Research Applications
Introduction
2-Ethynyl-1,4-dimethylbenzene, also known by its synonym 2,5-dimethylphenylacetylene, is a substituted aromatic alkyne that serves as a critical building block in various fields of chemical synthesis. Its unique structure, featuring a terminal alkyne group ortho to a methyl group on a xylene backbone, makes it a valuable intermediate for the synthesis of complex organic molecules, functional materials, and pharmaceutical compounds. The successful outcome of multi-step synthetic campaigns often hinges on the purity and reliability of such starting materials. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the commercial landscape for this reagent, coupled with expert guidance on quality verification, safe handling, and strategic procurement.
Chapter 1: Physicochemical Profile
Understanding the fundamental properties of 2-Ethynyl-1,4-dimethylbenzene (CAS Number: 74331-70-7) is the first step in its effective utilization. These properties dictate its reactivity, handling requirements, and appropriate analytical characterization methods.
| Property | Value | Source |
| CAS Number | 74331-70-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀ | [2][4] |
| Molecular Weight | 130.19 g/mol | [2][3][4] |
| Appearance | Not specified by most suppliers; typically a liquid or low-melting solid. | |
| Density | 0.914 g/mL at 25 °C (lit.) | [1] |
| Boiling Point | 193-194 °C (lit.) | [1] |
| Refractive Index | n20/D 1.5410 (lit.) | [1] |
| Flash Point | -13 °C (8.6 °F) - closed cup | [1] |
| SMILES String | Cc1ccc(C)c(c1)C#C | [1][2] |
| InChI Key | UNUIVBVNLZPXCR-UHFFFAOYSA-N | [1] |
Chapter 2: Commercial Suppliers and Product Specifications
The procurement of 2-Ethynyl-1,4-dimethylbenzene requires careful consideration of supplier offerings. Purity is a primary concern, as minor impurities can have a significant impact on sensitive downstream reactions, such as catalyst poisoning in cross-coupling reactions. The following table summarizes the product specifications from several major chemical suppliers.
| Supplier | Product Name/Number | Advertised Purity | CAS Number | Notes |
| Sigma-Aldrich (Merck) | 2-Ethynyl-1,4-dimethylbenzene | 97% | 74331-70-7 | Provides detailed physical properties and safety information.[1][3] |
| ChemScene | 2-Ethynyl-1,4-dimethylbenzene (CS-0524066) | ≥98% | 74331-70-7 | Recommends storage at 2-8°C, sealed in a dry environment.[2] |
| Santa Cruz Biotechnology | 2-Ethynyl-1,4-dimethylbenzene | Not specified | 74331-70-7 | Marketed for research use; notes a dangerous goods shipping charge.[4] |
| BLD Pharm | 2-Ethynyl-1,4-dimethylbenzene | Not specified | 74331-70-7 | Recommends storage under an inert atmosphere at 2-8°C.[5] |
Note for Researchers: The stated purity is the minimum specification. For critical applications, it is imperative to consult the lot-specific Certificate of Analysis (CoA) and perform in-house validation as detailed in the next chapter.
Chapter 3: Quality Assurance and In-House Verification
Trust in a supplier's specifications is foundational, but verification is essential for ensuring experimental reproducibility and success. A supplier's CoA provides a baseline of quality for a specific batch, but it does not account for potential degradation during shipping or storage. Establishing a routine in-house verification protocol is a self-validating system that safeguards your research.
Experimental Protocol: In-House Quality Verification
Objective: To confirm the identity and assess the purity of commercially supplied 2-Ethynyl-1,4-dimethylbenzene.
Methodologies:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Rationale: This is the most powerful technique for confirming the molecular structure. It provides unambiguous evidence of the key functional groups and their relative positions.
-
Procedure:
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
-
Expected Chemical Shifts (δ, ppm):
-
~3.3 ppm (singlet, 1H): This is the characteristic signal for the terminal alkynyl proton (–C≡C–H ). Its integration should be 1.
-
~7.0-7.4 ppm (multiplet, 3H): These signals correspond to the protons on the aromatic ring. The splitting pattern will confirm the 1,2,4-substitution.
-
~2.3-2.5 ppm (two singlets, 6H total): These are the signals for the two distinct methyl groups (–CH₃) attached to the aromatic ring. Their integration should be 3 each.
-
-
Purity Insight: The absence of significant unassignable peaks is a strong indicator of high purity. The presence of grease, solvent, or other organic impurities will be readily apparent. Quantitative NMR (qNMR) can be employed for absolute purity determination if an appropriate internal standard is used.[6][7]
-
-
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
Rationale: FT-IR is excellent for rapid confirmation of key functional groups.
-
Procedure:
-
Acquire a spectrum of the neat liquid sample using a salt plate (NaCl or KBr) or an ATR (Attenuated Total Reflectance) accessory.
-
-
Expected Characteristic Absorptions (cm⁻¹):
-
~3300 cm⁻¹ (sharp, strong): Corresponds to the ≡C–H stretch of the terminal alkyne. This is a definitive peak.
-
~2100 cm⁻¹ (sharp, medium-weak): Corresponds to the C≡C triple bond stretch. Its intensity can be weak for symmetrically substituted alkynes, but it should be observable here.
-
~2850-3000 cm⁻¹: C-H stretches from the methyl and aromatic groups.
-
~1600, ~1450 cm⁻¹: Aromatic C=C ring stretches.
-
-
-
GC-MS (Gas Chromatography-Mass Spectrometry)
-
Rationale: This technique separates volatile components and provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming molecular weight.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample onto an appropriate GC column (e.g., a non-polar DB-5 or similar).
-
Analyze the resulting mass spectrum.
-
-
Expected Results:
-
GC Chromatogram: A single major peak indicates high purity.
-
Mass Spectrum: The molecular ion peak [M]⁺ should be observed at m/z = 130 . The fragmentation pattern should be consistent with the structure (e.g., loss of a methyl group to give m/z = 115).
-
-
Chapter 4: Safety, Handling, and Storage Protocols
Proper handling and storage are paramount for user safety and for maintaining the chemical's integrity. Terminal alkynes can be reactive, and this compound, in particular, has a low flash point.
-
Hazard Identification: 2-Ethynyl-1,4-dimethylbenzene is classified as a flammable liquid and can cause serious eye damage.[1]
-
H-codes: H225 (Highly flammable liquid and vapour), H318 (Causes serious eye damage).[1]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) is necessary.[1]
-
-
Handling:
-
Terminal alkynes can be deprotonated by strong bases to form acetylides, which can be nucleophilic and potentially reactive.[8][9]
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.[1] Grounding/bonding of the container and receiving equipment is essential to prevent static discharge.
-
Use only non-sparking tools.
-
-
Storage:
Chapter 5: Key Applications in Research & Development
The utility of 2-Ethynyl-1,4-dimethylbenzene stems from the reactivity of its terminal alkyne group. This functional group is a versatile handle for constructing more complex molecules through various coupling reactions.
-
Cross-Coupling Reactions: It is an ideal substrate for Sonogashira coupling, which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
-
Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole linkages. This reaction is widely used in drug discovery, bioconjugation, and materials science.
-
Synthesis of Heterocycles: It can serve as a precursor for the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Polymer Synthesis: Arylacetylene monomers can be used in the synthesis of specialty polymers with interesting thermal and electronic properties.[10]
Visual Workflows
Supplier Qualification & Procurement Workflow
Caption: A workflow for selecting and purchasing a chemical reagent.
Receipt & In-House Quality Verification Protocol
Caption: A protocol for verifying the quality of a received chemical.
References
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Alkylation of Terminal Alkynes in Organic Synthesis. Chemistry Steps. [Link][8]
-
Preparation of alkynes. Khan Academy. [Link]
-
Acidity of Terminal Alkynes and Related Reactions. Chemistry LibreTexts. [Link][9]
-
Alkylation of terminal alkynes. YouTube. [Link]
-
Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR). ResearchGate. [Link][6]
-
Computational Study of p-Xylene Synthesis from Ethylene and 2,5-Dimethylfuran Catalyzed by H-BEA. eScholarship.org. [Link]
-
Advances in Chemical Purity Assignment | qNMR Workshop. YouTube. [Link][7]
-
Synthesis of poly(2,6-dimethyl-1,4-phenylene ether) with controlled molecular weight. ResearchGate. [Link][10]
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- 2. chemscene.com [chemscene.com]
- 3. 2-Ethynyl-1,4-dimethylbenzene 97 74331-70-7 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 74331-70-7|2-Ethynyl-1,4-dimethylbenzene|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Application of 2-Ethynyl-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-1,4-dimethylbenzene, also known as 2-ethynyl-p-xylene, is a terminal alkyne of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its rigid structure, featuring a dimethyl-substituted phenyl ring and a reactive ethynyl group, makes it a valuable building block for the construction of complex molecular architectures. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the safe handling, storage, and application of 2-Ethynyl-1,4-dimethylbenzene, with a focus on its use in common synthetic transformations such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Physicochemical and Hazard Profile
A thorough understanding of the physicochemical properties and inherent hazards of 2-Ethynyl-1,4-dimethylbenzene is paramount for its safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 74331-70-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀ | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| Boiling Point | 193-194 °C | |
| Density | 0.914 g/mL at 25 °C | |
| Appearance | Not specified, likely a liquid | |
| Flash Point | -13 °C (closed cup) |
Hazard Identification:
2-Ethynyl-1,4-dimethylbenzene is classified as a hazardous substance with the following GHS classifications:
-
Flammable liquids (Category 2) , H225: Highly flammable liquid and vapor.[1]
-
Serious eye damage/eye irritation (Category 1) , H318: Causes serious eye damage.[1]
The signal word for this chemical is "Danger" .[1]
Safe Handling and Storage
Given its hazardous nature, strict adherence to safety protocols is mandatory when working with 2-Ethynyl-1,4-dimethylbenzene.
Engineering Controls:
-
All manipulations of 2-Ethynyl-1,4-dimethylbenzene should be conducted in a well-ventilated chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Check the manufacturer's recommendations for suitable glove materials and breakthrough times.
-
Skin and Body Protection: A flame-retardant lab coat should be worn over clothing made of natural fibers (e.g., cotton). Avoid synthetic fabrics.
-
Respiratory Protection: If there is a risk of inhaling vapors, a properly fitted respirator with an appropriate cartridge should be used.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store separately from oxidizing agents and other incompatible materials.
Reactivity and Incompatibilities
The terminal alkyne functionality of 2-Ethynyl-1,4-dimethylbenzene governs its reactivity. The acetylenic proton is weakly acidic and can be deprotonated by strong bases to form a nucleophilic acetylide anion. This reactivity is harnessed in reactions like the Sonogashira coupling.
Incompatible Materials:
-
Strong Oxidizing Agents: Can cause a violent reaction.
-
Strong Bases: Can deprotonate the terminal alkyne, which can be hazardous if not controlled.
-
Heavy Metal Salts: Salts of copper, silver, and mercury can form explosive acetylides.
Experimental Protocols: Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The following is a representative protocol for the Sonogashira coupling of 2-Ethynyl-1,4-dimethylbenzene with an aryl halide.
Diagram of Sonogashira Coupling Workflow:
Caption: A typical workflow for a Sonogashira coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), 2-Ethynyl-1,4-dimethylbenzene (1.2 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂ - 0.025 mmol), copper(I) iodide (CuI - 0.05 mmol), and triphenylphosphine (PPh₃ - 0.15 mmol).
-
The tube is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Add degassed solvent (e.g., 1.5 mL of DMF) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (e.g., 12 hours).[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times.[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization
Accurate characterization of 2-Ethynyl-1,4-dimethylbenzene is crucial for ensuring its purity and for the correct interpretation of experimental results.
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum of the closely related 1,4-dimethylbenzene shows signals for the methyl protons at ~2.3 ppm and the aromatic protons at ~7.05 ppm.[4] For 2-Ethynyl-1,4-dimethylbenzene, one would expect to see an additional singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm, and a more complex splitting pattern for the aromatic protons due to the reduced symmetry.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum of 1,4-dimethylbenzene shows signals for the methyl carbons and two distinct aromatic carbons due to symmetry. For 2-Ethynyl-1,4-dimethylbenzene, more signals would be expected in the aromatic region, along with two signals for the alkyne carbons (typically between 65 and 90 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-Ethynyl-1,4-dimethylbenzene will show characteristic peaks for the C-H stretch of the terminal alkyne at around 3300 cm⁻¹, the C≡C stretch at approximately 2100-2260 cm⁻¹, and C-H stretches for the aromatic and methyl groups.[1][5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
-
Spills:
-
Evacuate the area and eliminate all ignition sources.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal.
-
-
Fire:
-
Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water.
-
If the fire is large or cannot be controlled, evacuate the area and call for emergency services.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Waste Disposal
All waste containing 2-Ethynyl-1,4-dimethylbenzene or its reaction byproducts must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
2-Ethynyl-1,4-dimethylbenzene is a versatile and valuable reagent in modern organic synthesis. Its safe and effective use hinges on a thorough understanding of its hazards, proper handling procedures, and reactivity. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and harness the full potential of this important chemical building block.
References
-
PubChem. 2-Ethynyl-1,4-dimethylbenzene. [Link]
-
Supporting Information for an article in a Royal Society of Chemistry journal. [Link]
-
SpectraBase. 2-Ethynyl-1,4-dimethylbenzene. [Link]
-
PubMed. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. [Link]
-
Supporting Information for an article in a journal. [Link]
-
NIST. Benzene, 2-ethyl-1,4-dimethyl-. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 1,4-dimethylbenzene. [Link]
-
PubMed Central (PMC). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. [Link]
-
Beilstein Journals. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. [Link]
-
ACS Publications. An Ethynyl-Linked sp-Carbon-Conjugated Covalent Organic Framework through Sonogashira Cross-Coupling Reactions. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
ACS Publications. Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. [Link]
-
MDPI. Click Chemistry in Peptide-Based Drug Design. [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
-
Doc Brown's Chemistry. H-1 NMR spectrum of 1,4-dimethylbenzene. [Link]
-
ResearchGate. Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. [Link]
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- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C8H10 infrared spectrum of 1,4-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of para-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Introduction: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to 2-Ethynyl-p-xylene for Advanced Research Applications
In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. 2-Ethynyl-p-xylene emerges as a significant reagent in this context, offering a unique combination of a sterically defined aromatic scaffold and a highly reactive terminal alkyne. This structure provides two distinct points for chemical modification, making it an invaluable building block for researchers in medicinal chemistry, drug development, and materials science.
The core of 2-ethynyl-p-xylene consists of a para-xylene ring, a common motif in pharmacologically active compounds and organic materials.[1] The strategic placement of two methyl groups at the 1 and 4 positions influences the electronic properties and steric environment of the benzene ring. The key to its synthetic utility, however, lies in the ethynyl group (-C≡CH) at the 2-position. This terminal alkyne is a gateway to a vast array of chemical transformations, most notably cross-coupling and cycloaddition reactions.[2][3] Its high electron density and the acidity of its terminal proton (pKa ≈ 25) underpin its reactivity, allowing for deprotonation to form a potent acetylide nucleophile or direct participation in metal-catalyzed processes.[4][5]
This guide provides a comprehensive overview of 2-ethynyl-p-xylene, detailing its physicochemical properties, synthesis, core reactivity, and applications, with a focus on providing actionable protocols and mechanistic insights for the research scientist.
Physicochemical Properties and Safe Handling
A thorough understanding of a chemical's properties and hazards is fundamental to its effective and safe use in a laboratory setting.
Quantitative Data Summary
While specific experimental data for 2-ethynyl-p-xylene is not broadly published, its properties can be reliably inferred from its constituent parts: the xylene core and the ethynyl group. The properties of the closely related compound, 2-ethyl-p-xylene, provide a useful reference point.
| Property | Value (Estimated or from Related Compounds) | Source |
| IUPAC Name | 2-ethynyl-1,4-dimethylbenzene | - |
| Molecular Formula | C₁₀H₁₀ | - |
| Molecular Weight | 130.19 g/mol | - |
| CAS Number | 935-07-9 | - |
| Appearance | Likely a colorless to pale yellow liquid | Inferred |
| Boiling Point | ~180-190 °C (est.) | Inferred from related structures |
| Density | ~0.9 g/mL (est.) | Inferred from related structures |
| pKa (Terminal Proton) | ~25 | [4][5] |
Reactivity Profile
The reactivity of 2-ethynyl-p-xylene is dominated by its terminal alkyne functionality.
-
Acidity and Nucleophilicity : The sp-hybridized carbon of the terminal alkyne imparts significant acidity to the attached proton.[4] Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, readily deprotonates the alkyne to form a highly nucleophilic acetylide anion.[5][6] This anion is a powerful tool for forming new carbon-carbon bonds via SN2 reactions with primary alkyl halides or ring-opening of epoxides.[4]
-
Electrophilic Additions : Like alkenes, the alkyne's π-bonds can undergo electrophilic addition reactions.[3] For instance, reaction with hydrogen halides (HX) can proceed once to yield a vinyl halide or twice to form a geminal dihalide, typically following Markovnikov's rule.[5]
-
Metal-Catalyzed Couplings : The terminal alkyne is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are central to its utility and will be discussed in detail.
Safety and Handling
-
GHS Hazard Statements (Anticipated) :
-
Precautionary Measures :
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE) : Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[9]
-
Handling : Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors and prevent contact with skin and eyes.[8]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Synthesis of 2-Ethynyl-p-xylene: The Sonogashira Coupling
The most direct and versatile method for synthesizing aryl alkynes like 2-ethynyl-p-xylene is the Sonogashira cross-coupling reaction.[10] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[10][11]
The synthesis would typically involve the coupling of a halo-substituted p-xylene, such as 2-iodo-p-xylene or 2-bromo-p-xylene, with a protected or gaseous source of acetylene, like trimethylsilylacetylene (TMSA).
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of 2-((trimethylsilyl)ethynyl)-1,4-dimethylbenzene, a common precursor which can be easily deprotected to yield the target compound.
-
Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-1,4-dimethylbenzene (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
-
Solvent and Base Addition : Add a suitable degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv).
-
Alkyne Addition : Add trimethylsilylacetylene (1.2-1.5 equiv) to the reaction mixture via syringe.
-
Reaction Conditions : Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Workup : Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove the catalyst. Dilute the filtrate with a nonpolar solvent like diethyl ether or ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection : The resulting silyl-protected alkyne can be deprotected by stirring with a mild base such as potassium carbonate (K₂CO₃) in methanol (MeOH) at room temperature to yield 2-ethynyl-p-xylene.
Causality and Mechanistic Insight
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[12]
-
The Palladium Cycle :
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The copper acetylide (formed in the copper cycle) transfers the acetylide group to the palladium center.
-
Reductive Elimination: The desired product, the aryl alkyne, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
-
-
The Copper Cycle :
-
The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a key copper(I) acetylide intermediate.[13] This species is more reactive towards transmetalation than the terminal alkyne itself.
-
The amine base is crucial as it scavenges the HX produced during the reaction and facilitates the formation of the copper acetylide.[14]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Key Applications in Research and Development
The synthetic utility of 2-ethynyl-p-xylene is best demonstrated through its application in robust and high-yielding reaction platforms, particularly click chemistry.
Application in Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, producing minimal byproducts.[15] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,2,3-triazole ring.[16]
In this context, 2-ethynyl-p-xylene serves as the alkyne component. The resulting 1,4-disubstituted triazole is not merely a linker; it is a bioisostere for amide bonds, is highly stable metabolically, and can participate in hydrogen bonding, making it a valuable scaffold in drug design.
Detailed Experimental Protocol: CuAAC Reaction
-
Reagent Preparation : In a vial, dissolve the azide-containing substrate (1.0 equiv) and 2-ethynyl-p-xylene (1.0-1.1 equiv) in a suitable solvent system, often a mixture like t-BuOH/H₂O or DMF.
-
Catalyst Preparation : In a separate vial, prepare the catalyst solution by dissolving a copper(II) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equiv), and a reducing agent, like sodium ascorbate (0.1-0.2 equiv), in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction Execution : Add the catalyst solution to the solution of the azide and alkyne.
-
Reaction Conditions : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours, and its progress can be monitored by TLC or LC-MS.
-
Workup and Purification : Depending on the product's properties, it may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the reaction can be worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification by column chromatography or recrystallization.
Caption: A typical experimental workflow for a CuAAC click reaction.
Drug Development and Medicinal Chemistry Insights
The xylene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Its substitution pattern allows for fine-tuning of lipophilicity and metabolic stability. By incorporating an ethynyl group, as in 2-ethynyl-p-xylene, medicinal chemists gain a powerful handle for:
-
Lead Optimization : Using click chemistry or Sonogashira coupling, diverse fragments can be rapidly appended to the xylene core to explore structure-activity relationships (SAR).
-
Bioconjugation : The alkyne can be used to attach the molecule to larger biological entities like peptides or antibodies for targeted delivery.[15]
-
Probe Synthesis : Fluorescent dyes or affinity tags can be attached via the alkyne to create chemical probes for studying biological systems.
Conclusion
2-Ethynyl-p-xylene stands out as a strategically designed research chemical that marries the stability and desirable physicochemical properties of a substituted aromatic ring with the exceptional synthetic versatility of a terminal alkyne. Its utility is most profoundly realized in robust, modern synthetic methods like the Sonogashira coupling and CuAAC click chemistry, which provide researchers with reliable pathways to construct complex molecules with high precision and efficiency. For professionals in drug discovery and materials science, this compound is not merely a reagent but a powerful platform for innovation, enabling the rapid assembly of novel molecular architectures with diverse functional applications.
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Methodological & Application
Application Notes and Protocols for the Use of 2-Ethynyl-1,4-dimethylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
2-Ethynyl-1,4-dimethylbenzene, also known as 2-ethynyl-p-xylene, is a versatile aromatic alkyne that serves as a valuable building block in modern organic synthesis. Its structure, featuring a terminal alkyne tethered to a dimethyl-substituted benzene ring, offers a unique combination of reactivity and steric/electronic properties. The terminal alkyne provides a reactive handle for a wide array of transformations, including carbon-carbon bond-forming reactions and cycloadditions, while the dimethyl-substituted aromatic ring influences the reactivity and imparts specific characteristics to the resulting products. These products are of significant interest in medicinal chemistry, materials science, and drug development due to their prevalence in biologically active molecules and functional materials.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of 2-ethynyl-1,4-dimethylbenzene in key organic transformations. It is designed to equip researchers and professionals with the practical knowledge and theoretical understanding necessary to leverage this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 74331-70-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀ | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| Appearance | Liquid | |
| Boiling Point | 193-194 °C | [2] |
| Density | 0.914 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5410 | [2] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the acetylenic proton, the aromatic protons, and the two methyl groups. The exact chemical shifts can be influenced by the solvent and concentration.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display distinct signals for the two acetylenic carbons, the four aromatic carbons in different environments due to the substitution pattern, and the two methyl carbons.[3]
-
Infrared (IR) Spectroscopy (Neat): Key characteristic peaks include a sharp absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a weaker absorption around 2100 cm⁻¹ for the C≡C stretch. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, and C-H stretching from the alkyl groups is seen between 3000 and 2850 cm⁻¹.[1][4]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns for alkylbenzenes may also be observed.[5]
Core Synthetic Applications and Protocols
2-Ethynyl-1,4-dimethylbenzene is a versatile precursor for a variety of important molecular scaffolds. The following sections detail its application in key synthetic transformations, providing both the rationale behind the methodology and detailed experimental protocols.
Sonogashira Cross-Coupling: Forging Aryl-Alkyne Bonds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is of paramount importance for the synthesis of conjugated enynes and arylalkynes, which are prevalent in natural products, pharmaceuticals, and organic materials.
Causality Behind Experimental Choices: The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) co-catalyst, in the presence of an amine base. The palladium catalyst is crucial for the oxidative addition to the aryl halide and the final reductive elimination step. The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The choice of palladium ligand, base, and solvent can significantly impact the reaction efficiency, particularly with sterically hindered or electronically deactivated substrates.
Protocol: Sonogashira Coupling of 2-Ethynyl-1,4-dimethylbenzene with an Aryl Iodide
This protocol describes a general procedure for the Sonogashira coupling of 2-ethynyl-1,4-dimethylbenzene with a generic aryl iodide.
Materials:
-
2-Ethynyl-1,4-dimethylbenzene (1.2 equiv)
-
Aryl iodide (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add the anhydrous and degassed solvent (THF or DMF) to dissolve the solids.
-
Add the amine base (3.0 equiv) to the reaction mixture.
-
Finally, add 2-ethynyl-1,4-dimethylbenzene (1.2 equiv) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Workflow for Sonogashira Coupling:
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
Synthesis of Substituted Indenes: Accessing Privileged Scaffolds
The indene scaffold is a privileged structure found in numerous biologically active molecules and materials. 2-Ethynyl-1,4-dimethylbenzene can serve as a key precursor for the synthesis of substituted indenes through various metal-catalyzed annulation reactions.
Causality Behind Experimental Choices: Gold and other transition metals are known to catalyze the cyclization of ortho-alkynylstyrenes or related precursors to form indenes.[7] The choice of catalyst and reaction conditions can influence the regioselectivity and efficiency of the cyclization. Gold catalysts, in particular, are highly effective in activating the alkyne moiety towards intramolecular nucleophilic attack by the adjacent aromatic ring.
Protocol: Gold-Catalyzed Intramolecular Hydroarylation for Indene Synthesis
This protocol outlines a general procedure for the gold-catalyzed intramolecular hydroarylation of a suitably substituted precursor derived from 2-ethynyl-1,4-dimethylbenzene.
Materials:
-
Substituted o-alkynylstyrene (derived from 2-ethynyl-1,4-dimethylbenzene) (1.0 equiv)
-
Gold(I) catalyst (e.g., [Ph₃PAu]NTf₂, 0.02-0.05 equiv)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, dissolve the substituted o-alkynylstyrene (1.0 equiv) in the anhydrous solvent.
-
Add the gold(I) catalyst (0.02-0.05 equiv) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature, monitoring the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted indene.
Proposed Mechanism for Gold-Catalyzed Indene Synthesis:
Caption: Proposed mechanism for the gold-catalyzed synthesis of indenes.
[3+2] Cycloaddition Reactions: Constructing Five-Membered Heterocycles
The terminal alkyne of 2-ethynyl-1,4-dimethylbenzene is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to a variety of five-membered heterocyclic compounds. A prominent example is the reaction with azides to form 1,2,3-triazoles, a reaction often referred to as "click chemistry" when catalyzed by copper(I).
Causality Behind Experimental Choices: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can proceed thermally, but the reaction is often slow and may lead to a mixture of regioisomers. The use of a copper(I) catalyst dramatically accelerates the reaction and provides excellent regioselectivity, favoring the formation of the 1,4-disubstituted triazole. The copper(I) is believed to form a copper acetylide, which then reacts with the azide.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from 2-ethynyl-1,4-dimethylbenzene and an organic azide.
Materials:
-
2-Ethynyl-1,4-dimethylbenzene (1.0 equiv)
-
Organic azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
Solvent mixture (e.g., t-butanol/water 1:1)
Procedure:
-
In a reaction flask, dissolve 2-ethynyl-1,4-dimethylbenzene (1.0 equiv) and the organic azide (1.0 equiv) in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or column chromatography on silica gel.
Conceptual Diagram of [3+2] Cycloaddition:
Caption: Conceptual overview of the [3+2] cycloaddition reaction.
Potential in Polymer Science
Arylacetylenes are valuable monomers for the synthesis of conjugated polymers, which exhibit interesting electronic and optical properties. While specific protocols for the polymerization of 2-ethynyl-1,4-dimethylbenzene are not extensively documented in the literature, its structure suggests its potential as a monomer for the synthesis of poly(arylacetylene)s. Catalytic systems based on transition metals such as rhodium, tungsten, or molybdenum are commonly employed for the polymerization of substituted acetylenes. The resulting polymers could find applications in organic electronics and sensor technology. Further research in this area is warranted to explore the full potential of 2-ethynyl-1,4-dimethylbenzene in materials science.
Conclusion and Future Outlook
2-Ethynyl-1,4-dimethylbenzene is a readily accessible and highly versatile building block in organic synthesis. Its utility in constructing complex molecular architectures through well-established reactions like the Sonogashira coupling and cycloaddition reactions, as well as its potential in the synthesis of privileged scaffolds like indenes, makes it a valuable tool for chemists in academia and industry. The protocols and insights provided in this guide are intended to facilitate its broader application in the development of novel pharmaceuticals, functional materials, and other high-value chemical entities. Future research will likely uncover new and innovative transformations of this versatile molecule, further expanding its role in the synthetic chemist's toolbox.
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Recent Advances in Cycloaddition Reactions with Alkynes to Construct Heterocycles. [Link]
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Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]
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Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. [Link]
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Organic Chemistry Portal. Synthesis of indenes. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]
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Gold(I)-catalyzed intramolecular hydroarylation of allenes. [Link]
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Gold(I)-Catalysed Hydroarylation of Lactam-Derived Enynes as an Entry to Tetrahydrobenzo[g]quinolines. [Link]
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Doc Brown's Chemistry. Infrared spectrum of 1,4-dimethylbenzene. [Link]
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Synthesis of Indenyl Triazenes by Rhodium‐Catalyzed Annulation Reactions. [Link]
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Recent Advances in Sonogashira Reactions. [Link]
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Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. [Link]
-
An annulation reaction for the synthesis of cross-conjugated triene-containing hydroindanes from acyclic precursors. [Link]
-
Facile Synthesis of Diiodoheteroindenes and Understanding Their Sonogashira Cross-Coupling Selectivity for the Construction of Unsymmetrical Enediynes. [Link]
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Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. [Link]
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Application Notes and Protocols: 2-Ethynyl-1,4-dimethylbenzene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-Ethynyl-1,4-dimethylbenzene in CuAAC Reactions
Click chemistry, a concept introduced by K. B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a paramount example, enabling the specific formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][3][4] This reaction's reliability and bio-orthogonality have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[5][6][7][8]
Terminal alkynes are crucial reactants in CuAAC, with their relatively acidic terminal proton facilitating the reaction.[9] 2-Ethynyl-1,4-dimethylbenzene, a commercially available terminal alkyne, offers a unique combination of a reactive ethynyl group and a hydrophobic dimethylphenyl scaffold.[10] This structure makes it an excellent building block for synthesizing molecules where lipophilicity and aromatic interactions are desired, such as in the development of novel therapeutic agents and functional materials. These application notes provide a comprehensive guide to the properties, reaction mechanisms, and practical protocols for utilizing 2-ethynyl-1,4-dimethylbenzene in CuAAC reactions.
Physicochemical Properties of 2-Ethynyl-1,4-dimethylbenzene
A thorough understanding of the reagent's properties is fundamental to successful experimental design.
| Property | Value | Source |
| CAS Number | 74331-70-7 | [11][12] |
| Molecular Formula | C₁₀H₁₀ | [11][12] |
| Molecular Weight | 130.19 g/mol | [11] |
| Boiling Point | 193-194 °C | |
| Density | 0.914 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5410 | |
| Flash Point | -13 °C (8.6 °F) - closed cup | |
| SMILES | CC1=CC(=C(C=C1)C)C#C | [11] |
| InChI Key | UNUIVBVNLZPXCR-UHFFFAOYSA-N |
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle that dramatically accelerates the rate of triazole formation compared to the uncatalyzed thermal Huisgen cycloaddition.[1] The reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer.[1][4]
The catalytic cycle is initiated by the coordination of a Cu(I) ion to the terminal alkyne, in this case, 2-ethynyl-1,4-dimethylbenzene. This coordination increases the acidity of the terminal alkyne proton, facilitating the formation of a copper acetylide intermediate.[13] Some studies suggest that dicopper species may be the active catalytic species, which would explain the second-order kinetics with respect to copper concentration observed in some cases.[13][14] The copper acetylide then reacts with the azide in a concerted cycloaddition to form a six-membered copper metallacycle.[14][] This intermediate subsequently undergoes ring contraction and protonolysis to yield the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[1]
Caption: Figure 1. Simplified mechanism of the CuAAC reaction.
Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole
This protocol details a general procedure for the CuAAC reaction between 2-ethynyl-1,4-dimethylbenzene and an organic azide.
Materials:
-
2-Ethynyl-1,4-dimethylbenzene
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon gas supply with needle
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reagent Preparation:
-
In a round-bottom flask, dissolve 2-ethynyl-1,4-dimethylbenzene (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Prepare separate aqueous solutions of copper(II) sulfate pentahydrate (0.01-0.05 eq) and sodium ascorbate (0.05-0.2 eq).
-
-
Reaction Setup:
-
Degas the alkyne and azide solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can lead to catalyst inactivation and oxidative homocoupling of the alkyne.[16][17]
-
To the stirred solution, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The addition of sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst, often indicated by a color change.[18][19]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted triazole. In some cases, residual copper can be removed by washing the organic solution with an aqueous solution of a chelating agent like EDTA.[20]
-
Caption: Figure 2. Experimental workflow for the CuAAC reaction.
Troubleshooting Common Issues in CuAAC Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst (Cu(I) oxidized to Cu(II)).[16]- Impure reagents.- Incorrect stoichiometry or reaction conditions.[16] | - Ensure proper degassing of the reaction mixture.[17]- Use freshly prepared solutions of sodium ascorbate.- Purify starting materials if necessary.- Optimize reagent stoichiometry, temperature, and solvent. |
| Formation of Side Products | - Oxidative homocoupling (Glaser coupling) of the alkyne.[17]- Reaction of the alkyne with other functional groups present. | - Increase the excess of sodium ascorbate.[17]- Use a copper-stabilizing ligand such as TBTA or THPTA, especially for bioconjugation reactions.[8][18] |
| Difficulty in Product Purification | - Residual copper catalyst.- Highly polar product. | - Wash the crude product solution with an aqueous solution of a chelating agent like EDTA.[20]- For polar products, consider reverse-phase chromatography or using a more polar eluent system for silica gel chromatography.[20] |
Applications in Research and Development
The unique properties of 2-ethynyl-1,4-dimethylbenzene make it a valuable reagent in various fields:
-
Drug Discovery: The dimethylphenyl group can be incorporated into potential drug candidates to enhance their lipophilicity, which can improve cell permeability and target engagement. The resulting triazole ring is a stable and often biologically active scaffold.[3][21] The modular nature of click chemistry allows for the rapid synthesis of compound libraries for high-throughput screening.[2]
-
Materials Science: This alkyne can be used to functionalize polymers and surfaces, imparting hydrophobicity and aromatic character. The triazole linkage provides high thermal and chemical stability to the resulting materials.
-
Bioconjugation: While the hydrophobicity may limit its use in some aqueous bioconjugation applications, it can be advantageous for labeling lipids or membrane-associated proteins. For labeling biomolecules in aqueous media, the use of water-soluble ligands like THPTA is recommended to improve the reliability of the reaction.[18][19]
Safety Precautions
2-Ethynyl-1,4-dimethylbenzene is a flammable liquid and can cause serious eye damage.[11] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22] Avoid sources of ignition and store in a tightly closed container in a cool, dry place.[22] Always consult the Safety Data Sheet (SDS) before use.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gale, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). National Institutes of Health. Retrieved from [Link]
-
2-Ethynyl-1,4-dimethylbenzene. (n.d.). PubChem. Retrieved from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. (n.d.). PubMed. Retrieved from [Link]
-
Safety Data Sheet. (2022, May 19). Retrieved from [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved from [Link]
-
A Recent Concept of Importance: Click Chemistry. (n.d.). Retrieved from [Link]
-
Help finding conditions for CuAAC "click" reaction. (2025, January 21). Chemistry Stack Exchange. Retrieved from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). National Institutes of Health. Retrieved from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). National Institutes of Health. Retrieved from [Link]
-
2-ethyl-1,4-dimethyl benzene. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2026, January 12). ACS Omega. Retrieved from [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? (2021, December 16). ResearchGate. Retrieved from [Link]
-
Click Triazoles for Bioconjugation. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). Retrieved from [Link]
-
Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]
-
DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. (2004, November 8). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. (2014, March 15). PubMed. Retrieved from [Link]
-
Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. (2026, January 15). Organic Letters. Retrieved from [Link]
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Application Notes and Protocols for the Polymerization of 2-Ethynyl-1,4-dimethylbenzene in Materials Science
Introduction: The Promise of Poly(2-ethynyl-1,4-dimethylbenzene) in Advanced Materials
Substituted polyacetylenes represent a versatile class of polymers with significant potential in materials science. Their conjugated backbones impart unique optical and electronic properties, while the nature of their side-chain substituents allows for fine-tuning of physical characteristics such as solubility and processability. The targeted functionalization of polyacetylenes with electron-rich and solubility-enhancing groups can significantly improve their stability and utility, overcoming the limitations of unsubstituted polyacetylene, which is prone to oxidation and has poor solubility.[1]
This guide focuses on the synthesis and potential applications of poly(2-ethynyl-1,4-dimethylbenzene), a substituted polyacetylene with promising characteristics for the development of novel materials. The presence of the dimethylphenyl group is anticipated to enhance the polymer's solubility and thermal stability, making it a candidate for applications in gas separation membranes, dielectric materials, and organic electronics.
This document provides a comprehensive overview of the synthetic routes to poly(2-ethynyl-1,4-dimethylbenzene), with a focus on transition metal-catalyzed polymerization. Detailed experimental protocols, an exploration of the underlying reaction mechanisms, and a discussion of the material's properties and characterization are presented to enable researchers to effectively synthesize and evaluate this promising polymer.
Catalytic Systems for the Polymerization of Substituted Acetylenes
The polymerization of substituted acetylenes is predominantly achieved through the use of transition metal catalysts.[1] The choice of catalyst is critical as it influences the reaction kinetics, polymer molecular weight, and polydispersity. Both early (e.g., Nb, Ta, Mo, W) and late transition metals (e.g., Fe, Ru, Pd, Rh) have been successfully employed for the polymerization of monosubstituted acetylenes.[1]
For the polymerization of phenylacetylenes, rhodium(I) complexes have emerged as particularly effective catalysts.[1] These catalysts exhibit high reactivity and remarkable tolerance to a wide range of functional groups, enabling the synthesis of well-defined polymers with controlled architectures.[1] Other notable catalyst systems include those based on palladium, ruthenium, and nickel.[1] Molybdenum- and tungsten-based catalysts have also been extensively studied for the synthesis of high molecular weight polymers from substituted acetylenes.[2][3]
The selection of the optimal catalyst system depends on the specific monomer and the desired polymer properties. For 2-ethynyl-1,4-dimethylbenzene, a rhodium-based catalyst is a logical starting point due to its proven efficacy with similar monomers.
Experimental Protocol: Rhodium-Catalyzed Polymerization of 2-Ethynyl-1,4-dimethylbenzene
This protocol details the synthesis of poly(2-ethynyl-1,4-dimethylbenzene) using a rhodium-based catalyst.
Materials:
-
2-Ethynyl-1,4-dimethylbenzene (monomer)
-
[Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer) (catalyst)
-
Triethylamine (co-catalyst/activator)
-
Toluene (anhydrous, polymerization solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Monomer and Solvent Purity:
The success of the polymerization is highly dependent on the purity of the monomer and solvent. It is crucial to use freshly distilled and dried solvents. The monomer should be free of impurities that could poison the catalyst.
Detailed Polymerization Procedure:
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. The flask should be thoroughly dried and purged with an inert gas (argon or nitrogen).
-
Catalyst Preparation: In the Schlenk flask, dissolve [Rh(nbd)Cl]₂ in anhydrous toluene under an inert atmosphere. The concentration of the catalyst solution should be calculated based on the desired monomer-to-catalyst ratio.
-
Initiation: To the catalyst solution, add triethylamine. The mixture should be stirred for a few minutes to allow for the formation of the active catalytic species.
-
Polymerization: Inject the 2-ethynyl-1,4-dimethylbenzene monomer into the activated catalyst solution. The polymerization should be allowed to proceed at a controlled temperature (e.g., 30°C) with continuous stirring. The reaction progress can be monitored by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight over time.
-
Termination and Precipitation: Once the desired molecular weight is achieved or the monomer is consumed, the polymerization is terminated by exposing the reaction mixture to air. The polymer is then precipitated by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: The precipitated polymer is collected by filtration, washed with fresh methanol to remove any residual monomer and catalyst, and then dried under vacuum to a constant weight.
Workflow for Rhodium-Catalyzed Polymerization:
Sources
Synthesis of Poly(phenylene ethynylene)s Using 2-Ethynyl-1,4-dimethylbenzene Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of poly(2,5-dimethyl-1,4-phenylene ethynylene), a member of the poly(phenylene ethynylene) (PPE) family of conjugated polymers. The primary synthetic route discussed herein is the palladium-catalyzed Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide will delve into the mechanistic underpinnings of this polymerization, provide detailed step-by-step protocols, and discuss the characterization and potential applications of the resulting polymer.
Introduction: The Significance of Poly(phenylene ethynylene)s
Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers characterized by a backbone of alternating phenylene and ethynylene units. This extended π-conjugated system imparts unique photophysical and electronic properties, making them highly attractive materials for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), chemical sensors, and biomedical imaging.[1][2] The properties of PPEs can be finely tuned by modifying the substituents on the phenylene rings. The incorporation of dimethyl groups, as in poly(2,5-dimethyl-1,4-phenylene ethynylene), enhances solubility in common organic solvents, which is crucial for solution-based processing and device fabrication.
The Sonogashira coupling reaction is the cornerstone of PPE synthesis. This cross-coupling reaction typically involves the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[3] The reaction proceeds under mild conditions, offering high yields and tolerance to a wide variety of functional groups.
The Sonogashira Polymerization: Mechanism and Rationale
The synthesis of poly(2,5-dimethyl-1,4-phenylene ethynylene) is achieved through a step-growth polymerization of two key monomers: a diethynyl derivative and a dihalo derivative of 1,4-dimethylbenzene. The most common monomers employed are 1,4-diethynyl-2,5-dimethylbenzene and a 1,4-dihalo-2,5-dimethylbenzene (where the halogen is typically iodine or bromine).
The catalytic cycle of the Sonogashira polymerization is a well-established process involving both palladium and copper catalysts. The generally accepted mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination from the resulting palladium complex yields the desired carbon-carbon bond and regenerates the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then transfers the acetylide group to the palladium center in the transmetalation step.
The choice of catalyst, ligands, base, and solvent is critical for achieving high molecular weight polymers with low polydispersity. Bulky phosphine ligands on the palladium catalyst can enhance its activity, particularly for less reactive aryl bromides.[4] The amine base, often triethylamine or diisopropylamine, not only neutralizes the hydrogen halide formed during the reaction but can also serve as a solvent.
Figure 1: General workflow for the Sonogashira polymerization of 2,5-dimethylphenylene ethynylene.
Detailed Experimental Protocols
This section provides a representative step-by-step protocol for the synthesis of poly(2,5-dimethyl-1,4-phenylene ethynylene). It is important to note that optimization of reaction conditions may be necessary to achieve desired molecular weights and properties. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.
Protocol 1: Sonogashira Polymerization of 1,4-Diethynyl-2,5-dimethylbenzene and 1,4-Diiodo-2,5-dimethylbenzene
Materials:
-
1,4-Diethynyl-2,5-dimethylbenzene
-
1,4-Diiodo-2,5-dimethylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diethynyl-2,5-dimethylbenzene (1.0 mmol), 1,4-diiodo-2,5-dimethylbenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add anhydrous toluene (10 mL) and freshly distilled triethylamine (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 65 °C. The reaction is typically monitored by the disappearance of the monomer spots on thin-layer chromatography (TLC). The reaction is usually complete within 24-48 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a large excess of methanol (200 mL) to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration and washed sequentially with methanol and acetone to remove residual catalyst and unreacted monomers. The polymer is then redissolved in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran) and reprecipitated into methanol. This dissolution-reprecipitation cycle is repeated two more times to ensure high purity.
-
Drying: The purified polymer is dried under vacuum at 40 °C to a constant weight.
Characterization of Poly(2,5-dimethyl-1,4-phenylene ethynylene)
The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and photophysical properties.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer. The disappearance of the ethynyl proton signal (around 3.0-3.3 ppm in the ¹H NMR spectrum of the diethynyl monomer) and the appearance of characteristic aromatic and methyl proton signals for the polymer backbone are indicative of successful polymerization.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the presence of the key functional groups in the polymer. The characteristic C≡C stretching vibration is typically observed around 2200 cm⁻¹.[7]
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques are crucial for evaluating the photophysical properties of the conjugated polymer. The absorption and emission maxima provide information about the electronic transitions and the color of the emitted light.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the most common method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[8][9] The choice of eluent and calibration standards (typically polystyrene) is important for obtaining accurate results.[10]
Table 1: Typical Characterization Data for Poly(2,5-dimethyl-1,4-phenylene ethynylene)
| Property | Typical Value | Reference |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | [11] |
| Weight-Average Molecular Weight (Mw) | 20,000 - 150,000 g/mol | [11] |
| Polydispersity Index (PDI) | 2.0 - 3.5 | [11] |
| Absorption Maximum (λmax, solution) | 420 - 440 nm | [12] |
| Emission Maximum (λem, solution) | 450 - 480 nm | [12] |
| Fluorescence Quantum Yield (ΦF, solution) | 0.4 - 0.8 | [7] |
Note: These values are representative and can vary depending on the specific synthetic conditions and the method of measurement.
Figure 2: Workflow for the characterization of poly(2,5-dimethyl-1,4-phenylene ethynylene).
Applications in Research and Development
The unique properties of poly(2,5-dimethyl-1,4-phenylene ethynylene) make it a promising candidate for various applications in materials science and drug development.
-
Chemical and Biological Sensors: The fluorescence of PPEs can be quenched or enhanced upon interaction with specific analytes. This "turn-on" or "turn-off" fluorescence response can be harnessed to develop highly sensitive and selective sensors for ions, small molecules, and biomolecules such as proteins and DNA.[13] The dimethyl substituents can influence the polymer's interaction with analytes and its solubility in aqueous environments, which is often necessary for biological sensing applications.
-
Organic Light-Emitting Diodes (OLEDs): PPEs are highly fluorescent materials and can be used as the emissive layer in OLEDs. The color of the emitted light can be tuned by modifying the polymer backbone and substituents. Poly(2,5-dimethyl-1,4-phenylene ethynylene) typically emits in the blue-green region of the visible spectrum.
-
Drug Delivery and Bioimaging: The fluorescent nature of PPEs makes them suitable for use as imaging agents in biological systems. Furthermore, their rigid rod-like structure and the ability to be functionalized with targeting moieties or therapeutic agents open up possibilities for their use in drug delivery systems.
Troubleshooting and Optimization
-
Low Molecular Weight: If the resulting polymer has a low molecular weight, consider increasing the reaction time, ensuring the purity of monomers and solvents, and optimizing the catalyst-to-monomer ratio. The use of more active palladium catalysts or ligands may also be beneficial.
-
Poor Solubility: If the polymer is poorly soluble, this could be due to cross-linking or a very high molecular weight. Adjusting the reaction conditions, such as temperature and monomer concentration, can help to control the polymerization and improve solubility.
-
Catalyst Deactivation: Ensure that the reaction is carried out under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.
Conclusion
The synthesis of poly(2,5-dimethyl-1,4-phenylene ethynylene) via Sonogashira polymerization offers a versatile platform for the development of advanced functional materials. By following the detailed protocols and characterization methods outlined in this guide, researchers can reliably produce and evaluate this promising conjugated polymer for a wide range of applications in the fields of organic electronics, sensing, and biomedicine. The ability to tune the properties of PPEs through synthetic modification ensures that they will remain a vibrant area of research for years to come.
References
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- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
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Agilent Technologies. (2023). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]
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Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of PPO and PPPO. Retrieved from [Link]
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Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular weights (GPC) data and reaction yields for polymers P1, P2 and P3. Retrieved from [Link]
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ResearchGate. (n.d.). Photophysical properties of polymers P1-P5. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Methods of Measuring Polymer Molecular Weight by GPC. Retrieved from [Link]
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ResearchGate. (n.d.). H NMR spectra of poly[oxy-2,5-dimethyl(1,4-phenylene)] obtained by (a) conventional CuCl-pyridine and (b) Cu/Py_FSM-16. Retrieved from [Link]
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Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 2-Ethynyl-1,4-dimethylbenzene
Introduction: Unlocking the Potential of Aryl-Alkynyl Scaffolds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has profound implications in drug discovery, materials science, and natural product synthesis.[3][4] The resulting aryl-alkynyl motifs are prevalent in a myriad of biologically active molecules and functional materials.[4]
This guide provides a detailed exploration of the Sonogashira reaction with a specific focus on 2-ethynyl-1,4-dimethylbenzene (also known as 2-ethynyl-p-xylene). As an electron-rich alkyne due to the presence of two activating methyl groups on the aromatic ring, its reactivity profile presents unique considerations for optimizing reaction conditions. These application notes are designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the mechanistic principles that govern this versatile reaction.
Mechanistic Insight: The "Why" Behind the Reaction Components
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5]
The Dual Catalytic Cycles
The generally accepted mechanism involves the following key steps:
-
Palladium(0) Formation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.[2]
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl > OTf.[2]
-
Copper Acetylide Formation: In the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide intermediate.[5]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-aryl complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[5]
dot digraph "Sonogashira Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
} "Classical Sonogashira dual catalytic cycle."
Experimental Protocols: A Practical Guide
The following protocols are designed as a starting point for the Sonogashira coupling of 2-ethynyl-1,4-dimethylbenzene with various aryl halides. Optimization may be necessary depending on the specific substrate.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is suitable for a wide range of aryl iodides and bromides.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Ethynyl-1,4-dimethylbenzene | ≥97% | Sigma-Aldrich |
| Aryl Halide (I or Br) | Reagent Grade | Commercially Available |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Strem Chemicals |
| Copper(I) Iodide (CuI) | ≥99.5% | Acros Organics |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Aldrich |
| Toluene | Anhydrous, ≥99.8% | Acros Organics |
| Schlenk Flask | --- | --- |
| Magnetic Stirrer | --- | --- |
| Inert Gas (Argon or Nitrogen) | High Purity | --- |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5-10 mL per mmol of aryl halide) followed by anhydrous triethylamine (2-3 equiv.).
-
Alkyne Addition: Add 2-ethynyl-1,4-dimethylbenzene (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive aryl bromides, heating to 50-80 °C may be necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates sensitive to copper or to avoid the formation of alkyne homocoupling (Glaser) byproducts.[5][6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Ethynyl-1,4-dimethylbenzene | ≥97% | Sigma-Aldrich |
| Aryl Halide (I or Br) | Reagent Grade | Commercially Available |
| Pd(PPh₃)₄ | Catalyst Grade | Strem Chemicals |
| Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics |
| Schlenk Flask | --- | --- |
| Magnetic Stirrer | --- | --- |
| Inert Gas (Argon or Nitrogen) | High Purity | --- |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.) and Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5-10 mL per mmol of aryl halide) followed by anhydrous diisopropylamine (3-4 equiv.).
-
Alkyne Addition: Add 2-ethynyl-1,4-dimethylbenzene (1.2-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess amine.
-
Purification: Purify the crude product by column chromatography on silica gel.
dot digraph "Copper-Free Sonogashira Cycle" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
} "Copper-free Sonogashira catalytic cycle."
Causality Behind Experimental Choices: A Deeper Dive
-
Catalyst Selection: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are robust and commonly used precatalysts.[1] For challenging substrates, more specialized catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition.[7]
-
The Role of Copper: Copper(I) salts accelerate the reaction by facilitating the deprotonation of the alkyne and enabling a more efficient transmetalation.[2] However, this can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[8]
-
Base Selection: An amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the alkyne.[9] Triethylamine is a common choice, while more hindered bases like diisopropylamine can be beneficial in certain cases. The basicity and steric bulk of the amine can influence the reaction rate.
-
Solvent Considerations: Aprotic solvents like toluene, THF, and DMF are typically used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.[10]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use fresh catalyst and high-purity, anhydrous reagents. Degas solvents thoroughly. Increase reaction temperature.[8] |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen, high copper concentration. | Ensure rigorous inert atmosphere. Reduce the amount of CuI or switch to a copper-free protocol.[8] |
| Formation of Palladium Black | Catalyst decomposition. | Use fresh, high-purity reagents and solvents. Consider a more stable precatalyst or ligand. |
| Reaction Stalls | Catalyst inhibition by byproducts or impurities. | Ensure the purity of starting materials. Consider adding a fresh portion of catalyst. |
Data Presentation: A Comparative Overview
The following table summarizes typical reaction parameters for the Sonogashira coupling of 2-ethynyl-1,4-dimethylbenzene with a model aryl bromide (e.g., 4-bromotoluene).
| Parameter | Protocol 1 (Copper-Catalyzed) | Protocol 2 (Copper-Free) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Co-catalyst | CuI (4 mol%) | None |
| Base | Triethylamine (2.5 equiv.) | Diisopropylamine (3.5 equiv.) |
| Solvent | Toluene | THF |
| Temperature | 60 °C | 60 °C |
| Typical Yield | >90% | >85% |
| Key Advantage | Generally faster reaction rates. | Avoids Glaser homocoupling. |
Experimental Workflow Visualization
dot digraph "Sonogashira Experimental Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];
} "General experimental workflow for Sonogashira coupling."
Conclusion
The Sonogashira cross-coupling reaction of 2-ethynyl-1,4-dimethylbenzene is a robust and versatile method for the synthesis of valuable aryl-alkynyl compounds. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can achieve high yields and purity. Both copper-catalyzed and copper-free protocols offer distinct advantages, and the choice between them should be guided by the specific requirements of the substrate and the desired outcome. These application notes and protocols provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]
-
Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. ACS Publications. [Link]
-
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications. [Link]
-
Sonogashira Coupling. YouTube. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
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Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
A Concerted Catalytic System for Sonogashira Coupling Reactions: Combination of N‐Heterocyclic Carbene Palladium and Copper Complexes. ResearchGate. [Link]
-
Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. PubMed. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. [Link]
-
Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. ACS Publications. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH. [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Sonogashira coupling in natural product synthesis. ResearchGate. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Publishing. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Sonogashira cross-coupling reaction. YouTube. [Link]
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A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. [Link]
-
2-Ethynyl-1,4-dimethylbenzene. PubChem. [Link]
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- 10. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of substituted alkynes using 2-Ethynyl-1,4-dimethylbenzene
An In-Depth Guide to the Synthesis of Substituted Alkynes Utilizing 2-Ethynyl-1,4-dimethylbenzene
Authored by a Senior Application Scientist
Abstract
Substituted alkynes are foundational structural motifs in a multitude of high-value chemical sectors, including pharmaceutical synthesis, advanced materials science, and the development of conducting polymers.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-ethynyl-1,4-dimethylbenzene (also known as 2-ethynyl-p-xylene) as a versatile building block for creating complex molecular architectures. We delve into the core synthetic methodologies—Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings—offering not just step-by-step protocols but also the underlying mechanistic rationale for experimental choices. This guide is designed to be a self-validating system, grounded in authoritative literature, to ensure reproducible and high-yield syntheses.
The Strategic Importance of 2-Ethynyl-1,4-dimethylbenzene
2-Ethynyl-1,4-dimethylbenzene is a valuable terminal alkyne due to its unique combination of a reactive sp-hybridized carbon terminus and a sterically defined, lipophilic aromatic core. The dimethyl substitution pattern on the benzene ring provides specific solubility characteristics and influences the electronic properties of the π-system, which can be leveraged in the design of novel materials and therapeutic agents. Its terminal alkyne functionality is a gateway to a vast array of carbon-carbon bond-forming reactions, enabling the construction of conjugated enynes, arylalkynes, and symmetric or unsymmetric diynes.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties is critical for safe handling and optimal reaction setup.
| Property | Value | Source |
| CAS Number | 74331-70-7 | [2][3][4] |
| Molecular Formula | C₁₀H₁₀ | [2][3] |
| Molecular Weight | 130.19 g/mol | [2][3] |
| Boiling Point | 193-194 °C | |
| Density | 0.914 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5410 | |
| Signal Word | Danger | |
| Hazard Statements | H225: Highly flammable liquid and vapor. H318: Causes serious eye damage. | [2] |
| Storage Class | 3 (Flammable liquids) |
Core Synthetic Methodologies: A Comparative Overview
The terminal alkyne of 2-ethynyl-1,4-dimethylbenzene is amenable to several powerful coupling reactions. The choice of method depends on the desired final product: a cross-coupled product, a symmetric homodimer, or an unsymmetric heterodimer.
| Reaction | Coupling Partner(s) | Product Type | Key Catalysts & Reagents |
| Sonogashira Coupling | Aryl/Vinyl Halide | Aryl/Vinyl-Substituted Alkyne | Pd(0) complex, Cu(I) salt, Amine Base |
| Glaser Coupling | Another Terminal Alkyne (itself) | Symmetrical 1,3-Diyne | Cu(I) or Cu(II) salt, Base, Oxidant (O₂) |
| Cadiot-Chodkiewicz | 1-Haloalkyne | Unsymmetrical 1,3-Diyne | Cu(I) salt, Amine Base |
Sonogashira Cross-Coupling: Forging Aryl-Alkyne Bonds
The Sonogashira coupling is arguably the most powerful method for forming a C(sp²)-C(sp) bond, linking the 2,5-dimethylphenylacetylene moiety to various aryl or vinyl halides.[5][6] This reaction is central to the synthesis of pharmaceuticals and organic electronic materials.[7]
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles.[7][8] The palladium cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product.[7] The copper cycle facilitates the formation of the crucial copper acetylide species by activating the terminal alkyne.[8]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Detailed Protocol: Synthesis of 1-(4-Iodophenyl)-2-(2,5-dimethylphenyl)acetylene
This protocol describes the coupling of 2-ethynyl-1,4-dimethylbenzene with 1,4-diiodobenzene.
Materials & Reagents:
-
2-Ethynyl-1,4-dimethylbenzene (1.0 mmol, 130.2 mg)
-
1,4-Diiodobenzene (1.2 mmol, 395.9 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (TEA), anhydrous (5 mL)
-
Toluene, anhydrous (10 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂, PPh₃, and CuI.
-
Causality: The Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as the ligand to stabilize the Pd(0) complex. CuI is the co-catalyst essential for the copper cycle.[9]
-
-
Reagent Addition: Add toluene (10 mL), triethylamine (5 mL), 1,4-diiodobenzene (1.2 mmol), and finally 2-ethynyl-1,4-dimethylbenzene (1.0 mmol).
-
Causality: TEA acts as both the solvent and the base required to deprotonate the terminal alkyne and to neutralize the H-X acid formed during the reaction.[5]
-
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours under argon. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues.[7]
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired substituted alkyne.
Glaser Homocoupling: Synthesizing Symmetrical Diynes
The Glaser coupling is a classic and efficient method for the oxidative homocoupling of terminal alkynes, producing symmetrical 1,3-diynes.[10][11] This reaction is invaluable for creating building blocks for polymers and macrocycles.[12]
Mechanistic Rationale
The reaction is catalyzed by a copper(I) salt, which reacts with the deprotonated terminal alkyne to form a copper(I) acetylide.[13] In the presence of an oxidant, typically oxygen from the air, these acetylide intermediates dimerize to form the 1,3-diyne product, regenerating the copper catalyst.[10][12]
Caption: Simplified mechanism of the Glaser homocoupling reaction.
Detailed Protocol: Synthesis of 1,4-Bis(2,5-dimethylphenyl)buta-1,3-diyne
Materials & Reagents:
-
2-Ethynyl-1,4-dimethylbenzene (2.0 mmol, 260.4 mg)
-
Copper(I) chloride (CuCl, 0.2 mmol, 19.8 mg)
-
Pyridine (10 mL)
-
Methanol (5 mL)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethynyl-1,4-dimethylbenzene (2.0 mmol) and CuCl (0.2 mmol) in pyridine (10 mL) and methanol (5 mL).
-
Reaction: Stir the solution vigorously at room temperature while bubbling a gentle stream of air or oxygen through the mixture for 8-12 hours. The reaction progress can be monitored by the disappearance of the starting alkyne on TLC. A color change to green or blue is often indicative of the reaction proceeding.
-
Causality: Oxygen serves as the terminal oxidant to facilitate the dimerization and regenerate the active catalyst. Pyridine acts as both a base and a ligand for the copper species.[11]
-
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Causality: The acid wash removes the pyridine and copper salts.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Isolation: Recrystallize the crude solid from ethanol or purify by column chromatography to obtain the pure symmetrical diyne.
Cadiot-Chodkiewicz Coupling: Accessing Unsymmetrical Diynes
When an unsymmetrical 1,3-diyne is the target, the Cadiot-Chodkiewicz coupling is the method of choice. It selectively couples a terminal alkyne with a 1-haloalkyne, avoiding the mixture of products that would result from a mixed Glaser coupling.[13][14][15]
Mechanistic Rationale
The mechanism is similar to other copper-catalyzed alkyne couplings.[16] A base deprotonates the terminal alkyne (2-ethynyl-1,4-dimethylbenzene), which then forms a copper(I) acetylide. This species undergoes a cycle of oxidative addition with the 1-haloalkyne followed by reductive elimination to yield the unsymmetrical diyne and regenerate the copper catalyst.[13][15]
Caption: Mechanism of the Cadiot-Chodkiewicz coupling.
Detailed Protocol: Synthesis of 1-(2,5-Dimethylphenyl)-4-phenylbuta-1,3-diyne
Materials & Reagents:
-
2-Ethynyl-1,4-dimethylbenzene (1.0 mmol, 130.2 mg)
-
(Bromoethynyl)benzene (1.1 mmol, 199.0 mg)
-
Copper(I) bromide (CuBr, 0.1 mmol, 14.3 mg)
-
Piperidine (2.0 mmol, 0.2 mL)
-
Hydroxylamine hydrochloride (0.2 mmol, 13.9 mg)
-
Methanol (10 mL)
Procedure:
-
Setup: To a round-bottom flask, add CuBr, hydroxylamine hydrochloride, and methanol. Stir until a clear solution is formed.
-
Causality: Hydroxylamine hydrochloride acts as a reducing agent to ensure the copper remains in the active Cu(I) oxidation state.[13]
-
-
Reagent Addition: Add piperidine, followed by 2-ethynyl-1,4-dimethylbenzene. Finally, add the (bromoethynyl)benzene dropwise.
-
Causality: Piperidine is the base used for the deprotonation of the terminal alkyne.[16] The haloalkyne is added last to ensure the copper acetylide has formed.
-
-
Reaction: Stir the reaction at room temperature for 2-4 hours. The formation of a precipitate is common. Monitor completion by TLC.
-
Work-up: Quench the reaction by adding water (20 mL). Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with dilute HCl, then with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Isolation: Purify the residue via flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the unsymmetrical diyne.
General Experimental Workflow and Troubleshooting
A standardized workflow ensures consistency and helps in identifying potential issues.
Caption: General experimental workflow for alkyne coupling reactions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor quality reagents. | Use fresh catalysts and ligands; Ensure proper inert atmosphere technique; Use freshly distilled anhydrous solvents. |
| Recovery of Starting Material | Reaction temperature too low; Insufficient reaction time; Ineffective base. | Increase reaction temperature incrementally; Extend reaction time; Use a stronger base if appropriate (e.g., DBU for Sonogashira). |
| Glaser Homocoupling in Sonogashira | Reaction conditions favor homocoupling; Low concentration of aryl halide. | Add aryl halide slowly to the mixture; Use a slight excess of the terminal alkyne; Consider copper-free Sonogashira conditions.[5] |
| Complex Mixture of Products | Side reactions; Catalyst degradation; Impure starting materials. | Re-purify starting materials; Degas solvents thoroughly; Lower reaction temperature to improve selectivity. |
References
-
Cadiot, P.; Chodkiewicz, W. In Chemistry of Acetylenes; Viehe, H. G., Ed.; Marcel Dekker: New York, 1969; pp. 597–647.[13]
-
Organic & Biomolecular Chemistry. Recent developments and applications of the Cadiot–Chodkiewicz reaction. RSC Publishing.[14]
-
Alfa Chemistry. Cadiot-Chodkiewicz Coupling. Alfa Chemistry.[15]
-
J&K Scientific. Cadiot-Chodkiewicz Coupling Reaction. J&K Scientific.[16]
-
SynArchive. Cadiot-Chodkiewicz Coupling. SynArchive.[17]
-
One-pot transition metal-free synthesis of alkynes and enynes. ChemRxiv.[1]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.[5]
-
PubMed Central. Allene–alkyne cross-coupling for stereoselective synthesis of substituted 1,4-dienes and cross-conjugated trienes. PubMed Central.[18]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Organic Chemistry Portal.[10]
-
Wikipedia. Glaser coupling. Wikipedia.[11]
-
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Organic Chemistry Portal. Synthesis of substituted alkynes by C-C coupling. Organic Chemistry Portal.[19]
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2-Ethynyl-1,4-dimethylbenzene in the preparation of organic electronic materials
An In-Depth Guide to the Application of 2-Ethynyl-1,4-dimethylbenzene in the Synthesis of Advanced Organic Electronic Materials
Authored by a Senior Application Scientist
This document provides a detailed exploration of 2-ethynyl-1,4-dimethylbenzene, a versatile molecular building block, and its strategic implementation in the synthesis of high-performance organic electronic materials. Tailored for researchers and professionals in materials science and drug development, this guide elucidates the underlying chemical principles, provides field-proven experimental protocols, and showcases the utility of this compound in creating the next generation of organic semiconductors.
Introduction: The Strategic Importance of 2-Ethynyl-1,4-dimethylbenzene
2-Ethynyl-1,4-dimethylbenzene, also known as 2-ethynyl-p-xylene, is an aromatic alkyne that serves as a pivotal precursor in the synthesis of conjugated organic materials.[1] Its structure, featuring a terminal acetylene group on a dimethyl-substituted benzene ring, offers a unique combination of reactivity and functionality. The terminal alkyne is a highly versatile functional group, primed for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.[2]
The dimethyl substitution pattern is not merely incidental; it imparts critical physical properties to the resulting polymers and materials. The methyl groups enhance solubility in common organic solvents, a crucial factor for solution-based processing techniques like spin-coating and inkjet printing, which are essential for manufacturing large-area and flexible electronic devices.[3][4] Furthermore, the steric bulk of the methyl groups can influence the intermolecular packing and morphology of polymer films, which in turn dictates charge transport efficiency and overall device performance.
Table 1: Physicochemical Properties of 2-Ethynyl-1,4-dimethylbenzene
| Property | Value | Source |
| IUPAC Name | 2-ethynyl-1,4-dimethylbenzene | [1] |
| CAS Number | 74331-70-7 | [5] |
| Molecular Formula | C₁₀H₁₀ | [6] |
| Molecular Weight | 130.19 g/mol | [1][6] |
| Boiling Point | 193-194 °C | |
| Density | 0.914 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5410 | |
| SMILES | CC1=CC(=C(C=C1)C)C#C | [1] |
Core Application: Sonogashira Cross-Coupling for Conjugated Polymer Synthesis
The primary application of 2-ethynyl-1,4-dimethylbenzene in organic electronics is its use as a monomer in polymerization reactions to create conjugated polymers. These polymers form the active layer in a variety of electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[7][8] The essential characteristic of these materials is their backbone of alternating single and multiple bonds, which allows for the delocalization of π-electrons, giving rise to their semiconducting properties.[9]
The Sonogashira reaction is one of the most robust and efficient methods for constructing the sp²-sp carbon-carbon bonds that define the backbone of poly(arylene ethynylene)s (PAEs).[10] This reaction involves the coupling of a terminal alkyne (like 2-ethynyl-1,4-dimethylbenzene) with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][11]
Caption: General scheme of the Sonogashira cross-coupling reaction.
Detailed Protocol: Synthesis of a Poly(arylene ethynylene) via Sonogashira Polymerization
This protocol describes a general procedure for synthesizing a conjugated polymer using 2-ethynyl-1,4-dimethylbenzene and a dihaloaromatic comonomer (e.g., 2,5-dibromothiophene).
Materials and Equipment
-
Reagents:
-
2-Ethynyl-1,4-dimethylbenzene (1.0 eq)
-
Dihaloaromatic comonomer (e.g., 2,5-dibromothiophene) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Anhydrous triethylamine (NEt₃)
-
Anhydrous toluene or THF
-
Methanol (for precipitation)
-
-
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere line (Argon or Nitrogen)
-
Oil bath with temperature control
-
Soxhlet extraction apparatus
-
Standard glassware for filtration and workup
-
Experimental Workflow
Caption: Step-by-step workflow for Sonogashira polymerization.
Step-by-Step Methodology
-
System Preparation: Assemble and flame-dry a Schlenk flask equipped with a condenser and magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Charging Reagents: To the flask, add the dihaloaromatic comonomer (1.0 eq), 2-ethynyl-1,4-dimethylbenzene (1.0 eq), and anhydrous solvent (toluene or THF) to achieve a monomer concentration of approximately 0.1 M.
-
Causality: Anhydrous conditions are critical as moisture can poison the catalysts and lead to undesirable side reactions.[2]
-
-
Degassing: Degas the solution thoroughly by bubbling argon through it for 30 minutes or by performing three freeze-pump-thaw cycles.
-
Causality: Oxygen must be removed to prevent the oxidative homocoupling of alkynes (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (2 mol%), CuI co-catalyst (4 mol%), and anhydrous triethylamine (3-4 eq).
-
Causality: The amine base neutralizes the hydrohalic acid (H-X) formed during the reaction, which would otherwise deactivate the catalysts and hinder the reaction progress.[2]
-
-
Polymerization: Heat the reaction mixture in an oil bath to the desired temperature (typically 70-90 °C) and stir vigorously for 24-48 hours. The formation of a precipitate or a significant increase in viscosity may be observed as the polymer grows.
-
Workup and Precipitation: After cooling to room temperature, dilute the reaction mixture with a small amount of chloroform or toluene if it is highly viscous. Slowly pour the solution into a large beaker of vigorously stirring methanol (typically 10x the reaction volume). This will cause the polymer to precipitate.
-
Filtration and Washing: Collect the precipitated polymer by vacuum filtration. Wash the solid extensively with methanol and then acetone to remove residual monomers, oligomers, and salts.
-
Purification: For high-purity materials required for electronic devices, further purification by Soxhlet extraction is essential. Sequentially extract the polymer with solvents like hexane (to remove small molecules), acetone, and finally chloroform or THF to collect the desired polymer fraction.
-
Causality: Soxhlet extraction effectively separates the polymer based on solubility and molecular weight, removing catalyst residues and low molecular weight species that can act as charge traps in a device.
-
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C overnight to remove all residual solvents. The final product should be a fibrous solid or powder.
Application in Organic Electronic Devices
Polymers derived from 2-ethynyl-1,4-dimethylbenzene are prime candidates for the active layers in various organic electronic devices.
Organic Photovoltaics (OPVs)
In OPVs, these polymers typically function as the electron donor (p-type) material in a bulk heterojunction (BHJ) architecture, blended with an electron acceptor (n-type) material.[12] The dimethylphenylene ethynylene units contribute to a desirable HOMO energy level for efficient charge transfer and good solubility for forming the optimal nanoscale morphology required for exciton dissociation and charge transport.[13]
Caption: Structure of a typical organic photovoltaic (solar cell).
Protocol Highlight: OPV Active Layer Deposition
-
Prepare a solution of the synthesized polymer and an electron acceptor (e.g., PC₇₁BM) in a 1:1 to 1:2 weight ratio in a high-boiling-point solvent like chlorobenzene or o-xylene.[14]
-
Deposit the solution onto a pre-cleaned, ITO-coated glass substrate with a hole-transport layer (e.g., PEDOT:PSS) via spin-coating.
-
Anneal the film to optimize its morphology.
-
Complete the device by thermally evaporating an electron-transport layer and a metal cathode under high vacuum.
Organic Light-Emitting Diodes (OLEDs)
The rigid, conjugated backbone of poly(arylene ethynylene)s provides high photoluminescence quantum yields, making them suitable for the emissive layer in OLEDs.[15] The wide bandgap that can be tuned by selecting the appropriate comonomer allows for emission across the visible spectrum, particularly in the blue region, which is often challenging to achieve with other polymer classes.
Organic Field-Effect Transistors (OFETs)
In OFETs, the polymer serves as the semiconductor channel where charge modulation and transport occur.[16][17] The excellent film-forming properties endowed by the soluble dimethylphenylene units are critical for creating uniform, crystalline, or semi-crystalline thin films. A high degree of order in the polymer film is necessary to achieve high charge carrier mobility, a key performance metric for transistors.
Conclusion
2-Ethynyl-1,4-dimethylbenzene is a cornerstone building block for the synthesis of advanced organic electronic materials. Its strategic use in Sonogashira polymerization enables the creation of soluble, processable, and highly functional conjugated polymers. The protocols and principles outlined in this guide demonstrate its utility in developing materials for high-performance OPVs, OLEDs, and OFETs. By understanding the causality behind the synthetic choices and device fabrication steps, researchers can effectively harness the potential of this versatile molecule to drive innovation in the field of organic electronics.
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Application Note & Protocols: Strategic Derivatization of 2-Ethynyl-1,4-dimethylbenzene for Advanced Biological Applications
Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 2-ethynyl-1,4-dimethylbenzene (also known as 2-ethynyl-p-xylene), a versatile terminal alkyne building block. We detail field-proven protocols for two powerful C-C bond-forming reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Palladium/Copper-Catalyzed Sonogashira Coupling. The guide is designed for researchers, medicinal chemists, and drug development professionals, focusing on the causality behind experimental choices to empower users to adapt these methods for creating bespoke molecular probes, bioconjugates, and novel drug scaffolds. Each protocol is supported by mechanistic insights, detailed step-by-step instructions, and expected analytical outcomes.
Introduction: The Strategic Value of 2-Ethynyl-1,4-dimethylbenzene
2-Ethynyl-1,4-dimethylbenzene is an aromatic terminal alkyne featuring a reactive ethynyl group (-C≡CH) ortho to a methyl group on a p-xylene scaffold.[1][2][3] Its structure offers a unique combination of hydrophobicity from the dimethylbenzene ring and high reactivity at the terminal alkyne, making it an ideal starting material for synthesizing functional molecules for biological exploration. Terminal alkynes are indispensable functional groups in modern chemical biology and drug development, prized for their ability to participate in highly selective and efficient coupling reactions.[4][5][6]
This guide focuses on two cornerstone derivatization strategies that leverage the unique reactivity of the ethynyl group:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A premier "click chemistry" reaction that forms a highly stable triazole ring, ideal for bioconjugation and the assembly of modular probes.[7][8][9]
-
Sonogashira Coupling: A robust palladium-catalyzed cross-coupling reaction that forms a C(sp)-C(sp²) bond, enabling the direct connection of the alkyne to aryl or vinyl halides. This method is a mainstay in medicinal chemistry for constructing complex molecular architectures.[10][11][12]
By mastering these protocols, researchers can transform the simple 2-ethynyl-1,4-dimethylbenzene scaffold into sophisticated tools for target identification, cellular imaging, and as core structures for new therapeutic agents.[13][14]
Essential Safety & Handling Protocols
Before commencing any experimental work, a thorough risk assessment is mandatory. The protocols described herein involve hazardous materials that require strict safety controls.
2.1. Reagent-Specific Hazards:
-
2-Ethynyl-1,4-dimethylbenzene (CAS: 74331-70-7): This compound is a highly flammable liquid and vapor and causes serious eye damage.[1][2] It must be handled in a certified chemical fume hood, away from ignition sources.
-
Organic Azides: Potentially explosive. They should not be heated excessively or subjected to shock. Always handle them behind a blast shield, especially when working with low molecular weight azides or on a large scale.
-
Palladium and Copper Catalysts: These heavy metal catalysts can be toxic and should be handled with care to avoid inhalation of dust or skin contact.
-
Solvents (e.g., DMF, Triethylamine): Many solvents used are flammable, volatile, and may be toxic or irritants. Consult the Safety Data Sheet (SDS) for each specific solvent.
2.2. Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Check for breakthrough times for the specific solvents being used.
-
Body Protection: A flame-resistant lab coat must be worn at all times.
All manipulations should be performed in a well-ventilated chemical fume hood.[15]
Derivatization Protocol I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
3.1. Scientific Principle & Rationale
The CuAAC reaction is the gold standard of click chemistry, involving the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[8][16] The reaction's utility in biological applications stems from its bioorthogonality—the reacting functional groups (alkyne and azide) are largely absent in biological systems, ensuring the reaction proceeds with exquisite specificity.[6] The copper(I) catalyst accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction, allowing it to proceed rapidly under mild, often aqueous, conditions.[8][9] This makes it ideal for conjugating our scaffold to sensitive biomolecules or complex reporter tags.
Caption: General workflow for CuAAC derivatization.
3.2. Detailed Experimental Protocol: Synthesis of 1-(2,5-Dimethylbenzyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a model reaction between 2-ethynyl-1,4-dimethylbenzene and benzyl azide.
Materials & Reagents:
-
2-Ethynyl-1,4-dimethylbenzene (1.0 eq, e.g., 130 mg, 1.0 mmol)
-
Benzyl Azide (1.05 eq, 140 mg, 1.05 mmol)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 12.5 mg, 0.05 mmol)
-
Sodium Ascorbate (0.15 eq, 30 mg, 0.15 mmol)
-
Solvent: t-Butanol/Water mixture (1:1, 10 mL)
-
Dichloromethane (DCM) for extraction
-
Saturated aq. Ammonium Chloride (NH₄Cl)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a 25 mL round-bottom flask, dissolve 2-ethynyl-1,4-dimethylbenzene (130 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in the t-butanol/water (1:1, 10 mL) solvent system. Stir to ensure homogeneity.
-
Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol). The solution will likely turn a pale blue.
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (30 mg, 0.15 mmol in 1 mL of water) dropwise to the reaction mixture. A color change (e.g., to yellow or orange) is often observed as Cu(II) is reduced to the active Cu(I) species.[7]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 2-6 hours).
-
Work-up: Upon completion, add saturated aqueous NH₄Cl (15 mL) to quench the reaction and complex the copper catalyst. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triazole product.
3.3. Expected Results & Characterization
The protocol should yield the target triazole as a white or off-white solid. The table below summarizes the expected quantitative and qualitative data.
| Parameter | Expected Result |
| Yield | > 85% |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons (benzyl and dimethylbenzyl), the triazole proton (~7.5-7.8 ppm), CH₂ protons, and methyl protons. |
| ¹³C NMR (CDCl₃) | Peaks for all unique carbons, including the two triazole carbons (~120-150 ppm). |
| Mass Spec (ESI+) | Calculated m/z for [M+H]⁺: 264.1501; Found: 264.1505 |
Derivatization Protocol II: Palladium/Copper-Catalyzed Sonogashira Coupling
4.1. Scientific Principle & Rationale
The Sonogashira coupling is a powerful and versatile method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[11] The reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst.[10][12] The causality is a synergistic catalytic cycle: the palladium complex undergoes oxidative addition with the aryl halide, while the copper co-catalyst reacts with the alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the final product and regenerates the active palladium(0) catalyst.[17] This reaction is fundamental in drug discovery for synthesizing conjugated systems and elaborating molecular scaffolds.[10][11]
Caption: Catalytic cycles of the Sonogashira coupling.
4.2. Detailed Experimental Protocol: Synthesis of 1,4-Dimethyl-2-(phenylethynyl)benzene
This protocol describes the coupling of 2-ethynyl-1,4-dimethylbenzene with iodobenzene.
Materials & Reagents:
-
2-Ethynyl-1,4-dimethylbenzene (1.0 eq, e.g., 130 mg, 1.0 mmol)
-
Iodobenzene (1.1 eq, 224 mg, 1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq, 14 mg, 0.02 mmol)
-
Copper(I) Iodide (CuI) (0.04 eq, 7.6 mg, 0.04 mmol)
-
Triethylamine (TEA) (3.0 eq, 303 mg, 3.0 mmol, ~0.42 mL)
-
Anhydrous Tetrahydrofuran (THF) or DMF (10 mL)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), 2-ethynyl-1,4-dimethylbenzene (130 mg, 1.0 mmol), and iodobenzene (224 mg, 1.1 mmol).
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous THF (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Reaction: Heat the mixture to 60 °C and stir. The reaction mixture will typically become a dark, heterogeneous slurry. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with ethyl acetate (20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using hexanes as the eluent) to afford the pure coupled product.
4.3. Expected Results & Characterization
The protocol should yield the target diarylalkyne, which is often a crystalline solid or oil.
| Parameter | Expected Result |
| Yield | > 80% |
| ¹H NMR (CDCl₃) | Peaks corresponding to the aromatic protons of both rings and the two distinct methyl group singlets. |
| ¹³C NMR (CDCl₃) | Peaks for all unique aromatic carbons and the two alkyne carbons (~85-95 ppm). |
| Mass Spec (EI/ESI+) | Calculated m/z for [M]⁺: 206.1096; Found: 206.1092 |
Applications in Biological Research & Drug Discovery
The derivatization of 2-ethynyl-1,4-dimethylbenzene opens a gateway to a multitude of biological applications. The newly installed functionality serves as a handle for further modification or as an integral part of a biologically active molecule.
-
Bioconjugation: The triazole ring formed via CuAAC is exceptionally stable and can be used to permanently link the dimethylbenzene scaffold to biomolecules. For example, if the azide partner carries a fluorescent dye, the resulting product is a fluorescent probe. If it carries a biotin tag, it can be used for affinity-based protein capture.[5][6]
-
Activity-Based Probes (ABPs): The derivatized scaffold can be incorporated into ABPs. The dimethylbenzene core can provide affinity for a hydrophobic binding pocket in a target enzyme, while another part of the molecule, attached via the coupling reaction, can act as a warhead or reporter tag.[13]
-
Drug Scaffolds: The aryl-alkyne motif generated by Sonogashira coupling is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[10][11] The products of these reactions serve as novel scaffolds that can be further elaborated to optimize binding affinity, selectivity, and pharmacokinetic properties.[18][19][20][21][22]
Caption: From building block to biological function.
Conclusion
2-Ethynyl-1,4-dimethylbenzene is a high-value, readily derivatizable building block for chemical biology and medicinal chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition and Sonogashira coupling reactions provide reliable, efficient, and versatile pathways to transform this simple scaffold into complex and functionally rich molecules. The detailed protocols and mechanistic rationale provided in this guide are designed to serve as a robust starting point for researchers aiming to synthesize novel probes and drug candidates tailored to their specific biological questions.
References
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
- A Comparative Guide to the Reactivity of Terminal Alkynes in Bioconjug
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Utilization of alkyne bioconjugations to modul
- Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling.
- Bioconjug
- Safety D
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- 2-Ethynyl-1,4-dimethylbenzene 97%. Sigma-Aldrich.
- 2-Ethynyl-1,4-dimethylbenzene. PubChem.
- Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research.
- Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PMC.
- Sonogashira coupling in natural product synthesis.
- Click Chemistry Protocols. BroadPharm.
- 2-Ethynyl-1,4-dimethylbenzene 97%. Sigma-Aldrich.
- 2-Ethynyl-1,4-dimethylbenzene | CAS 74331-70-7. Santa Cruz Biotechnology.
- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.
- Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd..
- 1-ETHYNYL-2,4-DIMETHYL-BENZENE synthesis. ChemicalBook.
- One-Pot Synthesis of Terminal Alkynes from Alkenes.
- Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal.
- One-Pot Synthesis of Terminal Alkynes
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
- Click chemistry. Grokipedia.
- 74331-70-7 | 2-Ethynyl-1,4-dimethylbenzene. ChemScene.
- Click Сhemistry Labeling of Oligonucleotides and DNA. Lumiprobe.
- Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. PubMed.
- Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry.
- Preparation of unsymmetrical 1,4-bis[2-ethynyl-3-thienyl]benzene deriv
- Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Deriv
- Biological Activity of Monoterpene-Based Scaffolds: A N
- Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene deriv
- Analytics, Properties and Applications of Biologically Active Stilbene Deriv
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- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 2-Ethynyl-1,4-dimethylbenzene in the Synthesis of Complex Organic Molecules
Introduction: The Versatility of a Substituted Aryl Alkyne
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Ethynyl-1,4-dimethylbenzene, also known as 2-ethynyl-p-xylene, has emerged as a particularly valuable reagent for chemists in pharmaceuticals, materials science, and academic research. Its structure, featuring a terminal alkyne tethered to a sterically defined dimethyl-substituted benzene ring, offers a unique combination of reactivity and rigidity. The terminal alkyne is a gateway to a wealth of powerful transformations, including carbon-carbon bond-forming cross-coupling reactions, cycloadditions, and polymerizations. Concurrently, the 1,4-dimethylbenzene (p-xylene) core provides a rigid scaffold that can impart specific conformational constraints and photophysical properties to the target molecule.
This guide provides an in-depth exploration of the key applications of 2-ethynyl-1,4-dimethylbenzene. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. By understanding the "why" behind the "how," practitioners can better adapt and innovate upon these foundational methods.
| Property | Value | Source |
| CAS Number | 74331-70-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀ | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| Boiling Point | 193-194 °C | |
| Density | 0.914 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5410 | |
| SMILES | CC1=CC(=C(C=C1)C)C#C | [1] |
| InChIKey | UNUIVBVNLZPXCR-UHFFFAOYSA-N | [1] |
Core Application 1: Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] For 2-ethynyl-1,4-dimethylbenzene, this reaction is a powerful tool for extending the conjugated system and building more elaborate molecular frameworks.
Causality in Experimental Design:
-
Palladium Catalyst: The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the workhorse of the catalytic cycle, facilitating the oxidative addition to the aryl/vinyl halide.
-
Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it facilitates the transmetalation to the palladium center, which is often the rate-determining step.
-
Amine Base: A base, typically an amine like triethylamine or diisopropylethylamine, serves two purposes: it scavenges the hydrogen halide byproduct formed during the reaction and helps maintain a coordinating, non-oxidizing environment for the catalysts.
-
Solvent: Anhydrous, deoxygenated solvents are typically used to prevent catalyst deactivation and unwanted side reactions like the Glaser homocoupling of the alkyne.[4]
Workflow for Sonogashira Coupling
Caption: Sonogashira Coupling Experimental Workflow.
Protocol: Synthesis of 1-(4-Iodophenyl)-2-(2,5-dimethylphenyl)acetylene
Materials:
-
2-Ethynyl-1,4-dimethylbenzene (1.0 eq)
-
1,4-Diiodobenzene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Anhydrous, degassed triethylamine (Et₃N)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1,4-diiodobenzene, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe. Stir to dissolve the solids.
-
Add 2-ethynyl-1,4-dimethylbenzene dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Core Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced by K. Barry Sharpless, the CuAAC reaction is the quintessential "click" reaction.[5][6] It describes the highly efficient and regioselective [3+2] cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[6] This reaction is prized for its high yields, mild reaction conditions (often performed in water), and tolerance of a wide variety of functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.
Causality in Experimental Design:
-
Copper(I) Source: The reaction is catalyzed by Cu(I). This is often generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) in the presence of a reducing agent, typically sodium ascorbate. This avoids the need to handle potentially unstable Cu(I) salts directly.
-
Ligands: In biological applications or with sensitive substrates, a stabilizing ligand like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can be used to protect the catalyst and enhance its efficacy.
-
Solvent System: The reaction often proceeds exceptionally well in aqueous solvent mixtures (e.g., t-BuOH/H₂O or DMSO/H₂O), which is a significant advantage for green chemistry and biological applications.
Mechanism of CuAAC "Click" Reaction
Caption: Catalytic cycle of the CuAAC reaction.
Protocol: Synthesis of 1-(Benzyl)-4-(2,5-dimethylphenyl)-1H-1,2,3-triazole
Materials:
-
2-Ethynyl-1,4-dimethylbenzene (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-ethynyl-1,4-dimethylbenzene and benzyl azide in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in deionized water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change (often to a yellow-green suspension) should be observed.
-
Stir the reaction vigorously at room temperature for 4-12 hours. The product often precipitates out of the reaction mixture.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
If a precipitate has formed, collect the product by vacuum filtration and wash with cold water, then a minimal amount of cold ethanol or diethyl ether.
-
If the product is soluble, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Core Application 3: [2+2+2] Cycloaddition Reactions
The transition metal-catalyzed [2+2+2] cycloaddition of three alkyne units is a highly atom-economical method for constructing substituted benzene rings.[7] While the homotrimerization of three identical alkynes is straightforward, the heterotrimerization involving two or three different alkynes can be challenging due to chemoselectivity issues.[7] Using 2-ethynyl-1,4-dimethylbenzene in these reactions allows for the synthesis of complex, polysubstituted aromatic compounds that would be difficult to access through traditional electrophilic aromatic substitution methods.
Causality in Experimental Design:
-
Catalyst Choice: Various transition metals, including cobalt, rhodium, nickel, and iridium, can catalyze this transformation. The choice of catalyst and its ligand environment is critical for controlling the chemo- and regioselectivity of the cycloaddition.
-
Reaction Strategy: To overcome selectivity issues in heterotrimerization, a common strategy is to tether two of the alkyne components, making the initial cyclization intramolecular.[7] Alternatively, using a di-yne with a mono-alkyne like 2-ethynyl-1,4-dimethylbenzene can provide a more controlled outcome.
Workflow for [2+2+2] Cycloaddition
Caption: General workflow for [2+2+2] cycloaddition.
Protocol: Cobalt-Catalyzed Trimerization with 1,7-Octadiyne
Materials:
-
2-Ethynyl-1,4-dimethylbenzene (1.1 eq)
-
1,7-Octadiyne (1.0 eq)
-
Dicobalt octacarbonyl [Co₂(CO)₈] (0.05 eq)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Co₂(CO)₈.
-
Add anhydrous, degassed 1,4-dioxane and stir.
-
In a separate flask, prepare a solution of 1,7-octadiyne and 2-ethynyl-1,4-dimethylbenzene in 1,4-dioxane.
-
Using a syringe pump, add the alkyne solution to the catalyst solution over a period of 4-6 hours at a reaction temperature of 80-100 °C. The slow addition helps to minimize homotrimerization of the more reactive alkyne.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional 2-4 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature. The cobalt catalyst can often be removed by filtration through a short pad of silica gel or Celite, eluting with the reaction solvent or an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired polysubstituted aromatic product.
Core Application 4: Synthesis of Conjugated Polymers
The polymerization of substituted acetylenes can lead to the formation of conjugated polymers with interesting electronic and photophysical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8] The polymerization of 2-ethynyl-1,4-dimethylbenzene can yield poly(2-ethynyl-1,4-dimethylbenzene), a material whose properties are influenced by the steric bulk of the dimethyl groups, which can affect the planarity and packing of the polymer chains.
Causality in Experimental Design:
-
Catalyst Systems: Transition metal catalysts, particularly those based on molybdenum (e.g., MoOCl₄-based systems) or rhodium (e.g., [Rh(nbd)Cl]₂), are commonly used for acetylene polymerization.[9][10] The catalyst choice dictates the polymerization mechanism (e.g., metathesis vs. insertion) and influences the resulting polymer's molecular weight, polydispersity, and stereochemistry.
-
Reaction Conditions: Polymerization is sensitive to monomer concentration, temperature, and solvent. These parameters must be carefully controlled to achieve polymers with desired molecular weights and to prevent premature precipitation or the formation of insoluble, cross-linked materials.[9]
Schematic of Polymerization
Caption: Polymerization of 2-ethynyl-1,4-dimethylbenzene.
Protocol: Rhodium-Catalyzed Polymerization
Materials:
-
2-Ethynyl-1,4-dimethylbenzene (monomer)
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer [[Rh(cod)Cl]₂] (catalyst, e.g., 0.005 eq)
-
Triethylamine (Et₃N) (co-catalyst/base)
-
Anhydrous, degassed toluene
Procedure:
-
Purify the 2-ethynyl-1,4-dimethylbenzene monomer by passing it through a short column of basic alumina to remove any acidic impurities.
-
To a dry Schlenk flask under an argon atmosphere, add the catalyst, [Rh(cod)Cl]₂.
-
Add anhydrous, degassed toluene, followed by triethylamine. Stir the mixture at room temperature for 15-30 minutes.
-
Add the purified monomer to the catalyst solution. The initial monomer concentration should be carefully chosen (e.g., 0.1-0.5 M).
-
Stir the reaction at a controlled temperature (e.g., 30-60 °C) for 12-48 hours. The polymer may precipitate as the reaction progresses.
-
Quench the polymerization by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane, with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer extensively with the non-solvent to remove any residual monomer and catalyst.
-
Dry the polymer under vacuum at a mild temperature (e.g., 40-50 °C) to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR and UV-Vis spectroscopy for structural and photophysical properties.
Impact on Drug Discovery and Materials Science
The synthetic versatility of 2-ethynyl-1,4-dimethylbenzene makes it a valuable component in both drug discovery and advanced materials development.
-
Drug Discovery: The development of new medicines is a lengthy and expensive process.[11] "Click chemistry" provides a robust method for rapidly generating libraries of complex molecules from simple building blocks.[12] The 1,2,3-triazole ring formed via the CuAAC reaction is a stable and effective linker that can connect different pharmacophores. The dimethylphenyl group from the starting alkyne can serve as a rigid, hydrophobic element to probe binding pockets in biological targets.
-
Materials Science: Conjugated polymers derived from aryl acetylenes are at the forefront of organic electronics research.[8] The ability to synthesize polymers and oligomers using Sonogashira coupling or direct polymerization of 2-ethynyl-1,4-dimethylbenzene allows for the creation of materials with tailored electronic and optical properties. These materials can be incorporated into devices like OLEDs, sensors, and organic field-effect transistors (OFETs).
Safety and Handling
2-Ethynyl-1,4-dimethylbenzene is a flammable liquid and can cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety glasses or a face shield, and chemical-resistant gloves, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
References
-
PubChem. 2-Ethynyl-1,4-dimethylbenzene. National Center for Biotechnology Information. [Link]
-
NIST. Benzene, 2-ethyl-1,4-dimethyl-. National Institute of Standards and Technology. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Click chemistry. [Link]
-
Tashiro, K., et al. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
PubMed. Oxidative polymerization of 1,4-diethynylbenzene into highly conjugated poly(phenylene butadiynylene) within the channels of surface-functionalized mesoporous silica and alumina materials. National Library of Medicine. [Link]
-
PubMed. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. National Library of Medicine. [Link]
-
O'Connor, J. M., et al. Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes. PMC. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Lipshutz, B. H., et al. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. [Link]
-
Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]
-
Toyota, K., et al. Preparation of unsymmetrical 1,4-bis[2-ethynyl-3-thienyl]benzene derivative. [Link]
-
ResearchGate. Preparation of 1,4Bis[2-{2-(1-methyl-1H-imidazol-5-yl)ethynyl}-3-thienyl]benzene and Related Compounds. [Link]
-
ResearchGate. Reactivity and mechanistic studies. [Link]
-
Scribd. Click Chemistry. [Link]
-
NIST. Benzene, 2-ethyl-1,4-dimethyl-. National Institute of Standards and Technology. [Link]
-
ACS Publications. Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. [Link]
-
The Good Scents Company. 2-ethyl-1,4-dimethyl benzene. [Link]
-
MDPI. Study of the Interaction of Benzene-1,4-dicarboxamide with Methylmalonyl Dichloride. [Link]
-
NIH. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s. [Link]
-
PMC. Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene. [Link]
-
Wiley Online Library. Polymerization of Aliphatic Disubstituted Acetylenes by MoOCl4–n-Bu4Sn–EtOH Catalyst: Formation of Polymers with Narrow MWDs. [Link]
-
ResearchGate. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)- alt -poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains. [Link]
-
PubMed. An overview of drug discovery and development. National Library of Medicine. [Link]
-
ResearchGate. Preparation of 1,4Bis(3-ethynylthieno[3,2-b]thiophen-2-yl)benzene Derivatives as Peptide-Inspired Molecules. [Link]
-
ResearchGate. Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. [Link]
-
University of Hawaii. Publications. [Link]
-
ACS Publications. Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. [Link]
-
ResearchGate. Versatile preparation of poly(1,4-phenylenevinylene-co-1,4-phenylene-1,2-ethanediyl) by CVD polymerization ofp-(methoxymethyl)benzyl chloride. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethynyl-1,4-dimethylbenzene
Technical Support Document ID: CC-2E14DMB-001
Version: 1.0
Last Updated: January 17, 2026Introduction & Core Principles
This guide provides a comprehensive resource for researchers and chemists undertaking the purification of 2-ethynyl-1,4-dimethylbenzene via silica gel column chromatography. As a nonpolar aromatic alkyne, its purification requires careful selection of chromatographic conditions to achieve high purity. This document outlines a standard protocol and addresses common issues encountered during the process in a troubleshooting and FAQ format.
The fundamental principle of this separation relies on the polarity difference between the target compound and any impurities.[1][2][3] 2-Ethynyl-1,4-dimethylbenzene is a hydrocarbon and thus is highly nonpolar. It will have a weak affinity for the polar silica gel stationary phase and will elute quickly with a nonpolar mobile phase. More polar impurities, such as oxidized byproducts or residual starting materials from synthesis, will interact more strongly with the silica gel and elute more slowly.[2][3]
Safety Advisory: 2-Ethynyl-1,4-dimethylbenzene is a flammable liquid and can cause serious eye damage.[4][5] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, must be worn.[4] The solvents used (e.g., hexanes, ethyl acetate) are also flammable and should be handled with care, away from ignition sources.[6]
Recommended Experimental Workflow & Protocol
This section provides a detailed, step-by-step methodology for the purification.
Workflow Overview
The entire process, from crude material to pure isolated product, is summarized in the diagram below.
Step-by-Step Protocol
Step 1: Thin-Layer Chromatography (TLC) Analysis Before packing the column, determine the optimal solvent system using TLC.[7][8]
-
Objective: Find a solvent mixture where the 2-ethynyl-1,4-dimethylbenzene has an Rf value of approximately 0.25-0.35.[7] This provides the best separation on the column.
-
Procedure: Spot your crude mixture on a silica gel TLC plate. Develop the plate in a chamber with a test solvent system. Start with a very nonpolar solvent and gradually increase polarity.
-
Visualization: Use a UV lamp to visualize the spots, as aromatic compounds are typically UV-active.[7]
Table 1: Suggested TLC Solvent Systems & Expected Rf
| % Ethyl Acetate (EtOAc) in Hexanes | Expected Rf of 2-Ethynyl-1,4-dimethylbenzene | Observations |
|---|---|---|
| 0% (100% Hexanes) | 0.4 - 0.6 | May be too high for good separation from other nonpolar impurities. |
| 1-2% | 0.25 - 0.4 | Optimal starting range. Should provide good separation from baseline impurities. |
| 5% | < 0.2 | May elute too slowly; risk of band broadening. |
Step 2: Column Packing (Wet Slurry Method)
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]
-
In a beaker, mix silica gel with the initial, least polar eluting solvent (e.g., 100% hexanes) to form a slurry.
-
Pour the slurry into the column. Use a pipette to rinse any remaining silica from the beaker into the column.[10]
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.[9] Never let the solvent level drop below the top of the silica.[11]
-
Once the silica has settled, add a protective layer of sand on top.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude product in the minimum amount of a nonpolar solvent (like hexanes or toluene). Carefully pipette this solution onto the top layer of sand.[12]
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a different volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[12] Carefully add this powder to the top of the column.[12]
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials.[10] Applying gentle air pressure ("flash chromatography") can speed up the process.[13][14]
-
Start with the low-polarity solvent system determined by TLC. If necessary, you can gradually increase the polarity (e.g., from 1% EtOAc to 2% EtOAc) to elute more polar compounds, but this is often unnecessary for this nonpolar product.
Step 5: Analysis and Solvent Removal
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[2][3]
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.[15][16][17] A water bath temperature of 40°C is generally sufficient for hexanes and ethyl acetate.[15]
Troubleshooting Guide (Q&A)
This section addresses specific problems that may arise during the experiment.
Question: My compound is not eluting from the column, or it's moving extremely slowly. What went wrong?
-
Possible Cause 1: Solvent is not polar enough. While 2-ethynyl-1,4-dimethylbenzene is nonpolar, the solvent may still be too weak if there are unexpected interactions.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 1% ethyl acetate in hexanes, try increasing to 2% or 3%. Monitor the elution with TLC.
-
-
Possible Cause 2: Incorrect solvent system preparation. You may have accidentally used a less polar solvent than intended.
-
Solution: Double-check the solvent bottles you used.[11] Prepare a fresh batch of eluent, confirming the identity and ratio of the solvents.
-
-
Possible Cause 3: Compound decomposition on silica. Some compounds can degrade on acidic silica gel.
-
Solution: Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[11] If it is unstable, consider using deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[11]
-
Question: All my fractions are mixed. The separation was poor even though the TLC looked good. Why?
-
Possible Cause 1: Column was overloaded. Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: A general rule of thumb is to use a silica gel mass that is 30-100 times the mass of your crude sample. For difficult separations, a higher ratio is needed. Reduce the sample load or use a larger column.
-
-
Possible Cause 2: Sample band was too wide during loading. If the sample is dissolved in too much solvent or a solvent that is too polar, it will spread out into a wide band at the start, leading to poor separation.[1]
-
Possible Cause 3: Column was packed improperly. Channels or cracks in the silica bed will lead to an uneven solvent front and poor separation.
-
Solution: Ensure the silica is packed uniformly as a slurry and is never allowed to run dry. Tapping the column gently during packing helps settle the stationary phase evenly.
-
Question: The column ran dry. Is the purification ruined?
-
Possible Cause: Negligence. The solvent level was allowed to drop below the top of the silica bed. This introduces air and creates channels, which ruins separation.
-
Solution: Unfortunately, once a column runs dry and cracks form, the separation is compromised. You cannot fix it. The best course of action is to flush all the material off the column with a very polar solvent (e.g., 100% ethyl acetate), evaporate the solvent, and start over with a fresh column.
-
Question: I can't see any spots on my TLC plates after collecting fractions. Where is my compound?
-
Possible Cause 1: The compound is too dilute. The concentration in the collected fractions may be below the detection limit of your visualization method.
-
Solution: Take a few of the fractions where you expect your compound to be, combine them, and concentrate them on a rotary evaporator. Re-run the TLC on this concentrated sample.[11]
-
-
Possible Cause 2: The compound eluted in the solvent front. If your initial solvent system was too polar, the nonpolar product may have eluted immediately with the first few column volumes.
-
Solution: Always collect the very first bit of solvent that comes off the column and check it by TLC.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for 2-ethynyl-1,4-dimethylbenzene? A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective choice for this type of nonpolar compound. Alumina can also be used, but silica generally provides better resolution for aromatic hydrocarbons.
Q2: How do I know which fractions to combine? A2: After eluting the column, you will have a series of test tubes. You must analyze these using TLC.[2] Spot a sample from each fraction (or every few fractions) on a single TLC plate, alongside a spot of your starting crude material. The fractions that show a single spot at the same Rf as your desired product should be combined.
Q3: Can I reuse my silica gel? A3: It is not recommended. Once used, the silica gel will be contaminated with impurities from your mixture. For reliable and reproducible results, always use fresh silica gel for each purification.
Q4: My compound is an oil. How do I get an accurate weight after rotary evaporation? A4: After removing the solvent, place the flask on a high-vacuum line (Schlenk line) for at least an hour to remove any residual solvent traces. The weight of the flask with the oil minus the pre-weighed (tared) empty flask will give you the final mass of your purified product.
References
- Vertex AI Search. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
- Root Sciences. (n.d.). Rotary Evaporator Guide: Setup, Process & Troubleshooting.
- Anonymous. (2023).
- T.Jis. (2026).
- Digivac. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Ethynyl-1,4-dimethylbenzene 97%.
- ChemistryViews. (2012).
- PubChem. (n.d.). 2-Ethynyl-1,4-dimethylbenzene.
- Anonymous. (n.d.).
- Chande, A. (n.d.).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Chemistry Hall. (n.d.).
- Harper, T. (2024). Column Chromatography and TLC | Organic Chemistry Lab Techniques. [Video]. YouTube.
- Reddit user discussion. (2022).
- Chemistry For Everyone. (2025).
- Royal Society of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Teledyne ISCO. (2019). Chromatography Troubleshooting. [Video]. YouTube.
- Molnar Institute. (n.d.).
- Reddit user discussion. (2025).
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
- The Good Scents Company. (n.d.). 2-ethyl-1,4-dimethyl benzene, 1758-88-9.
- Fisher Scientific. (2014).
- ChemScene. (n.d.). 2-Ethynyl-1,4-dimethylbenzene.
- Organic Syntheses. (2025).
- Semantic Scholar. (2008).
- Anonymous. (2013).
- Anonymous. (2022).
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. aroonchande.com [aroonchande.com]
- 3. youtube.com [youtube.com]
- 4. 2-乙炔-1,4-二甲基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Ethynyl-1,4-dimethylbenzene | C10H10 | CID 15312288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. orgsyn.org [orgsyn.org]
- 15. torontech.com [torontech.com]
- 16. rootsciences.com [rootsciences.com]
- 17. acrossinternational.com [acrossinternational.com]
Technical Support Center: Synthesis of 2-Ethynyl-1,4-dimethylbenzene
Introduction: The Sonogashira coupling provides a powerful and versatile method for the synthesis of aryl alkynes such as 2-Ethynyl-1,4-dimethylbenzene, a valuable building block in materials science and pharmaceutical development. However, the multi-component nature of this reaction often leads to a variety of impurities that can complicate downstream applications. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers identify, mitigate, and remove common impurities, ensuring the synthesis of a high-purity final product.
Troubleshooting Guide: Addressing Specific Purification Challenges
This section is designed to address specific issues encountered during the purification of 2-Ethynyl-1,4-dimethylbenzene, typically synthesized via the Sonogashira coupling of 2-bromo-1,4-dimethylbenzene and a protected alkyne like trimethylsilylacetylene (TMSA), followed by deprotection.
Q1: My crude product is a dark, black, or metallic-colored oil/solid. What is this, and how can I remove it?
Causality & Identification: A dark coloration is almost invariably due to residual palladium from the catalyst. While homogeneous catalysts like Pd(PPh₃)₄ are soluble in the reaction mixture, they can decompose to form insoluble palladium(0) nanoparticles (palladium black) upon reaction completion or exposure to air. These fine black particles can be difficult to remove and may contaminate the final product.
Suggested Solutions:
-
Filtration through Celite®: This is the most common and effective first step for removing the bulk of precipitated palladium.[1][2] Celite is a diatomaceous earth filter aid that traps fine particulates.
-
Activated Carbon Treatment: While effective, activated carbon can be non-specific and may adsorb your desired product, leading to yield loss.[3][4] It should be used judiciously if other methods fail.
-
Palladium Scavengers: For removing trace amounts of soluble palladium, scavenger resins are highly effective.[3][5] These are solid supports (often silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols or amines. The reaction mixture is stirred with the resin, which is then simply filtered off.
Experimental Protocol: Palladium Removal by Celite Filtration
-
After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a short plug of Celite (2-3 cm thick) in a fritted glass funnel or a Büchner funnel over a piece of filter paper.
-
Wet the Celite plug with the chosen solvent.
-
Slowly pass the diluted reaction mixture through the Celite plug.
-
Wash the plug with additional fresh solvent to ensure all the product is collected.
-
The resulting filtrate should be significantly lighter in color and can be taken forward for solvent removal and further purification.
Q2: My ¹H NMR spectrum shows an unexpected singlet around δ 3.2-3.4 ppm and additional aromatic signals. What is this impurity?
Causality & Identification: This is a classic sign of alkyne homocoupling (Glaser coupling), which produces a symmetrical di-yne byproduct—in this case, 1,4-bis(2,5-dimethylphenyl)buta-1,3-diyne. This side reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[6] The singlet you are observing is from the two equivalent methyl groups on the symmetrical byproduct, which often has a slightly different chemical shift than the methyl groups of your desired product. The additional aromatic signals will also reflect this symmetrical structure.
Suggested Solutions:
-
Prevention during Reaction:
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[6] These reactions may require different ligands or conditions but eliminate the primary catalyst for this side reaction.
-
-
Removal during Purification:
-
Flash Column Chromatography: The homocoupled byproduct is significantly less polar than the terminal alkyne product. Therefore, it can typically be separated using silica gel flash chromatography. The di-yne will elute earlier than the desired 2-ethynyl-1,4-dimethylbenzene.
-
Workflow: Mitigating and Removing Homocoupling Impurity
Sources
Common side products in the synthesis of 2-Ethynyl-1,4-dimethylbenzene
Welcome to the Technical Support Center for the synthesis of 2-Ethynyl-1,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of this valuable research compound.
Introduction
2-Ethynyl-1,4-dimethylbenzene, also known as 2,5-dimethylphenylacetylene, is a key building block in the synthesis of various organic materials and pharmaceutical intermediates. Its synthesis, most commonly achieved via a Sonogashira cross-coupling reaction, can be accompanied by the formation of several side products that complicate purification and reduce yields. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Ethynyl-1,4-dimethylbenzene?
The most prevalent and versatile method is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (e.g., 2-bromo-1,4-dimethylbenzene or 2-iodo-1,4-dimethylbenzene) with a terminal alkyne, such as acetylene gas or a protected acetylene equivalent like (trimethylsilyl)acetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
Q2: I'm observing a significant amount of a higher boiling point impurity in my reaction mixture. What is it likely to be?
This is most likely the homo-coupled diyne, 1,4-bis(2,5-dimethylphenyl)buta-1,3-diyne, which arises from the Glaser or Hay coupling of the product with the starting alkyne or another molecule of the product. This is the most common side product in Sonogashira reactions, especially when a copper co-catalyst is used in the presence of oxygen.
Q3: My reaction is sluggish and I'm recovering a lot of my starting aryl halide. What could be the issue?
Several factors can contribute to a sluggish or incomplete reaction. These include inactive catalyst, insufficient temperature (especially for less reactive aryl bromides), or steric hindrance from the ortho-methyl group on the aryl halide. The choice of a bulky, electron-rich phosphine ligand can be crucial for activating sterically hindered substrates.
Q4: After work-up, I've noticed the formation of p-xylene in my crude product. How is this possible?
The formation of p-xylene is a result of a dehalogenation side reaction, where the halogen atom on your starting material (2-bromo- or 2-iodo-1,4-dimethylbenzene) is replaced by a hydrogen atom. This can be promoted by certain reaction conditions and impurities.
Q5: Is there a viable alternative to the Sonogashira coupling for this synthesis?
Yes, an alternative route involves the Sandmeyer reaction starting from 2,5-dimethylaniline.[1][2][3] This two-step process involves the diazotization of the aniline to form a diazonium salt, which is then reacted with a copper(I) acetylide to introduce the ethynyl group.[1] While viable, this method also has its own set of potential side reactions, such as the formation of phenols if water is present during the diazonium salt decomposition.[1]
Troubleshooting Guide: Sonogashira Coupling Route
This section provides a detailed breakdown of common issues, their root causes, and actionable solutions for the Sonogashira synthesis of 2-Ethynyl-1,4-dimethylbenzene.
Problem 1: Formation of Homo-Coupled Diyne Byproduct
The primary and most frustrating side product is the symmetric diyne, 1,4-bis(2,5-dimethylphenyl)buta-1,3-diyne.
Causality: The copper(I) co-catalyst, essential for the transmetalation step in the Sonogashira cycle, can also catalyze the oxidative coupling of terminal alkynes in the presence of an oxidant, typically oxygen. This is known as the Glaser or Hay coupling.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homo-coupled diyne byproduct.
Problem 2: Dehalogenation of the Aryl Halide Starting Material
The presence of p-xylene in the product mixture indicates a loss of the halogen from the starting material.
Causality: Dehalogenation can occur through various pathways, including protonolysis of the aryl-palladium intermediate or reduction by phosphines or other components in the reaction mixture, especially at elevated temperatures.
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature. For aryl iodides, room temperature may be sufficient. Aryl bromides often require heating, but excessive temperatures should be avoided.
-
Optimize the Base: A weaker, non-nucleophilic base might be beneficial.
-
Ligand Choice: The choice of phosphine ligand can influence the stability of the palladium intermediates. Experiment with different ligands to find one that favors the cross-coupling pathway over dehalogenation.
Problem 3: Low or No Conversion
Failure to consume the starting aryl halide is a common issue.
Causality: This is often due to catalyst deactivation or low reactivity of the starting materials. The ortho-methyl group in 2-bromo- or 2-iodo-1,4-dimethylbenzene can sterically hinder the oxidative addition step.
Catalyst and Ligand Selection for Sterically Hindered Substrates:
| Catalyst/Ligand Combination | Key Features |
| Pd(PPh₃)₄ | A common, but sometimes less effective catalyst for hindered substrates. |
| PdCl₂(PPh₃)₂ / PPh₃ | A stable precatalyst system. |
| Pd(OAc)₂ / Bulky Ligand | Using bulky, electron-rich phosphine ligands like XPhos, SPhos, or t-Bu₃P can significantly improve the rate of oxidative addition for hindered aryl halides. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion in the Sonogashira reaction.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Bromo-1,4-dimethylbenzene with (Trimethylsilyl)acetylene
This two-step protocol involves the Sonogashira coupling followed by deprotection of the trimethylsilyl (TMS) group. Using a protected alkyne like (trimethylsilyl)acetylene can help minimize the formation of the homo-coupled diyne byproduct.
Step 1: Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-1,4-dimethylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Add degassed triethylamine (3.0 eq) and degassed THF (to make a 0.2 M solution with respect to the aryl bromide).
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 60 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 2: Deprotection of the TMS Group
-
Dissolution: Dissolve the crude 2-((trimethylsilyl)ethynyl)-1,4-dimethylbenzene in a mixture of methanol and THF (1:1).
-
Deprotection: Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford pure 2-Ethynyl-1,4-dimethylbenzene.
Protocol 2: Alternative Synthesis via Sandmeyer Reaction
This route provides an alternative for obtaining the target molecule, starting from 2,5-dimethylaniline.
Step 1: Diazotization of 2,5-Dimethylaniline
-
Amine Solution: In a flask, dissolve 2,5-dimethylaniline (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
Step 2: Acetylenation
-
Copper(I) Acetylide Preparation: In a separate flask, prepare copper(I) acetylide by bubbling acetylene gas through a solution of copper(I) chloride in aqueous ammonia.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the suspension of copper(I) acetylide. A vigorous evolution of nitrogen gas will be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Decompose the excess copper acetylide with dilute acid. Extract the product with an organic solvent, wash, dry, and purify by column chromatography or distillation.
Note: The Sandmeyer reaction with acetylides can be hazardous and should be performed with caution in a well-ventilated fume hood.
Mechanistic Insights
Sonogashira Catalytic Cycle:
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
- BenchChem. (2025). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-53.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- Gallagher, T. (1998). Modern Sandmeyer Reactions. In Organic Reactions (Vol. 53, pp. 1-135). John Wiley & Sons, Inc.
-
PubChem. (n.d.). 2-Ethynyl-1,4-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Tykwinski, R. R. (2003). Sonogashira Coupling in the Absence of a Copper Co-catalyst.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 8(30), 11257-11266.
-
Sonogashira Coupling Reaction Exam Prep. (n.d.). Pearson+. Retrieved from [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2785-2826.
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved from [Link]
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2010). Tetrahedron, 66(4), 935-941.
- Light-induced Sonogashira cross-coupling between iodobenzene derivatives and acetylene derivatives by using (Z)-1. (2022). Chemistry – A European Journal, 28(44), e202201334.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (2020). The Journal of Organic Chemistry, 85(15), 9945-9953.
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016, December 30). The Organic Chemistry Tutor. YouTube. Retrieved from [Link]
- Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. (2015). RSC Advances, 5(83), 67849-67855.
- ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl-d)benzene 2 k in DMSO-d6 at 400 MHz. (2019). ACS Omega, 4(5), 9406-9412.
- Preparation and Characterization of Pd/CuFe2O4 magnetic nanocatalyst and their application in Sonogashira cross-coupling reaction. (2025). International Journal of New Chemistry, 12(3), 329-339.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Synthesis method of 2, 5-dimethyl p-phenylenediamine. (2020).
-
Benzene, 2-ethyl-1,4-dimethyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
- Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. (1991). Tetrahedron, 47(45), 9467-9480.
Sources
Technical Support Center: Synthesis of 2-Ethynyl-1,4-dimethylbenzene
Welcome to the technical support center for the synthesis of 2-Ethynyl-1,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the challenges of this synthesis and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and commonly used method for synthesizing 2-Ethynyl-1,4-dimethylbenzene?
The most prevalent and versatile method for synthesizing 2-Ethynyl-1,4-dimethylbenzene is the Sonogashira cross-coupling reaction .[1][2] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. For this specific synthesis, the common substrates would be 2-halo-1,4-dimethylbenzene and an acetylene source, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.
Q2: Which aryl halide (Iodide, Bromide, or Chloride) should I use for the 2-halo-1,4-dimethylbenzene starting material?
The choice of halide significantly impacts reactivity. The general reactivity trend for the aryl halide in a Sonogashira coupling is I > OTf > Br > Cl .[3]
-
Aryl Iodides (e.g., 2-Iodo-1,4-dimethylbenzene): These are the most reactive substrates and often allow for milder reaction conditions, such as lower temperatures and shorter reaction times. They are generally the best choice for ensuring a successful reaction, especially when dealing with potentially challenging substrates.
-
Aryl Bromides (e.g., 2-Bromo-1,4-dimethylbenzene): These are less reactive than iodides and typically require more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve good yields.[3][4]
-
Aryl Chlorides: These are generally the least reactive and often require specialized, bulky, and electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[1]
For optimizing yield and ease of reaction, starting with 2-iodo-1,4-dimethylbenzene is highly recommended.
Q3: Why is it critical to maintain an inert, oxygen-free atmosphere for this reaction?
Maintaining anaerobic conditions is absolutely essential for two primary reasons:
-
Preventing Catalyst Degradation: The active Pd(0) catalyst is sensitive to air and can be oxidized, leading to the formation of inactive palladium species, often observed as a black precipitate ("palladium black").[3]
-
Suppressing Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne to form a diyne byproduct.[5][6] This side reaction consumes your alkyne, reduces the yield of the desired product, and complicates purification.[7] Thoroughly degassing your solvent and running the reaction under a nitrogen or argon atmosphere is crucial.[5]
Q4: Is the copper(I) co-catalyst always necessary? What are the pros and cons of copper-free Sonogashira reactions?
No, the copper co-catalyst is not always necessary.
-
Copper-Catalyzed (Conventional) Sonogashira: The traditional method uses a copper(I) salt (typically CuI) as a co-catalyst. Copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This generally allows for faster reaction rates and milder conditions. However, the major drawback is the potential for Glaser homocoupling, as mentioned above.[5][8]
-
Copper-Free Sonogashira: These protocols are often preferred to completely avoid the formation of homocoupling byproducts.[3] While this eliminates a major side reaction, copper-free systems may require specific ligands, higher temperatures, or longer reaction times to proceed efficiently. They are particularly useful when synthesizing complex molecules where the diyne byproduct would be difficult to separate.
For the synthesis of 2-Ethynyl-1,4-dimethylbenzene, both methods can be effective, but a copper-free approach can lead to a cleaner reaction profile if homocoupling proves to be a significant issue.
Troubleshooting Guide: From Low Yields to Side Reactions
This section addresses specific problems you may encounter during the synthesis. We follow a logical progression from identifying the problem to understanding the cause and implementing a robust solution.
Problem 1: Low to Non-Existent Product Yield
A low or zero yield is the most common issue. A systematic approach is required to diagnose the root cause.
-
Why it Happens: The palladium catalyst, particularly Pd(0) sources like Pd(PPh₃)₄, is sensitive to air and moisture and can degrade over time.[3] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but still require proper handling. Formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.[3][9]
-
Solutions:
-
Use Fresh Catalyst: Always use a fresh batch of palladium catalyst or one that has been stored correctly under an inert atmosphere.
-
Verify Precatalyst Activation: If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species in the catalytic cycle.
-
Consider Ligand Choice: The ortho-methyl group on the 1,4-dimethylbenzene ring introduces steric hindrance, which can impede the oxidative addition step.[5] Using palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) can sometimes overcome this challenge.[4][10]
-
-
Why it Happens: Impurities in starting materials can poison the catalyst.[3] Water or other protic impurities in the solvent or amine base can interfere with the reaction. The amine base itself can degrade over time through oxidation.[9]
-
Solutions:
-
Purify Starting Materials: If purity is questionable, purify the 2-halo-1,4-dimethylbenzene and the alkyne via distillation or chromatography.
-
Use Anhydrous Solvents: Use dry, degassed solvents. Common choices include THF, DMF, toluene, or dioxane mixed with an amine base.[4]
-
Use a Fresh, Dry Base: Triethylamine (TEA) and diisopropylamine (DIPA) are common choices.[3] Using a freshly opened bottle or distilling the amine base before use is recommended.[9]
-
Check Copper(I) Iodide: CuI can degrade over time. A white or off-white powder is ideal; if it is significantly green or brown, it may be oxidized and should be replaced.[9]
-
-
Why it Happens: The energy requirements for the reaction, particularly the rate-limiting oxidative addition step, may not be met. This is especially true for less reactive aryl bromides.[4]
-
Solutions:
-
Increase Temperature: If you are using an aryl bromide and running the reaction at room temperature, heating is likely necessary. Temperatures of 60-100°C are common.[4][9] A sealed reaction vessel may be required if using volatile reagents or solvents.
-
Optimize Solvent: While THF is common, some anecdotal evidence suggests it can promote the formation of palladium black.[9] Consider switching to a different solvent system, such as a 1:1 mixture of dioxane and triethylamine.[4]
-
Ensure Sufficient Base: An amine base is required to deprotonate the alkyne and neutralize the HX generated during the reaction.[3] Ensure it is used in appropriate excess (typically 2-5 equivalents).
-
Troubleshooting Flowchart
Here is a visual guide to help diagnose a low-yielding Sonogashira reaction.
Caption: A decision-making flowchart for troubleshooting low product yield.
Problem 2: Significant Formation of a Diyne Side Product
-
Why it Happens: This is the most prevalent side reaction, especially when using a copper(I) co-catalyst in the presence of oxygen.[5] It results in the dimerization of your alkyne starting material, which can be difficult to separate from the desired product.
-
Solutions:
-
Thoroughly Degas: This is the most critical step. Use rigorous degassing techniques like three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for at least 30 minutes before adding the catalyst and reagents.[5]
-
Switch to Copper-Free Conditions: Eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling.[5] You may need to adjust other parameters (e.g., use a different palladium/ligand system or increase the temperature) to compensate for a potentially slower reaction rate.
-
Slow Addition of Alkyne: In some cases, adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[5][8]
-
Data Summary for Reaction Optimization
The following table summarizes key parameters that can be adjusted to optimize the synthesis of 2-Ethynyl-1,4-dimethylbenzene via Sonogashira coupling.
| Parameter | Recommended Starting Point | Optimization Range & Considerations |
| Aryl Halide | 2-Iodo-1,4-dimethylbenzene | I > Br > Cl in reactivity. Bromides and chlorides require more forcing conditions (higher temp, more active catalyst).[3] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol %) | 1-5 mol %. Pd(PPh₃)₄ is also common but less air-stable. For hindered substrates, consider catalysts with bulky ligands.[10] |
| Copper Co-catalyst | CuI (4 mol %) | 2-10 mol %. Can be omitted (copper-free) to prevent Glaser coupling, though this may require higher temperatures.[3][5] |
| Base | Triethylamine (TEA) | 2-5 equivalents. Diisopropylamine (DIPA) is also effective. Must be anhydrous.[3] |
| Solvent | THF or Toluene/TEA (3:1) | Must be anhydrous and rigorously degassed. DMF or dioxane are also viable options.[4] |
| Temperature | Room Temperature (for Aryl Iodide) | Room temp to 100°C. Aryl bromides typically require heating to 60-80°C.[4] |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation and alkyne homocoupling.[5] |
Detailed Experimental Protocol
This protocol describes a standard copper-catalyzed Sonogashira coupling for the synthesis of 2-Ethynyl-1,4-dimethylbenzene from 2-iodo-1,4-dimethylbenzene and trimethylsilylacetylene (TMSA), followed by deprotection.
Part 1: Sonogashira Coupling
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodo-1,4-dimethylbenzene (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (3.0 eq.) and anhydrous, degassed THF (to achieve a ~0.2 M concentration of the aryl iodide).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature.[3] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter it through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (2-(trimethylsilylethynyl)-1,4-dimethylbenzene) by flash column chromatography on silica gel.
Part 2: Desilylation
-
Setup: Dissolve the purified silyl-protected alkyne from Part 1 in methanol or a THF/methanol mixture.
-
Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction with water and extract the product with a nonpolar solvent like hexanes or diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure to yield the final product, 2-Ethynyl-1,4-dimethylbenzene.
References
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Benchchem. (n.d.). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of alkynes. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Reactions of Alkynes. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethynyl-1,4-dimethylbenzene. Retrieved from [Link]
-
ResearchGate. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]
-
Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction. Retrieved from [Link]
-
International Journal of New Chemistry. (2024). A green and efficient approach for Sonogashira cross-coupling reaction using magnetically separable Pd/CuFe2O4 nanocatalyst. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Stability of 2-Ethynyl-1,4-dimethylbenzene under different reaction conditions
Technical Support Center: Stability of 2-Ethynyl-1,4-dimethylbenzene
Welcome to the technical support center for 2-Ethynyl-1,4-dimethylbenzene (CAS 74331-70-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile terminal alkyne. Here, we address common challenges and questions to ensure the success and integrity of your experiments.
I. General Stability and Storage
Question: What are the primary stability concerns with 2-Ethynyl-1,4-dimethylbenzene?
Answer: 2-Ethynyl-1,4-dimethylbenzene is a flammable liquid and is generally stable under standard ambient conditions (room temperature) when stored correctly.[1] However, its reactivity, which makes it valuable in synthesis, also presents its main stability challenges. The primary concerns are:
-
Flammability: It is a flammable liquid and vapor with a low flash point.[2][3] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1][4] Use of explosion-proof electrical and ventilating equipment is recommended.[1]
-
Air and Light Sensitivity: While the product is chemically stable under standard ambient conditions, prolonged exposure to air and light can lead to gradual degradation or polymerization.[1] It is best stored under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatibility with Certain Materials: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances can lead to vigorous reactions.
Question: What are the recommended storage conditions for 2-Ethynyl-1,4-dimethylbenzene?
Answer: To ensure the long-term stability and purity of 2-Ethynyl-1,4-dimethylbenzene, the following storage conditions are recommended:
-
Temperature: Store in a cool, well-ventilated place.[1][4] Some suppliers recommend a storage temperature of 2-8°C under nitrogen.[5]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-related side reactions.
-
Container: Keep the container tightly closed in a dry and well-ventilated area.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, well-ventilated area; 2-8°C for long-term storage[5] | Minimizes vapor pressure and potential for degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Tightly sealed, light-resistant | Protects from air, moisture, and light-induced degradation.[1] |
| Location | Flammables storage cabinet | Ensures safety and compliance with regulations.[4] |
II. Stability in Common Reaction Conditions
Question: How stable is 2-Ethynyl-1,4-dimethylbenzene in Sonogashira coupling reactions?
Answer: 2-Ethynyl-1,4-dimethylbenzene is a common substrate for Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6][7] The stability of the alkyne under these conditions is generally good, provided the reaction is performed under appropriate conditions.
-
Catalyst System: The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7][8]
-
Side Reactions: A potential side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne to form a diyne. This is often promoted by the copper catalyst and the presence of oxygen. Running the reaction under anaerobic conditions is crucial to minimize this side product.
-
Copper-Free Conditions: To avoid the Glaser coupling and issues with copper toxicity in certain applications, copper-free Sonogashira protocols have been developed.[6][9] These methods often require a different ligand set for the palladium catalyst and may have different optimal reaction conditions.
Experimental Protocol: General Sonogashira Coupling
Caption: Workflow for a typical Sonogashira coupling reaction.
-
Reaction Setup: In a reaction vessel, combine the aryl or vinyl halide (1 equiv.), 2-Ethynyl-1,4-dimethylbenzene (1.1-1.5 equiv.), and a suitable solvent (e.g., THF, DMF, or toluene).
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine, diisopropylamine, 2-3 equiv.).
-
Reaction: Heat the reaction to the desired temperature (typically ranging from room temperature to 80°C) and monitor its progress by a suitable analytical technique (TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Question: Is 2-Ethynyl-1,4-dimethylbenzene stable under "click chemistry" conditions?
Answer: Yes, 2-Ethynyl-1,4-dimethylbenzene is well-suited for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11] This reaction forms a stable 1,2,3-triazole ring.[11][12]
-
Reaction Conditions: The CuAAC reaction is known for its high yield, wide scope, and tolerance of many functional groups.[10][11] It can often be performed under mild, even aqueous, conditions.[11][13]
-
Catalyst: A source of copper(I) is required. This can be a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).
-
Stability: The alkyne is generally stable under these conditions. The primary consideration is ensuring the purity of the starting materials and the exclusion of oxygen if sensitive reagents are present, though the reaction itself is often tolerant of aerobic conditions.
III. Degradation and Polymerization
Question: What are the common degradation pathways for 2-Ethynyl-1,4-dimethylbenzene?
Answer: While specific degradation pathways for 2-Ethynyl-1,4-dimethylbenzene are not extensively detailed in readily available literature, general degradation mechanisms for terminal arylacetylenes can be inferred.
-
Oxidative Degradation: In the presence of oxygen and certain metals (like copper), terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes. Stronger oxidizing agents can lead to cleavage of the alkyne bond.
-
Acid/Base Instability: While generally stable, harsh acidic or basic conditions, especially at elevated temperatures, can potentially lead to side reactions.[14] For example, strong bases can deprotonate the terminal alkyne, and if other reactive species are present, this can lead to undesired products.
Question: Can 2-Ethynyl-1,4-dimethylbenzene polymerize?
Answer: Yes, like many terminal alkynes, 2-Ethynyl-1,4-dimethylbenzene has the potential to polymerize, especially under certain conditions.
-
Thermal Polymerization: Heating terminal alkynes, particularly in the presence of transition metal catalysts, can induce polymerization.[15][16]
-
Catalytic Polymerization: Various transition metal catalysts (e.g., based on Mo, W, Rh) are known to polymerize substituted acetylenes.[16]
-
Radical Polymerization: Radical initiators or sources like γ-radiation can also induce polymerization.[15]
For most synthetic applications, these polymerization pathways are undesirable. To avoid polymerization, it is important to:
-
Store the compound under the recommended cool and dark conditions.[1][4]
-
Avoid prolonged heating in the absence of a specific reaction partner.
-
Ensure the purity of the material, as impurities can sometimes catalyze polymerization.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of 2-Ethynyl-1,4-dimethylbenzene.
IV. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Sonogashira coupling | 1. Inactive catalyst. 2. Presence of oxygen leading to Glaser coupling. 3. Impure starting materials. 4. Insufficient degassing. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure the reaction is run under strictly anaerobic conditions. 3. Purify the alkyne and aryl halide before use. 4. Degas the solvent and reaction mixture thoroughly. |
| Formation of a significant amount of homocoupled diyne | 1. Presence of oxygen. 2. High concentration of copper catalyst. 3. Prolonged reaction time at elevated temperature. | 1. Improve anaerobic technique. 2. Reduce the loading of the copper co-catalyst. 3. Consider a copper-free Sonogashira protocol.[6][9] 4. Monitor the reaction closely and stop it once the starting material is consumed. |
| No reaction in "click" chemistry (CuAAC) | 1. Inactive copper(I) source. 2. Presence of a copper chelating agent in the reaction mixture. 3. Incorrect pH for the reaction. | 1. If using a Cu(II) salt and a reducing agent, ensure the reducing agent is fresh. If using a Cu(I) salt, ensure it has not been oxidized. 2. Check for and remove any potential chelating agents. 3. Ensure the reaction is run within a suitable pH range (typically 4-12).[11] |
| Compound appears discolored or has solidified | 1. Degradation due to improper storage. 2. Polymerization. | 1. Discard the material if significant discoloration or change in physical state is observed. 2. Always store under recommended conditions to prevent this. |
References
-
Wikipedia, Click chemistry. (URL: [Link])
-
Chemistry LibreTexts, Sonogashira Coupling. (URL: [Link])
-
ResearchGate, Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (URL: [Link])
-
PubMed, Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. (URL: [Link])
-
Organic Chemistry Portal, Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])
-
Organic Chemistry Portal, Sonogashira Coupling. (URL: [Link])
-
Wikipedia, Sonogashira coupling. (URL: [Link])
-
Airgas, Safety Data Sheet. (URL: [Link])
-
ArODES, Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (URL: [Link])
-
PubChem, 2-Ethynyl-1,4-dimethylbenzene. (URL: [Link])
-
MDPI, The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. (URL: [Link])
-
PubMed, Oxidative polymerization of 1,4-diethynylbenzene into highly conjugated poly(phenylene butadiynylene) within the channels of surface-functionalized mesoporous silica and alumina materials. (URL: [Link])
-
NIH, A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols. (URL: [Link])
-
Wiley Online Library, Polymerization of Aliphatic Disubstituted Acetylenes by MoOCl4–n-Bu4Sn–EtOH Catalyst: Formation of Polymers with Narrow MWDs. (URL: [Link])
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-Ethynyl-1,4-dimethylbenzene 97 74331-70-7 [sigmaaldrich.com]
- 3. 2-Ethynyl-1,4-dimethylbenzene | C10H10 | CID 15312288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Troubleshooting Low Conversion in 2-Ethynyl-1,4-dimethylbenzene Reactions
Welcome to the technical support center for reactions involving 2-ethynyl-1,4-dimethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their chemical syntheses. Here, we will explore common issues and provide detailed, evidence-based solutions in a practical question-and-answer format.
I. Troubleshooting Guide: Diagnosing and Resolving Low Conversion
Low conversion in cross-coupling and cycloaddition reactions is a frequent challenge. The following sections address specific problems you might be facing with 2-ethynyl-1,4-dimethylbenzene and offer actionable solutions.
Sonogashira Coupling Reactions
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2] However, its efficiency can be hampered by several factors.
Question 1: My Sonogashira reaction with 2-ethynyl-1,4-dimethylbenzene is showing low to no conversion. What are the most likely causes?
Several factors can contribute to poor performance in Sonogashira couplings. These can be broadly categorized into issues with the catalyst system, reaction conditions, and reagents.
Answer:
1. Catalyst System Inactivity:
-
Palladium(0) Formation: The active catalyst is a Pd(0) species.[2] If you are using a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, it must be reduced in situ.[1][2] Inefficient reduction can lead to low catalytic activity.
-
Troubleshooting: Ensure your reaction mixture contains a suitable reducing agent. Amines, often used as the base, or phosphine ligands can facilitate this reduction.[1]
-
-
Ligand Choice: The nature of the phosphine ligand is critical. Bulky, electron-rich ligands can enhance the rate of oxidative addition and promote catalyst turnover.[3] Conversely, ligands that are too bulky can hinder the reaction with sterically demanding substrates.[4]
-
Troubleshooting: Screen a panel of phosphine ligands. For sterically hindered substrates like 2-ethynyl-1,4-dimethylbenzene, a balance of steric bulk and electron-donating ability is key. Consider ligands like P(t-Bu)₃ or t-Bu₂PCy for less hindered aryl halides, and potentially PCy₃ for more demanding coupling partners.[4] N-heterocyclic carbenes (NHCs) can also be effective alternatives to phosphine ligands.[3]
-
2. Reaction Conditions:
-
Base Selection: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide.[5][6][7] The choice of base can significantly impact the reaction rate and yield.
-
Troubleshooting: If using a weaker base like triethylamine (TEA), consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). The pKa of the terminal alkyne hydrogen is around 25, requiring a sufficiently strong base for deprotonation.[7]
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Temperature: While many Sonogashira reactions proceed at room temperature, some systems require heating to overcome activation barriers.[1]
-
Troubleshooting: If the reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 60-80 °C).
-
3. Reagent Quality and Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): The presence of oxygen can lead to the undesired homocoupling of the alkyne, forming a diyne byproduct.[1][10] This is particularly problematic when using a copper co-catalyst.
-
Troubleshooting: Thoroughly degas your solvents and reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen). Consider running the reaction under a strictly inert atmosphere. Copper-free Sonogashira protocols have also been developed to mitigate this issue.[1]
-
-
Impure Reagents: The purity of 2-ethynyl-1,4-dimethylbenzene and the coupling partner is paramount. Impurities can poison the catalyst or participate in side reactions.
-
Troubleshooting: Ensure the purity of your starting materials. 2-Ethynyl-1,4-dimethylbenzene can be purified by crystallization from an alkane solvent at low temperatures.[11]
-
Suzuki-Miyaura Coupling Reactions
While the Sonogashira reaction is the most direct way to couple 2-ethynyl-1,4-dimethylbenzene, it can also be derivatized (e.g., to an alkynyl boronic ester) for use in Suzuki-Miyaura cross-coupling reactions to form C(sp)-C(sp²) bonds.[12]
Question 2: I am attempting a Suzuki-Miyaura coupling with a derivative of 2-ethynyl-1,4-dimethylbenzene and experiencing low yields. What should I investigate?
Answer:
1. Boronic Acid/Ester Instability: Boronic acids and their esters can be prone to decomposition, which is a common cause of low yields in Suzuki couplings.[13]
- Troubleshooting: Use freshly prepared or high-purity boronic acid/ester. Consider using more stable derivatives like pinacol esters or trifluoroborates.[13]
2. Base and Activation: The boronic acid must be activated by a base to facilitate transmetalation to the palladium center.[14]
- Troubleshooting: Ensure the chosen base is appropriate for your substrate and solvent system. Common bases include sodium carbonate, potassium carbonate, and cesium carbonate.[15] For base-sensitive substrates, potassium fluoride (KF) can be a milder alternative.[14]
3. Catalyst and Ligand System: As with the Sonogashira reaction, the choice of palladium catalyst and ligand is crucial for efficient Suzuki couplings.
- Troubleshooting: A combination of Pd(OAc)₂ with a phosphine ligand like PCy₃ or Pd₂(dba)₃ with P(t-Bu)₃ are often effective for a range of substrates.[14] Screening different catalyst/ligand combinations is recommended.
4. Side Reactions:
-
Homocoupling: The homocoupling of the boronic acid can be a significant side reaction, especially in the presence of oxygen.[13]
-
Troubleshooting: Maintain an inert atmosphere and ensure your reaction mixture is properly degassed.
-
-
Dehalogenation: The aryl halide can undergo dehalogenation, leading to a protonated arene byproduct.[13]
-
Troubleshooting: This can sometimes be mitigated by adjusting the base or solvent.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
"Click" chemistry, particularly the CuAAC reaction, is a highly efficient method for forming 1,2,3-triazoles from azides and terminal alkynes like 2-ethynyl-1,4-dimethylbenzene.[16][17] Despite its robustness, low conversion can still occur.
Question 3: My CuAAC "click" reaction with 2-ethynyl-1,4-dimethylbenzene is not proceeding to completion. What are the common pitfalls?
Answer:
1. Copper Catalyst Issues:
-
Copper(I) Oxidation: The active catalyst is Cu(I).[18] If using a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is necessary to generate Cu(I) in situ.[18] The Cu(I) species can be sensitive to oxidation by air.
-
Troubleshooting: If using a Cu(II) source, ensure you have an adequate amount of reducing agent. Running the reaction under an inert atmosphere can help prevent re-oxidation of Cu(I). Alternatively, use a Cu(I) salt directly, such as CuI.
-
-
Ligand Effects: While not always required, ligands can stabilize the Cu(I) catalyst and improve reaction rates.
-
Troubleshooting: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common ligand used to protect the Cu(I) catalyst from oxidation and disproportionation.[18]
-
2. Solvent Choice: The solvent can have a significant impact on the rate and efficiency of CuAAC reactions.[19][20][21]
- Troubleshooting: A variety of solvents can be used, including water, DMSO, DMF, and alcohols.[17] Aqueous solvent systems are often highly effective.[22] If you are experiencing issues in an organic solvent, consider switching to a water/co-solvent mixture.
3. pH of the Reaction Medium: The pH can influence the stability of the reagents and the catalytic activity.
- Troubleshooting: While CuAAC is tolerant of a wide pH range, extreme pH values should be avoided. Buffering the reaction medium can sometimes be beneficial.
4. Purity of Starting Materials: As with any reaction, the purity of the azide and 2-ethynyl-1,4-dimethylbenzene is important.
- Troubleshooting: Purify starting materials if their quality is in doubt.
II. Frequently Asked Questions (FAQs)
Q1: Can I use 2-ethynyl-1,4-dimethylbenzene in a copper-free Sonogashira reaction?
A1: Yes, copper-free Sonogashira couplings are well-established and can be advantageous for avoiding the alkyne homocoupling side reaction.[1] These reactions typically rely on a palladium catalyst with a suitable phosphine ligand and a base in a solvent like DMF or an amine.
Q2: What is a typical catalyst loading for a Sonogashira reaction with this substrate?
A2: Palladium catalyst loading is typically in the range of 0.1 to 5 mol%.[3][8] For the copper co-catalyst (if used), a loading of 1-2 mol% is common.[8][23]
Q3: Are there any specific safety precautions I should take when working with 2-ethynyl-1,4-dimethylbenzene?
A3: 2-Ethynyl-1,4-dimethylbenzene is a flammable liquid.[24] Standard laboratory safety procedures should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) or gas chromatography (GC) are common methods for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used.
Q5: My product is difficult to purify. Any suggestions?
A5: Purification can often be achieved by column chromatography on silica gel.[25] Recrystallization is also a viable option if the product is a solid.
III. Experimental Protocols and Data
Table 1: General Starting Conditions for a Sonogashira Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ (1-2 mol%) | Other Pd(0) or Pd(II) sources can be used. |
| Copper Co-catalyst | CuI (1-2 mol%) | Can be omitted in copper-free protocols. |
| Ligand | PPh₃ (2-4 mol%) | Consider other phosphine ligands for optimization.[3] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Often used as the solvent or co-solvent. |
| Solvent | THF or DMF | Ensure the solvent is anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | Monitor reaction progress and adjust as needed. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Glaser coupling.[1] |
Protocol 1: General Procedure for Sonogashira Coupling
-
To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv), 2-ethynyl-1,4-dimethylbenzene (1.1-1.2 equiv), Pd(PPh₃)₂Cl₂ (0.01-0.02 equiv), and CuI (0.01-0.02 equiv).
-
Add anhydrous, degassed solvent (e.g., THF) and base (e.g., TEA, 2-3 equiv).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for CuAAC "Click" Reaction
-
In a flask, dissolve the azide (1.0 equiv) and 2-ethynyl-1,4-dimethylbenzene (1.0-1.1 equiv) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv) in water.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify as needed.
IV. Visual Guides
Diagram 1: Sonogashira Catalytic Cycle Troubleshooting
Caption: Troubleshooting flowchart for the Sonogashira reaction.
Diagram 2: CuAAC "Click" Reaction Workflow
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkyne - Wikipedia [en.wikipedia.org]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. US3594437A - Purification of diethynylbenzenes - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. lumiprobe.com [lumiprobe.com]
- 18. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 19. cris.bgu.ac.il [cris.bgu.ac.il]
- 20. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. 2-Ethynyl-1,4-dimethylbenzene 97 74331-70-7 [sigmaaldrich.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Ethynyl-1,4-dimethylbenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethynyl-1,4-dimethylbenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in various chemical transformations. The choice of solvent is a critical, yet often underestimated, parameter that can profoundly influence reaction yield, selectivity, and the formation of byproducts. This document is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments with 2-ethynyl-1,4-dimethylbenzene, with a focus on the role of the solvent in both causing and resolving these issues.
Issue 1: Low or No Yield in Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a cornerstone reaction for terminal alkynes. However, its success is highly dependent on a synergistic interplay of catalyst, base, and solvent.
Question: My Sonogashira coupling of 2-ethynyl-1,4-dimethylbenzene with an aryl halide is giving low to no yield. What are the likely solvent-related causes?
Answer:
Several solvent-related factors can contribute to the failure of a Sonogashira coupling. Let's break down the possibilities:
-
Poor Solubility of Reactants: 2-Ethynyl-1,4-dimethylbenzene is a relatively nonpolar molecule. If your aryl halide or other components of the reaction mixture have significantly different polarity, achieving a homogeneous solution can be challenging. A biphasic or partially dissolved system will lead to poor reaction kinetics.
-
Solution: Select a solvent that can adequately dissolve all reactants. For many Sonogashira reactions, solvents like THF, toluene, and dioxane are excellent starting points due to their ability to dissolve a wide range of organic compounds. A mixed solvent system, such as toluene/water with a phase-transfer catalyst, can also be effective, particularly in Suzuki-Miyaura cross-coupling reactions of ethynylbenzene derivatives[1].
-
-
Catalyst Inhibition or Deactivation: The palladium catalyst is the heart of the reaction, and its activity can be significantly modulated by the solvent. Some solvents can coordinate too strongly to the palladium center, effectively acting as inhibitors by preventing the reactants from accessing the catalytic site.
-
Insight: While N,N-Dimethylformamide (DMF) is a common solvent for many cross-coupling reactions, it has been observed to lead to low yields in some Sonogashira couplings[2]. This could be due to strong coordination of DMF to the palladium, poisoning the catalyst[2].
-
Solution: If you are using a highly coordinating solvent like DMF and experiencing issues, consider switching to a less coordinating solvent such as acetonitrile, toluene, or THF [2]. The stability of the catalyst can also be affected by the solvent, so choosing the right one can enhance its lifetime and activity[3].
-
-
Ineffective Base Performance: The amine base (e.g., triethylamine, diisopropylamine) is crucial for the deprotonation of the terminal alkyne. The solvent can influence the base's effective pKa and its ability to perform this function.
-
Solution: Ensure your solvent is compatible with the chosen base. Amine bases are generally effective in a wide range of aprotic solvents.
-
The following table summarizes the characteristics of common solvents used in Sonogashira couplings:
| Solvent | Polarity | Coordinating Ability | Typical Observations |
| Toluene | Nonpolar | Low | Good for dissolving nonpolar reactants. Often a reliable choice. |
| THF | Polar Aprotic | Moderate | Good general-purpose solvent for Sonogashira reactions. |
| Acetonitrile | Polar Aprotic | Moderate | Can be a good choice, but results can be system-dependent[2]. |
| DMF | Polar Aprotic | High | Can lead to low yields due to potential catalyst inhibition[2]. |
| Water | Polar Protic | High | Used in aqueous Sonogashira protocols, often with a co-solvent and phase-transfer catalyst[1]. |
Issue 2: Prominent Formation of Homocoupled (Glaser-Hay) Byproduct
A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This is often referred to as Glaser or Hay coupling.
Question: My reaction is producing a significant amount of the homocoupled dimer of 2-ethynyl-1,4-dimethylbenzene. How can I suppress this side reaction?
Answer:
The Glaser-Hay coupling is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen[4][5].
-
Primary Cause: The most frequent culprit is the presence of oxygen in the reaction mixture.
-
Solvent's Role: The solvent's primary role here is as a medium that can contain dissolved oxygen. Therefore, the procedural steps related to the solvent are critical.
-
Solution: Rigorously degas your solvent before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period (at least 30 minutes). Ensure the reaction is set up and run under a strictly inert atmosphere. While the choice of solvent itself is less critical than the degassing procedure, using a solvent in which oxygen has lower solubility can be beneficial.
-
Below is a workflow diagram to help troubleshoot a failing Sonogashira reaction:
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Issue 3: Poor Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is known for its robustness, but solvent choice can still impact its efficiency, particularly concerning reaction rates and yields.
Question: My click reaction between 2-ethynyl-1,4-dimethylbenzene and an organic azide is slow or incomplete. Could the solvent be the issue?
Answer:
Yes, the solvent plays a key role in CuAAC reactions, primarily by ensuring the homogeneity of the reaction mixture.
-
Solubility Mismatch: This is the most common issue. While 2-ethynyl-1,4-dimethylbenzene is nonpolar, your azide partner may be highly polar or even charged. If they are not mutually soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Solution: A mixture of solvents is often the best approach. A common and highly effective system is a 1:1 mixture of t-butanol and water . Water can accelerate the reaction, while the t-butanol helps to solubilize the organic alkyne[6]. Other polar aprotic solvents like DMF, DMSO, and THF can also be used, especially if one of the reactants has poor solubility in aqueous media[6]. For a greener alternative, the bio-derived solvent Cyrene™ has been shown to be an effective medium for CuAAC reactions[7][8].
-
-
Catalyst Stability: The active catalyst is Cu(I), which can be sensitive to the reaction environment. While less of an issue in modern CuAAC protocols that use an in-situ reducing agent (like sodium ascorbate), the solvent can still influence catalyst stability and activity.
-
Insight: The use of a stabilizing ligand for the copper, such as TBTA or the water-soluble THPTA, is highly recommended to prevent catalyst deactivation and improve reliability, often making the choice of solvent less critical[9].
-
The following diagram illustrates the competition between the desired Sonogashira pathway and the undesired Glaser coupling:
Caption: Competing reaction pathways in a Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for a reaction with 2-ethynyl-1,4-dimethylbenzene if I have no prior information?
A1: For Sonogashira couplings, THF or toluene are excellent and reliable starting points. For CuAAC (click) reactions, a 1:1 mixture of t-butanol and water is a very robust choice that accommodates a wide range of substrates.
Q2: How does solvent polarity affect the reactivity of the ethynyl group?
A2: Solvent polarity can influence the reaction in several ways. In polar solvents, polar intermediates and transition states can be stabilized, which may accelerate certain reactions[3]. However, for nonpolar reactants like 2-ethynyl-1,4-dimethylbenzene, a solvent that is too polar might lead to poor solubility. For some reactions, like certain polymerizations, solvent polarity can even influence the regiochemistry of addition to a double or triple bond, affecting the microstructure of the resulting polymer[10][11].
Q3: Can I use protic solvents like ethanol or methanol?
A3: It depends on the reaction. For Sonogashira couplings, protic solvents are generally avoided as they can interfere with the catalyst and base. However, for CuAAC reactions, protic solvents, particularly water and t-butanol, are commonly used and can even be beneficial[6].
Q4: Are there "green" or sustainable solvent alternatives?
A4: Yes, the field of green chemistry is actively exploring more sustainable solvent choices. For CuAAC reactions, water is an excellent green solvent. The bio-derived solvent Cyrene™ has shown great promise as a replacement for DMF in both Sonogashira and CuAAC reactions[7][8][12].
Q5: How does the solvent influence kinetic vs. thermodynamic control?
A5: In reactions with multiple possible outcomes, the solvent can influence whether the kinetically or thermodynamically favored product is formed[13][14][15]. The solvent can selectively stabilize one transition state over another (affecting the kinetic product) or alter the energy levels of the final products (affecting the thermodynamic product). This is particularly relevant in cycloaddition reactions where different regioisomers can be formed. A more polar solvent might favor the formation of a more polar, thermodynamically stable product by better solvating it.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Ethynyl-1,4-dimethylbenzene
This is a general protocol for the copper-co-catalyzed Sonogashira coupling.
Materials:
-
2-Ethynyl-1,4-dimethylbenzene
-
Aryl iodide or bromide (e.g., 4-iodotoluene)
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous, degassed Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 equiv.) and CuI (0.04 equiv.).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add the aryl halide (1.0 equiv.) and 2-ethynyl-1,4-dimethylbenzene (1.2 equiv.).
-
Add anhydrous, degassed toluene via syringe (to make a ~0.2 M solution with respect to the aryl halide).
-
Add degassed triethylamine (2.0 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the aryl halide.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst and amine salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for a wide range of organic azides.
Materials:
-
2-Ethynyl-1,4-dimethylbenzene
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
t-Butanol
-
Deionized water
Procedure:
-
In a vial, dissolve the organic azide (1.0 equiv.) and 2-ethynyl-1,4-dimethylbenzene (1.1 equiv.) in a 1:1 mixture of t-butanol and water (to make a ~0.5 M solution with respect to the azide).
-
In a separate small vial, prepare a 1 M aqueous solution of sodium ascorbate.
-
In another small vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
To the main reaction vial, add the sodium ascorbate solution (0.1 equiv.).
-
Add the CuSO₄·5H₂O solution (0.01 equiv.). The solution may turn a pale yellow/green color.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization as needed.
References
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]
-
Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - Beilstein Archives. [Link]
-
(PDF) Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water - ResearchGate. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. [Link]
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - NIH. [Link]
-
Polymerization of Myrcene in Both Conventional and Renewable Solvents: Postpolymerization Modification via Regioselective Photoinduced Thiol-Ene Chemistry for Use as Carbon Renewable Dispersants - PubMed. [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
-
Thermodynamic and Kinetic Products - Master Organic Chemistry. [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. [Link]
-
Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[13]pyrrole cage - NIH. [Link]
-
Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes - American Chemical Society. [Link]
-
Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH. [Link]
-
(PDF) Polymerization of Myrcene in Both Conventional and Renewable Solvents: Postpolymerization Modification via Regioselective Photoinduced Thiol–Ene Chemistry for Use as Carbon Renewable Dispersants - ResearchGate. [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing. [Link]
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - Beilstein Journals. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Green Solvents for Polymer Applications - ResearchGate. [Link]
-
PDF 1014.01 K - International Journal of New Chemistry. [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - Beilstein Journals. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. [Link]
-
Greener Conditions for Asymmetric Coupling of Terminal Alkynes | Catalysis | ChemRxiv. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]
-
ChemInform Abstract: Recent Advances and Applications of Glaser Coupling Employing Greener Protocols | Request PDF - ResearchGate. [Link]
-
Effect of Solvent on the Reaction a | Download Table - ResearchGate. [Link]
-
Effect of solvent on the click polymerization a | Download Table - ResearchGate. [Link]
-
Efficient solvent- and metal-free Sonogashira protocol catalysed by 1,4-diazabicyclo(2.2.2) octane (DABCO) | Request PDF - ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
-
Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study - PubMed. [Link]
-
Regioselectivity in the 1,3Dipolar Cycloaddition Reactions of Nitrile Oxides and Organic Azides with Bromocarbazole-1,4-diones | Request PDF - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. beilstein-journals.org [beilstein-journals.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Polymerization of Myrcene in Both Conventional and Renewable Solvents: Postpolymerization Modification via Regioselective Photoinduced Thiol-Ene Chemistry for Use as Carbon Renewable Dispersants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Prevent Dimerization of 2-Ethynyl-1,4-dimethylbenzene
Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge encountered in modern organic synthesis: the undesired dimerization of the terminal alkyne 2-ethynyl-1,4-dimethylbenzene. This document is designed for researchers, scientists, and drug development professionals seeking to optimize their reaction yields and simplify purification by mitigating this problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the dimerization of 2-ethynyl-1,4-dimethylbenzene and why does it occur?
A1: Dimerization, also known as homocoupling, is an oxidative reaction where two molecules of a terminal alkyne, such as 2-ethynyl-1,4-dimethylbenzene, couple to form a symmetric 1,3-diyne.[1][2] This reaction consumes your starting material and complicates purification. The primary mechanisms responsible are the Glaser and Hay couplings.[3][4]
-
Glaser Coupling: This reaction typically uses a copper(I) salt (like CuCl or CuI) and an oxidant (often atmospheric oxygen) in the presence of a base.[3][5] The process involves the formation of a copper acetylide intermediate, which then undergoes oxidation and dimerization.[5]
-
Hay Coupling: A modification of the Glaser coupling, this method employs a soluble copper(I)-TMEDA (tetramethylethylenediamine) complex, which often accelerates the reaction.[4][6][7]
Both pathways are highly efficient at creating symmetric diynes and can be triggered by trace amounts of copper and oxygen, making them a common source of byproducts in reactions like the Sonogashira coupling.[2][8]
Q2: How can I confirm that the major byproduct in my reaction is the dimer?
A2: If your reaction is producing a significant, less polar byproduct, it is prudent to suspect dimerization. The dimer of 2-ethynyl-1,4-dimethylbenzene is 1,4-bis(2,5-dimethylphenyl)buta-1,3-diyne. You can confirm its identity using standard analytical techniques.
| Property | 2-Ethynyl-1,4-dimethylbenzene (Monomer) | 1,4-bis(2,5-dimethylphenyl)buta-1,3-diyne (Dimer) |
| Molecular Weight | 130.19 g/mol | 258.36 g/mol |
| Mass Spectrometry | Expected M+ peak at m/z 130 | Expected M+ peak at m/z 258 |
| ¹H NMR Spectroscopy | Will show a characteristic alkyne proton (-C≡C-H ) signal around 3.0-3.5 ppm. | The alkyne proton signal will be absent. Aromatic and methyl signals will remain. |
| ¹³C NMR Spectroscopy | Will show two distinct signals for the alkyne carbons (~65-90 ppm). | Will show four distinct signals for the diyne carbons (~70-90 ppm). |
| TLC Analysis | Will have a specific Rf value. | The dimer is less polar and will have a higher Rf value (travel further up the plate). |
Q3: What are the most common laboratory sources that trigger unintentional dimerization?
A3: Unintentional dimerization is almost always a result of contamination or suboptimal reaction setup. Key culprits include:
-
Atmospheric Oxygen: Inadequately deoxygenated solvents or air leaks in the reaction setup are the most common causes. Glaser-Hay coupling is an oxidative process that requires an oxidant, and O₂ is highly effective.[2][9]
-
Copper Contamination: Trace copper from previous reactions, glassware, or impure reagents can catalyze dimerization. This is especially problematic in copper-catalyzed reactions like the Sonogashira coupling where a delicate balance is required.[1][8]
-
High Substrate Concentration: A high initial concentration of the terminal alkyne can favor the second-order kinetics of dimerization over the desired cross-coupling.[1]
Troubleshooting Guides & Protocols
This section provides detailed strategies and step-by-step protocols to mitigate the dimerization of 2-ethynyl-1,4-dimethylbenzene during critical synthetic transformations.
Guide 1: The "Protect-React-Deprotect" Strategy
The most robust method to completely prevent dimerization is to temporarily protect the acidic alkyne proton.[1][10] Silyl groups, particularly the trimethylsilyl (TMS) group, are ideal for this purpose as they are easily introduced and removed under mild conditions.[11][12]
Workflow: Protection, Coupling, and Deprotection
Caption: Protect-React-Deprotep Workflow.
Protocol 1A: TMS Protection of 2-Ethynyl-1,4-dimethylbenzene
This protocol describes the protection of the terminal alkyne using trimethylsilyl chloride (TMSCl).[1]
Materials:
-
2-Ethynyl-1,4-dimethylbenzene (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-ethynyl-1,4-dimethylbenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise. The solution may turn yellow, indicating the formation of the lithium acetylide.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add TMSCl dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (2,5-dimethylphenyl)(trimethylsilyl)acetylene.
Protocol 1B: Deprotection of the TMS Group
The TMS group can be easily removed under mild basic or fluoride-mediated conditions.[13][14]
Method 1: Potassium Carbonate in Methanol (Mild & Economical) [15]
-
Dissolve the TMS-protected alkyne (1.0 equiv) in methanol.
-
Add a catalytic amount of potassium carbonate (K₂CO₃) (e.g., 0.1-0.2 equiv).
-
Stir the mixture at room temperature under an inert atmosphere. Monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with ether or ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to yield the deprotected alkyne.
Method 2: Tetrabutylammonium Fluoride (TBAF) (Fast & Effective) [12]
-
Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Add TBAF (1.1 equiv, typically as a 1M solution in THF) dropwise at 0 °C or room temperature.
-
Stir for 30-60 minutes and monitor by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup and purification as described above.
Guide 2: Optimizing Sonogashira Couplings
The Sonogashira coupling is highly susceptible to alkyne dimerization because it traditionally uses a copper(I) co-catalyst.[2][16] The most effective strategy to prevent this is to switch to a copper-free protocol.[8][17]
Caption: Sonogashira Cycle vs. Competing Glaser Dimerization.
Troubleshooting Comparison: Standard vs. Copper-Free Sonogashira
| Parameter | Standard Pd/Cu Protocol | Copper-Free Protocol | Rationale for Preventing Dimerization |
| Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₄) and a Cu(I) salt (e.g., CuI). | Pd catalyst only (e.g., Pd(OAc)₂, (AllylPdCl)₂).[17] | Eliminates the primary catalyst (CuI) responsible for Glaser homocoupling.[8][9] |
| Atmosphere | Inert atmosphere required, but highly sensitive to trace O₂. | Rigorous inert atmosphere is still critical. | While the primary catalyst for dimerization is removed, other oxidative pathways can exist. |
| Base | Amine base (e.g., Et₃N, DIPEA). | Often a stronger, non-coordinating base (e.g., K₂CO₃, Cs₂CO₃). | Stronger bases can facilitate the deprotonation of the alkyne directly at the palladium center, bypassing the need for a copper acetylide intermediate.[18] |
| Ligand | Phosphine ligands (e.g., PPh₃). | Often bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. | Bulky ligands can accelerate the rate of reductive elimination, favoring the desired cross-coupling pathway over side reactions.[1] |
| Common Issue | Significant dimer formation (5-50%). | Dimer formation is dramatically reduced or eliminated (<5%). | The catalytic cycle for dimerization is effectively shut down.[17] |
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a general, robust procedure for coupling 2-ethynyl-1,4-dimethylbenzene with an aryl bromide, adapted from modern methodologies.[17]
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Ethynyl-1,4-dimethylbenzene (1.1 equiv)
-
(AllylPdCl)₂ (2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (10 mol%)
-
Amine Base (e.g., Diisopropylethylamine, DIPEA) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or to a flame-dried Schlenk flask under a strict argon atmosphere, add the aryl bromide, (AllylPdCl)₂, and P(t-Bu)₃.
-
Reagent Addition: Add the degassed solvent, followed by the amine base.
-
Stir the mixture for 10-15 minutes at room temperature to allow for the in-situ formation of the active Pd(0) catalyst.
-
Add 2-ethynyl-1,4-dimethylbenzene dropwise to the stirred reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature. The use of a highly active catalyst system often precludes the need for heating.[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By implementing these strategies—either by employing a robust protection/deprotection sequence or by optimizing the reaction conditions to disfavor the dimerization pathway—researchers can significantly improve the efficiency and reliability of syntheses involving 2-ethynyl-1,4-dimethylbenzene.
References
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Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. (n.d.). Gelest. Retrieved January 18, 2026, from [Link]
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Glaser coupling - Grokipedia. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]
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Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Glaser-Hay Coupling - SynArchive. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]
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Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
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Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C. (2018). [Link]
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Glaser Coupling Mechanism | Organic Chemistry - YouTube. (2021, October 18). YouTube. Retrieved January 18, 2026, from [Link]
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Recent Progress of Protecting Groups for Terminal Alkynes | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2012). Macromolecules, 45(18), 7338-7347. [Link]
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Glaser coupling - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(13), 7438-7458. [Link]
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Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). The chemical reaction database. Retrieved January 18, 2026, from [Link]
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A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). European Journal of Chemistry, 9(4), 317-321. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing. Retrieved January 18, 2026, from [Link]
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15.2 Use of protecting groups | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved January 18, 2026, from [Link]
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Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. (2015, April 6). CureFFI.org. Retrieved January 18, 2026, from [Link]
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Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (2022). ACS Sustainable Chemistry & Engineering, 10(30), 9906-9916. [Link]
-
The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Recent advances and applications of Glaser coupling employing greener protocols. (2014, May 28). RSC Publishing. Retrieved January 18, 2026, from [Link]
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Facile Deprotection of Bulky (Trialkylsilyl)acetylenes with Silver Fluoride. (n.d.). Thieme. Retrieved January 18, 2026, from [Link]
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Some Aspects of the Chemistry of Alkynylsilanes. (2013). Molecules, 18(6), 6395-6441. [Link]
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Development of Solid-Supported Glaser–Hay Couplings. ACS Combinatorial Science. (2014). [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). The Journal of Organic Chemistry, 67(25), 8799-8802. [Link]
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Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. (2021). ACS Nano, 15(3), 4787-4797. [Link]
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Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. (2021, February 25). PubMed Central. Retrieved January 18, 2026, from [Link]
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Help with Alkyne Reactions - Organic... | Practice Hub. (n.d.). Varsity Tutors. Retrieved January 18, 2026, from [Link]
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Alkyne Reactions Products and Shortcuts - YouTube. (2016, April 23). YouTube. Retrieved January 18, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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9.3: Reactions of Alkynes - Addition of HX and X₂. (2024, March 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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TMS Alcohol Protecting Group Using Silyl Ether - YouTube. (2022, February 16). YouTube. Retrieved January 18, 2026, from [Link]
-
Greener Conditions for Asymmetric Coupling of Terminal Alkynes | Catalysis. (2024, August 23). ChemRxiv. Retrieved January 18, 2026, from [Link]
-
(PDF) Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases. (n.d.). scite.ai. Retrieved January 18, 2026, from [Link]
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Synthesis using alkynes (video). (n.d.). Khan Academy. Retrieved January 18, 2026, from [Link]
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Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. (2018). Beilstein Journal of Organic Chemistry, 14, 2458-2466. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 18, 2026, from [Link]
-
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Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. (n.d.). WOU. Retrieved January 18, 2026, from [Link]
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Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (2016). Organic & Biomolecular Chemistry, 14(2), 565-570. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Ethynyl-1,4-dimethylbenzene
Introduction: The Structural Significance of 2-Ethynyl-1,4-dimethylbenzene
In the landscape of synthetic chemistry and materials science, the precise characterization of molecular architecture is paramount. 2-Ethynyl-1,4-dimethylbenzene, a substituted aromatic alkyne, represents a valuable building block, combining the rigid scaffolding of a benzene ring with the reactive potential of a terminal alkyne. Its utility in Sonogashira couplings, click chemistry, and the synthesis of advanced materials necessitates an unambiguous understanding of its structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for such structural elucidation in solution.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-ethynyl-1,4-dimethylbenzene. As experimental spectra for this specific compound are not widely published, we will employ a predictive approach grounded in established principles of substituent effects and compare these predictions with experimental data from analogous, well-characterized molecules: 1,4-dimethylbenzene (p-xylene) and ethynylbenzene. This comparative methodology not only allows for a robust interpretation of the target molecule's spectra but also serves as a valuable instructional tool for researchers honing their skills in NMR spectral interpretation.
Molecular Structure and Symmetry Considerations
Before delving into the spectral analysis, it is crucial to examine the structure of 2-ethynyl-1,4-dimethylbenzene to determine the number of chemically non-equivalent protons and carbons.
Caption: Structure of 2-Ethynyl-1,4-dimethylbenzene with atom numbering.
The molecule possesses a plane of symmetry that bisects the C1-C4 axis. Consequently, we can predict:
-
Proton Environments: There will be five distinct proton signals: one for the acetylenic proton (C≡C-H ), one for each of the three aromatic protons (H 3, H 5, and H 6), and two for the methyl groups (CH ₃ at C1 and CH ₃ at C4), which are chemically non-equivalent.
-
Carbon Environments: There will be ten distinct carbon signals: two for the methyl carbons, two for the acetylenic carbons, and six for the aromatic carbons (four protonated and two quaternary).
Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum is predicted to exhibit signals in three distinct regions: the aliphatic (methyl protons), the acetylenic, and the aromatic regions. Our predictions are based on the foundational chemical shift of benzene (δ ≈ 7.26 ppm) and the application of additive substituent chemical shifts (SCS).
Predicted ¹H NMR Data for 2-Ethynyl-1,4-dimethylbenzene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| C1-CH ₃ | ~2.4 | Singlet (s) | Electron-donating methyl group, deshielded by proximity to the ethynyl group. |
| C4-CH ₃ | ~2.3 | Singlet (s) | Typical chemical shift for a methyl group on a benzene ring. |
| Acetylenic H | ~3.1 | Singlet (s) | Characteristic region for terminal alkyne protons. |
| H 3 | ~7.3 | Singlet (s) or narrow doublet | Ortho to the ethynyl group and meta to a methyl group. |
| H 5 | ~7.1 | Doublet (d) | Ortho to a methyl group and meta to the ethynyl group. |
| H 6 | ~7.0 | Doublet (d) | Ortho to a methyl group and para to the ethynyl group. |
Causality Behind the Predictions
-
Methyl Protons: The methyl groups are expected to resonate as singlets due to the absence of adjacent protons. The methyl group at C1 is ortho to the electron-withdrawing ethynyl group, which should induce a slight downfield shift compared to the methyl at C4.
-
Acetylenic Proton: The chemical shift of the acetylenic proton is characteristic and typically falls in the 2-3 ppm range.[1] The magnetic anisotropy of the triple bond shields this proton, placing it at a lower chemical shift than aromatic or vinylic protons.
-
Aromatic Protons: The substitution pattern breaks the symmetry of the p-xylene ring, leading to three distinct aromatic signals. The ethynyl group is weakly electron-withdrawing, which tends to deshield ortho and para protons. Conversely, methyl groups are weakly electron-donating, causing shielding at ortho and para positions.[2] The precise chemical shifts and coupling patterns will be a result of these combined effects. We predict a singlet or narrow doublet for H3 due to a small four-bond coupling to H5. H5 and H6 are expected to appear as doublets due to three-bond coupling with each other.
Comparative Experimental Data
To validate our predictions, we can compare them with the experimental data for 1,4-dimethylbenzene.
| Compound | Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity |
| 1,4-Dimethylbenzene | -CH ₃ | 2.31 | Singlet (s) |
| Aromatic H | 7.07 | Singlet (s) |
The introduction of the ethynyl group in 2-ethynyl-1,4-dimethylbenzene is expected to break the symmetry of the aromatic signal and introduce new signals, aligning with our predictions.
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. We predict ten distinct signals for 2-ethynyl-1,4-dimethylbenzene.
Predicted ¹³C NMR Data for 2-Ethynyl-1,4-dimethylbenzene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1-C H₃ | ~21 | Typical shift for a methyl group on a benzene ring. |
| C4-C H₃ | ~20 | Slightly shielded compared to the C1-methyl due to electronic effects. |
| C ≡CH | ~83 | Characteristic shift for the terminal sp-hybridized carbon of an alkyne.[3] |
| C-C ≡CH | ~80 | Characteristic shift for the internal sp-hybridized carbon of an alkyne. |
| C 1 | ~138 | Quaternary carbon, deshielded by the attached methyl group. |
| C 2 | ~123 | Quaternary carbon, attached to the ethynyl group. |
| C 3 | ~132 | Protonated aromatic carbon, deshielded by the ortho ethynyl group. |
| C 4 | ~135 | Quaternary carbon, deshielded by the attached methyl group. |
| C 5 | ~129 | Protonated aromatic carbon. |
| C 6 | ~128 | Protonated aromatic carbon. |
Causality Behind the Predictions
-
Methyl Carbons: These will appear in the upfield region, typical for sp³ hybridized carbons.
-
Alkynyl Carbons: The sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in the 70-85 ppm range.[3]
-
Aromatic Carbons: The aromatic carbons will resonate in the typical 120-140 ppm region. The quaternary carbons (C1, C2, C4) are generally expected to have weaker signals and will be shifted downfield by the substituents. The chemical shifts of the protonated carbons (C3, C5, C6) are influenced by the nature and position of the substituents.
Comparative Experimental Data
Let's compare our predictions with the experimental ¹³C NMR data for 1,4-dimethylbenzene.
| Compound | Carbon Assignment | Experimental Chemical Shift (δ, ppm) |
| 1,4-Dimethylbenzene | -C H₃ | 20.96 |
| C -CH₃ (quaternary) | 134.67 | |
| C H (aromatic) | 128.90 |
The experimental data for p-xylene shows three distinct carbon environments due to its symmetry.[4] Our prediction of ten signals for 2-ethynyl-1,4-dimethylbenzene reflects the lower symmetry of the molecule.
Experimental Protocols
Standard Operating Procedure for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-ethynyl-1,4-dimethylbenzene.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Caption: Workflow for NMR data acquisition.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-ethynyl-1,4-dimethylbenzene. By leveraging fundamental principles of NMR spectroscopy and making judicious comparisons with well-characterized analogous compounds, we have constructed a detailed and reliable spectral interpretation. This approach serves as a powerful tool for researchers in the absence of readily available experimental data and reinforces the predictive power of NMR spectroscopy in modern chemical research. The methodologies and reasoning outlined herein are intended to empower researchers, scientists, and drug development professionals to confidently tackle the structural elucidation of novel organic molecules.
References
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Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? Nail IB. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). p-Xylene. BMRB. Retrieved from [Link]
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ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 2-Ethynyl-1,4-dimethylbenzene
Abstract: This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2-Ethynyl-1,4-dimethylbenzene (MW: 130.19 g/mol ), a nonpolar aromatic alkyne. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind analytical choices. We will explore the strengths and limitations of various ionization methods, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) for structural elucidation and Chemical Ionization (CI) for molecular weight confirmation. Alternative approaches, including Atmospheric Pressure Chemical Ionization (APCI), specialized Electrospray Ionization (ESI) techniques, and Matrix-Assisted Laser Desorption/Ionization (MALDI), will be critically evaluated. This guide is designed for researchers, scientists, and drug development professionals who require robust, self-validating analytical protocols for the characterization of small, nonpolar molecules.
Introduction to 2-Ethynyl-1,4-dimethylbenzene
2-Ethynyl-1,4-dimethylbenzene, also known as 2-ethynyl-p-xylene, is an aromatic hydrocarbon featuring a benzene ring substituted with two methyl groups and an ethynyl group. Its chemical formula is C₁₀H₁₀ and it has a molecular weight of approximately 130.19 g/mol [1][2][3]. The presence of the reactive ethynyl group makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures through reactions like click chemistry and Sonogashira coupling.
The molecule's physical properties—notably its volatility and nonpolar nature—are critical determinants in selecting the appropriate analytical methodology. Accurate mass determination and structural confirmation are paramount for verifying its identity and purity in research and development settings.
Foundational Workflow for Mass Spectrometry
A successful mass spectrometry experiment follows a logical sequence designed to convert a neutral analyte in a sample into gas-phase ions that can be separated and detected. The choice of technique at each stage, particularly ionization, is dictated by the analyte's physicochemical properties.
Caption: Generalized workflow for mass spectrometry analysis.
Comparative Analysis of Ionization Techniques
The ionization method is the most critical variable for the successful analysis of 2-Ethynyl-1,4-dimethylbenzene. Its nonpolar and volatile nature makes it an ideal candidate for GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
Due to the analyte's volatility, GC-MS is the most direct and powerful technique for its analysis.[4][5] It provides both chromatographic separation from other volatile components and mass-based identification. The choice of ionization within the GC-MS framework determines the nature of the resulting data.
Principle: In EI, the analyte molecules in the gas phase are bombarded by a high-energy electron beam (typically 70 eV). This energetic collision is sufficient to eject a valence electron from the molecule, forming a radical cation known as the molecular ion (M⁺•)[6]. The significant excess energy transferred during this process leads to extensive and highly reproducible fragmentation[6][7].
Expected Results for 2-Ethynyl-1,4-dimethylbenzene:
-
Molecular Ion (M⁺•): A peak at m/z 130 corresponding to the intact radical cation, [C₁₀H₁₀]⁺•. Due to the stable aromatic system, this peak is expected to be clearly observable.
-
Key Fragments: The fragmentation pattern provides a structural fingerprint.
-
m/z 129 ([M-H]⁺): Loss of the terminal hydrogen from the ethynyl group is a characteristic fragmentation pathway for terminal alkynes, resulting in a stable cation.[8] This is often an intense peak.
-
m/z 115 ([M-CH₃]⁺): The most anticipated fragmentation is the loss of a methyl radical (•CH₃) to form a highly stable C₉H₇⁺ cation[9][10]. This benzylic-type cation can rearrange into a tropylium-like structure, making this a very prominent peak, potentially the base peak.[11][12]
-
m/z 91 ([C₇H₇]⁺): The classic tropylium ion, characteristic of many alkylbenzene compounds, formed through more complex rearrangements.[12]
-
m/z 39 ([C₃H₃]⁺): The resonance-stabilized propargyl cation is a common fragment from molecules containing an alkyne moiety.[8]
-
Causality: The 70 eV standard for EI is a crucial choice. It provides enough energy to overcome the ionization potentials of most organic molecules and induces fragmentation patterns that are consistent across different instruments, enabling the use of extensive spectral libraries like the NIST database for compound identification.[6][13]
Principle: CI is a "softer" ionization technique that involves ion-molecule reactions. A reagent gas (e.g., methane or ammonia) is introduced in large excess and ionized by electron impact. These primary ions then react with neutral analyte molecules, typically through proton transfer, to form protonated molecules ([M+H]⁺)[14].
Expected Results for 2-Ethynyl-1,4-dimethylbenzene:
-
Quasi-molecular Ion ([M+H]⁺): A strong peak at m/z 131 .
-
Fragmentation: Significantly reduced fragmentation compared to EI. This is advantageous when the molecular ion in EI is weak or absent, as it provides unambiguous confirmation of the molecular weight.
Causality: The choice of CI is driven by a need to prioritize molecular weight information over structural detail. For a novel compound or to confirm the identity of a peak in a complex mixture, running a sample in both EI and CI modes provides complementary and confirmatory data.
Alternative "Soft Ionization" Approaches
While GC-MS is optimal, situations involving non-volatile matrices or the need for LC-based separation may prompt consideration of other techniques. These are generally not the first choice for this specific analyte.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is more suitable for analyzing moderately nonpolar compounds than ESI.[15] It would likely produce a protonated molecule at m/z 131, but its sensitivity for a pure hydrocarbon may be limited without optimization.
-
Electrospray Ionization (ESI): Standard ESI is generally ineffective for nonpolar hydrocarbons as they lack functional groups that readily accept or lose a proton in solution.[16][17] However, specialized ESI methods using specific solvent systems (e.g., toluene/methanol) or ionization promoters can facilitate the formation of radical cations (M⁺•) or protonated molecules ([M+H]⁺) for aromatic systems[16][18]. These are advanced, non-routine applications.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is designed for large, non-volatile biomolecules. Its application to small molecules is hampered by significant interference from matrix-related peaks in the low mass-to-charge region[19][20][21]. While novel matrices and strategies exist to analyze small molecules, they are highly specialized and not practical for routine analysis of this compound.
Quantitative Performance Comparison
| Ionization Technique | Typical Inlet | Ion Type | Expected Molecular Ion | Fragmentation | Primary Application for 2-Ethynyl-1,4-dimethylbenzene |
| Electron Ionization (EI) | GC | Radical Cation (M⁺•) | m/z 130 (Moderate to High) | Extensive | Structural Elucidation & Library Identification |
| Chemical Ionization (CI) | GC | Protonated ([M+H]⁺) | m/z 131 (High) | Minimal | Molecular Weight Confirmation |
| APCI | LC | Protonated ([M+H]⁺) | m/z 131 (Low to Moderate) | Low | Analysis in complex, non-volatile matrices (non-standard) |
| ESI | LC | Radical Cation / Protonated | m/z 130 / 131 (Very Low) | Very Low | Specialized research applications only[16][18] |
| MALDI | Solid Probe | Adducts / Cations | Variable (Low) | Low | Not recommended; highly experimental[19][20] |
Detailed Experimental Protocol: GC-EI-MS Analysis
This protocol describes a self-validating system for the robust analysis of 2-Ethynyl-1,4-dimethylbenzene.
5.1. Reagents and Materials
-
2-Ethynyl-1,4-dimethylbenzene standard (≥97% purity)
-
High-purity solvent (e.g., Hexane or Dichloromethane, HPLC or GC grade)
-
2 mL autosampler vials with septa
-
Microsyringes
5.2. Sample Preparation
-
Stock Solution: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of solvent in a volumetric flask to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution to create a working standard of approximately 10 µg/mL.
-
Transfer: Transfer 1 mL of the working solution into an autosampler vial for analysis.
Causality: Preparing a dilute solution is critical to avoid column overloading and saturation of the detector, ensuring sharp chromatographic peaks and accurate mass spectra.
5.3. Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Inlet Type | Split/Splitless | Allows for analysis of a wide concentration range. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Volume | 1 µL | Standard volume to prevent overloading. |
| Split Ratio | 50:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector. Adjust as needed based on concentration. |
| Carrier Gas | Helium, 99.999% purity | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (constant flow) | Optimal for balancing separation speed and resolution on a standard 30m column. |
| GC Column | Agilent HP-5ms, 30m x 0.25mm x 0.25µm | A nonpolar column ideal for separating nonpolar aromatic compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation from potential solvent impurities and related compounds. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | For structural characterization via fragmentation. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase without thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures ion transmission without condensation. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[6] |
| Mass Range | m/z 35 - 350 | Covers the expected molecular ion and all significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
In-Depth Fragmentation Analysis
The 70 eV EI mass spectrum is predicted to be dominated by fragmentation pathways that lead to the formation of stable carbocations. The primary cleavages involve the weakest bonds and result in the most stable products.
Caption: Predicted EI fragmentation pathway for 2-Ethynyl-1,4-dimethylbenzene.
-
Formation of m/z 115 (Base Peak): The cleavage of a C-C bond between the aromatic ring and a methyl group results in the loss of a methyl radical (15 Da). This is highly favorable because the resulting benzylic-type cation is resonance-stabilized. This ion is often the most abundant fragment (the base peak) for alkylated aromatic compounds[10][12].
-
Formation of m/z 129: The C-H bond at the terminus of the alkyne is relatively weak. Its cleavage results in the loss of a hydrogen radical (1 Da), yielding a stable cation that is characteristic of terminal alkynes[8].
Conclusion and Recommendations
For the comprehensive analysis of 2-Ethynyl-1,4-dimethylbenzene, a multi-faceted approach leveraging the strengths of different ionization techniques is recommended.
-
Primary Recommendation: GC-MS with Electron Ionization (EI) is the superior method for routine identification, purity assessment, and structural confirmation. Its reproducible fragmentation patterns provide a rich fingerprint for unambiguous identification and are compatible with extensive commercial and proprietary spectral libraries.
-
Confirmatory Analysis: For novel synthesis products or to resolve ambiguity in complex mixtures, analysis by GC-MS with Chemical Ionization (CI) is strongly advised. The presence of an intense quasi-molecular ion at m/z 131 provides definitive proof of the analyte's molecular weight.
While techniques like APCI and ESI have been adapted for nonpolar compounds, they represent specialized applications and are not recommended for routine characterization of 2-Ethynyl-1,4-dimethylbenzene unless it is present in a complex, non-volatile matrix that precludes the use of GC.
References
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Schiller, J., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available at: [Link]
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Shi, Q., et al. (2016). Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. Analytical Chemistry. Available at: [Link]
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Zhang, S., et al. (2010). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Chen, H., et al. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. PubMed. Available at: [Link]
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Zhang, S., et al. (2010). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Wang, Y., et al. (2016). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst. Available at: [Link]
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Kim, Y., et al. (2021). Efficient Analysis of Small Molecules via Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI–TOF MS) Using Gold Nanoshells with Nanogaps. MDPI. Available at: [Link]
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NIST. Benzene, 2-ethenyl-1,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
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EMSL. (2024). MALDI Mass Spectrometry Imaging for Spatial Metabolomics. YouTube. Available at: [Link]
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NIST. Benzene, 2-ethenyl-1,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
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NIST. Benzene, 2-ethenyl-1,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
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Mir-Tutusaus, J.A., et al. (2018). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. Available at: [Link]
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LECO Corporation. Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. LECO. Available at: [Link]
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University of California, Davis. Electrospray and Ambient Ionization Sources. UC Davis. Available at: [Link]
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Agilent Technologies. (2022). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Available at: [Link]
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NIST. Benzene, 2-ethenyl-1,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
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PubChem. 2-Ethynyl-1,4-dimethylbenzene. National Center for Biotechnology Information. Available at: [Link]
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Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Available at: [Link]
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LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. Available at: [Link]
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LibreTexts, Chemistry. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Available at: [Link]
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LibreTexts, Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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NIST. Benzene, 2-ethyl-1,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
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Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
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Separation Science. (2023). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Separation Science. Available at: [Link]
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JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Journal of Visualized Experiments. Available at: [Link]
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Doc Brown's Chemistry. (2025). C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]
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Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]
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Field, F.H. (1972). Chemical ionization mass spectrometry. VIII. Alkenes and alkynes. Journal of the American Chemical Society. Available at: [Link]
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MaChemGuy. (2020). Mass spectrometry A-level Fragmentation of organic molecules. YouTube. Available at: [Link]
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Doc Brown's Chemistry. (2025). C8H10 mass spectrum of ethylbenzene fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]
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The Good Scents Company. 2-ethyl-1,4-dimethyl benzene. The Good Scents Company. Available at: [Link]
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A Comparative Guide to 2-Ethynyl-1,4-dimethylbenzene and Phenylacetylene in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of building blocks is paramount to the success of a reaction. For the introduction of an ethynylphenyl group, two common reagents are phenylacetylene and its substituted analogue, 2-ethynyl-1,4-dimethylbenzene. While structurally similar, the presence of two methyl groups on the benzene ring of the latter imparts distinct steric and electronic properties that can significantly influence the outcome of coupling reactions. This guide provides an in-depth comparison of these two alkynes in key coupling reactions, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic strategies.
Molecular Profiles: A Head-to-Head Comparison
Phenylacetylene is the parent terminal arylalkyne, offering a baseline for reactivity. 2-Ethynyl-1,4-dimethylbenzene, also known as 2,5-dimethylphenylacetylene, introduces methyl groups at the ortho and para positions relative to the ethynyl group. These substituents are not merely passive spectators; they exert both electronic and steric effects that modulate the reactivity of the alkyne.
| Property | 2-Ethynyl-1,4-dimethylbenzene | Phenylacetylene |
| Structure | ||
| CAS Number | 74331-70-7[1][2][3] | 536-74-3 |
| Molecular Formula | C₁₀H₁₀[1][3] | C₈H₆ |
| Molecular Weight | 130.19 g/mol [1][2][3] | 102.13 g/mol |
| Boiling Point | 193-194 °C[1] | 142-144 °C |
| Density | 0.914 g/mL at 25 °C[1] | 0.93 g/cm³ |
| pKa (acetylenic H) | Not readily available; expected to be slightly higher than phenylacetylene due to the electron-donating nature of methyl groups. | ~28.7 (in DMSO) |
Performance in Sonogashira Coupling Reactions
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[4] The reaction typically proceeds under mild conditions, making it highly versatile.[5]
The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Comparative Reactivity
The presence of the ortho-methyl group in 2-ethynyl-1,4-dimethylbenzene introduces significant steric hindrance around the reactive alkyne moiety. This steric bulk can impede the coordination of the alkyne to the metal centers (both palladium and copper), which is a crucial step in the catalytic cycle. Consequently, 2-ethynyl-1,4-dimethylbenzene is expected to exhibit lower reactivity compared to the sterically unencumbered phenylacetylene.
Experimental data for the Sonogashira coupling of phenylacetylene with various aryl halides is abundant, consistently showing high yields under optimized conditions.
| Entry | Aryl Halide | Phenylacetylene | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ MNPs, K₂CO₃ | EtOH, 70°C, 30 min | 95 | |
| 2 | 4-Iodoanisole | Phenylacetylene | Nanosized MCM-41-Pd, CuI, PPh₃ | Et₃N, 50°C, 3h | 96 | [4] |
| 3 | 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl, TMP | DMSO, rt, 2h | 92 | |
| 4 | 4-Chlorotoluene | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂], KOH | EtOH, 80°C, 24h | 100 | [6] |
While direct comparative studies under identical conditions are scarce, research on sterically hindered arylacetylenes corroborates the expectation of reduced reactivity for 2-ethynyl-1,4-dimethylbenzene. For instance, the coupling of highly substituted arylacetylenes often requires more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve comparable yields to phenylacetylene.
Electronically, the two methyl groups in 2-ethynyl-1,4-dimethylbenzene are electron-donating, which slightly increases the electron density of the alkyne. This electronic effect is generally less influential than the steric hindrance in this context.
Expert Insight: For Sonogashira couplings, phenylacetylene is the workhorse and generally provides higher yields in shorter reaction times. 2-Ethynyl-1,4-dimethylbenzene should be considered when the specific substitution pattern is required for the final product, but be prepared to optimize reaction conditions to overcome its lower reactivity.
Experimental Protocol: Sonogashira Coupling
A representative protocol for the Sonogashira coupling of an aryl halide with a terminal alkyne is as follows:
-
To a stirred solution of the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a suitable solvent (e.g., THF or DMF, 5 mL) is added an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature (or heated if necessary) under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Performance in Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate.[7][8] While traditionally used for C(sp²)-C(sp²) bond formation, it can be adapted for the synthesis of internal alkynes by coupling an alkynylboron species with an aryl halide. Alternatively, a terminal alkyne can be coupled with an arylboronic acid in an oxidative variant of the Suzuki coupling.[9]
The catalytic cycle of a traditional Suzuki coupling involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the activation of the organoboron compound with a base), and finally, reductive elimination to give the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Reactivity
Similar to the Sonogashira reaction, the steric hindrance of the ortho-methyl group in 2-ethynyl-1,4-dimethylbenzene is expected to play a significant role in Suzuki-type couplings. Whether the alkyne is first converted to an alkynylboronate or used directly in an oxidative coupling, the approach to the palladium center can be sterically hindered, potentially leading to lower reaction rates and yields compared to phenylacetylene.
The electron-donating methyl groups may slightly increase the nucleophilicity of the corresponding alkynylboronate, but this effect is likely to be outweighed by the steric impediment.
| Entry | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Phenylboronic acid | 1-Octyne | Pd(OAc)₂, PPh₃, K₃PO₄ | Toluene, 80°C, 12h | 85 | |
| 2 | Phenylboronic acid | Phenylacetylene | Pd(dppf)Cl₂, Ag₂O, K₂CO₃ | THF, 60°C, 12h | 78 | [9] |
| 3 | 4-Tolylboronic acid | 1-Bromo-4-(phenylethynyl)benzene | PdCl₂(PPh₃)₂, Et₃N/H₂O/TBAB | 60°C, 2h | 92 | [10] |
Expert Insight: When planning a Suzuki coupling to synthesize an internal alkyne, using phenylacetylene or its derivatives is a reliable choice. If the 2,5-dimethylphenyl moiety is essential, be aware that the steric hindrance may necessitate the screening of different palladium catalysts, ligands, and bases to achieve optimal results.
Experimental Protocol: Oxidative Suzuki-Type Coupling
A general procedure for the oxidative coupling of a terminal alkyne with an arylboronic acid is as follows:
-
In a reaction vial, the arylboronic acid (1.0 mmol), terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent (e.g., toluene or DMF, 5 mL).
-
An oxidant (e.g., Ag₂O or O₂ from air) is required for this variant of the coupling.
-
The mixture is stirred at an elevated temperature (e.g., 80-100 °C) and the reaction is monitored by an appropriate analytical technique.
-
After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered to remove inorganic salts.
-
The filtrate is washed with water and brine, dried over a drying agent, and concentrated.
-
The product is then purified by chromatography.
Performance in Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, selectivity for the 1,4-regioisomer, and tolerance of a wide range of functional groups.[11][12] This reaction is widely used in bioconjugation, materials science, and drug discovery.
The mechanism is thought to involve the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate that rearranges to the triazole product.[11]
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Comparative Reactivity
In CuAAC reactions, both electronic and steric factors of the alkyne can influence the reaction rate. Electron-withdrawing groups on the alkyne can sometimes accelerate the reaction, while steric hindrance around the triple bond can slow it down.
For 2-ethynyl-1,4-dimethylbenzene, the electron-donating methyl groups have a modest electronic effect. However, the ortho-methyl group presents steric hindrance that can impede the formation of the copper acetylide and its subsequent reaction with the azide. Therefore, it is anticipated that 2-ethynyl-1,4-dimethylbenzene will react more slowly in CuAAC reactions than phenylacetylene.
| Entry | Azide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat, rt, 5 min | >99 | [13] |
| 2 | Benzyl azide | Phenylacetylene | CuI, Et₃N | Cyrene™, 30°C, 12h | 88 | |
| 3 | Phenyl azide | 4-Methoxyphenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat, rt, 30 min | >99 | [14] |
Expert Insight: Phenylacetylene is a highly reliable substrate for CuAAC reactions, typically providing excellent yields under mild conditions. When using 2-ethynyl-1,4-dimethylbenzene, longer reaction times or slightly elevated temperatures may be necessary to achieve complete conversion, especially with sterically demanding azides.
Experimental Protocol: CuAAC Reaction
A typical protocol for a CuAAC reaction is as follows:
-
The azide (1.0 mmol) and the terminal alkyne (1.0 mmol) are dissolved in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
A solution of a copper(II) salt (e.g., CuSO₄·5H₂O, 0.05 mmol, 5 mol%) is added, followed by a solution of a reducing agent (e.g., sodium ascorbate, 0.1 mmol, 10 mol%). The reducing agent generates the active Cu(I) species in situ.
-
The reaction mixture is stirred vigorously at room temperature. The reaction is often complete within a few hours.
-
The product can often be isolated by simple filtration if it precipitates from the reaction mixture. Alternatively, the mixture can be extracted with an organic solvent, washed, dried, and concentrated.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Conclusion: Making the Right Choice
The choice between 2-ethynyl-1,4-dimethylbenzene and phenylacetylene in coupling reactions is a trade-off between the desired substitution pattern and reactivity.
-
Phenylacetylene is the more reactive and versatile of the two, generally providing higher yields in shorter reaction times across Sonogashira, Suzuki, and click reactions. Its lack of steric hindrance makes it an ideal substrate for a wide range of coupling partners.
-
2-Ethynyl-1,4-dimethylbenzene should be chosen when the 2,5-dimethylphenyl moiety is a required structural element in the target molecule. Researchers should be aware that the steric hindrance from the ortho-methyl group can significantly reduce its reactivity. Optimization of reaction conditions, such as the choice of catalyst, ligand, base, and temperature, may be necessary to achieve satisfactory yields.
By understanding the interplay of steric and electronic effects, chemists can strategically select the appropriate alkyne to streamline their synthetic efforts and efficiently access their target molecules.
References
-
Fokin, V. V., & Sharpless, K. B. (2002). Copper-catalyzed azide-alkyne cycloaddition (CuAAC). Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1937-1947. [Link]
-
Lin, C. H., Lin, S. D., & Liu, S. T. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(11), 9354-9367. [Link]
-
Keser, D., & Aydemir, M. (2017). The Sonogashira coupling reactions of aryl halides with phenylacetylene. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 815-828. [Link]
-
Karthikeyan, J., & Varghese, B. (2015). Sonogashira coupling reactions of phenylacetylene and aryl halides. Journal of Chemical Sciences, 127(5), 867-874. [Link]
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Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1937-1947. [Link]
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Gawin, R., & Skowerski, K. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(μ-OH)Cl(NHC)}₂] Complexes. Preprints.org. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Panda, N., & Jen, A. K. Y. (2012). Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. Tetrahedron Letters, 53(33), 4384-4386. [Link]
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Li, J., & Hua, R. (2007). Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air. The Journal of Organic Chemistry, 72(8), 3077-3079. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Li, C. J. (2014). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H₂O₂ as a terminal oxidant. Green Chemistry, 16(11), 4734-4738. [Link]
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Dupuis, C., Adiey, K., Charruault, L., Michelet, V., Savignac, P., & Genêt, J. P. (2001). Suzuki cross-coupling of arylboronic acids mediated by a hydrosoluble Pd(0)/TPPTS catalyst. Tetrahedron Letters, 42(37), 6523-6526. [Link]
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Jäger, S., Teci, M., Chen, Z., & Pérez-Ramírez, J. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 11(15), 9636-9646. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 147-159. [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 47(42), 8082-8084. [Link]
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Chutia, R., & Sarma, D. (2025). Sonocatalyzed Sonogashira cross-coupling reaction using Pd/CuFe2O4 magnetic nanoparticles. International Journal of New Chemistry, 12(3), 329-339. [Link]
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Sayed, A. R., & Al-Qalaf, F. (2015). Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ARKIVOC, 2015(5), 334-349. [Link]
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The Electronic Landscape of Molecular Wires: A Comparative Guide to Substituted 2-Ethynyl-1,4-dimethylbenzene Derivatives
Introduction: The Promise of Molecular-Scale Electronics
In the quest for next-generation electronics, the field of molecular electronics seeks to employ single molecules or small ensembles of molecules as active electronic components. Among the most promising candidates for molecular-scale "wires" are oligo(phenylene ethynylene)s (OPEs), a class of rigid, highly-conjugated molecules that facilitate efficient charge transport.[1][2] The fundamental building block of many OPEs can be conceptualized as a substituted ethynylbenzene, such as 2-ethynyl-1,4-dimethylbenzene. The true power of this molecular platform lies in its tunability; by strategically introducing functional groups—substituents—onto the aromatic backbone, we can precisely engineer the molecule's electronic properties to meet the demands of a specific application.[3]
This guide provides an in-depth comparison of the electronic properties of phenylene ethynylene derivatives, using 2-ethynyl-1,4-dimethylbenzene as a conceptual baseline. We will explore how electron-donating and electron-withdrawing substituents systematically alter the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter that dictates the molecule's conductivity, optical properties, and charge injection efficiency in a device.[1] This analysis is grounded in experimental data from electrochemical studies and supported by computational modeling, offering a robust framework for researchers and engineers in materials science and drug development.
Pillar 1: Methodologies for Probing the Molecular Frontier
To understand and compare the electronic properties of these molecular wires, we rely on a synergistic combination of experimental electrochemistry and theoretical computation. Each method provides a unique and complementary perspective on the energies of the frontier orbitals.
Experimental Approach: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule. By measuring the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can directly estimate the HOMO and LUMO energy levels, respectively.
The causality is as follows: The oxidation potential is related to the energy required to remove an electron from the HOMO. A molecule that is easier to oxidize (has a lower oxidation potential) possesses a higher energy HOMO level. Conversely, the reduction potential relates to the energy released when an electron is added to the LUMO. A molecule that is easier to reduce (has a less negative reduction potential) possesses a lower energy LUMO level. These experimentally derived values are crucial for benchmarking and validating computational predictions.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules.[4][5] By solving approximations of the Schrödinger equation, DFT can predict the energies and spatial distributions of molecular orbitals, including the HOMO and LUMO. This theoretical insight allows us to visualize how substituents perturb the electron density across the molecular backbone and rationalize the trends observed experimentally. For donor-acceptor systems, DFT calculations confirm that the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO resides on the electron-accepting portion.[6][7]
Pillar 2: Comparative Analysis of Substituted Phenylethynyl Derivatives
The core of this guide is a direct comparison of how different substituents impact the electronic properties of a phenylethynyl scaffold. The data presented below is adapted from a comprehensive study on donor-acceptor substituted phenylethynyltriphenylenes, which serves as an excellent model system.[8] The trends observed are broadly applicable to the 2-ethynyl-1,4-dimethylbenzene family.
The substituents are categorized as either electron-donating groups (EDG), which push electron density into the conjugated system, or electron-withdrawing groups (EWG), which pull electron density from it.
| Substituent (R) | Type | E(ox) [V] | E(red) [V] | Electrochemical Gap (eV) | Optical Gap (eV) |
| -N(CH₃)₂ | Strong EDG | 0.65 | -2.40 | 3.05 | 3.12 |
| -OCH₃ | EDG | 1.10 | -2.48 | 3.58 | 3.55 |
| -H (Reference) | Neutral | 1.28 | -2.50 | 3.78 | 3.68 |
| -Br | Weak EWG | 1.35 | -2.42 | 3.77 | 3.65 |
| -CHO | EWG | 1.45 | -2.05 | 3.50 | 3.42 |
| -CN | EWG | 1.50 | -2.00 | 3.50 | 3.48 |
| -NO₂ | Strong EWG | 1.55 | -1.75 | 3.30 | 3.35 |
| Data adapted from Prasad et al., Beilstein J. Org. Chem. 2010, 6, 992–1001.[8] Electrochemical and optical gaps are estimated from oxidation/reduction potentials and absorption spectra, respectively. |
Analysis of Structure-Property Relationships
-
Effect of Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) are electron-rich. They effectively raise the energy of the HOMO, making the molecule easier to oxidize (lower E(ox)) compared to the unsubstituted (-H) reference. This effect is particularly pronounced for the strong -N(CH₃)₂ donor. The LUMO energy is less affected, leading to a moderate decrease in the overall energy gap.
-
Effect of Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as nitro (-NO₂) and cyano (-CN) are electron-poor. They strongly stabilize the LUMO, making the molecule significantly easier to reduce (less negative E(red)). This stabilization dramatically lowers the LUMO energy level. The HOMO is also lowered, but to a lesser extent. The net result is a substantial reduction in the HOMO-LUMO energy gap.
-
HOMO-LUMO Gap Tuning: The data clearly demonstrates a powerful principle: the HOMO-LUMO gap can be systematically tuned. Strong donor-acceptor combinations (e.g., -N(CH₃)₂ and -NO₂) lead to the smallest energy gaps. This "push-pull" effect enhances intramolecular charge transfer (ICT) character, which is often desirable for applications in non-linear optics and organic photovoltaics.[8]
Pillar 3: Self-Validating Experimental Protocol
To ensure the trustworthiness and reproducibility of the data presented, a rigorous and well-defined experimental protocol is essential. Below is a standard operating procedure for determining the electrochemical properties of a new 2-ethynyl-1,4-dimethylbenzene derivative using cyclic voltammetry.
Protocol: Electrochemical Characterization via Cyclic Voltammetry
-
Preparation of the Analyte Solution:
-
Accurately weigh ~1-2 mg of the synthesized derivative.
-
Dissolve the sample in 5-10 mL of a high-purity, dry electrochemical solvent (e.g., dichloromethane or acetonitrile) to create a ~0.5-1.0 mM solution. Causality: The solvent must be able to dissolve the analyte and the supporting electrolyte and possess a large electrochemical window to avoid solvent breakdown during the voltage scan.
-
-
Preparation of the Electrolyte Solution:
-
Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in the same solvent. Causality: The electrolyte is required to ensure conductivity of the solution and minimize solution resistance.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode cell consisting of:
-
Working Electrode: Glassy carbon or platinum disk electrode (polished to a mirror finish before use).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
Add the electrolyte solution to the cell.
-
-
System Calibration and Deoxygenation:
-
Purge the solution with an inert gas (high-purity argon or nitrogen) for 10-15 minutes. Maintain a blanket of inert gas over the solution for the duration of the experiment. Causality: Oxygen is electrochemically active and its presence will interfere with the measurement.
-
Add a small amount of an internal reference standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, to the cell.
-
Run a cyclic voltammogram to record the well-defined, reversible redox wave of the Fc/Fc⁺ couple. This value will be used to reference all subsequent measurements to a standard potential. Causality: Using an internal standard corrects for variations in the reference electrode potential, ensuring data is comparable across different experiments and labs.
-
-
Data Acquisition:
-
Add the analyte solution to the deoxygenated electrolyte in the cell.
-
Set the potentiostat to scan over a potential range wide enough to observe the first oxidation and reduction events of the analyte.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
Identify the onset potentials for the first oxidation wave (E_ox_onset) and the first reduction wave (E_red_onset).
-
-
Data Analysis and FMO Estimation:
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the measured Fc/Fc⁺ potential:
-
HOMO (eV) = -[E_ox_onset vs Fc/Fc⁺ + 4.8]
-
LUMO (eV) = -[E_red_onset vs Fc/Fc⁺ + 4.8]
-
-
The value 4.8 eV is the estimated energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.
-
Conclusion and Outlook
The electronic properties of 2-ethynyl-1,4-dimethylbenzene derivatives and their parent class, oligo(phenylene ethynylene)s, can be precisely and predictably controlled through chemical functionalization. Electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. This modulation allows for the fine-tuning of the HOMO-LUMO gap, a critical parameter for tailoring molecular function. The synergistic use of cyclic voltammetry for experimental measurement and DFT for theoretical understanding provides a robust platform for the rational design of new materials. This guide provides the foundational principles and comparative data necessary for researchers to design and synthesize novel molecular wires with electronic properties engineered for advanced applications in sensing, photovoltaics, and molecular-scale computing.
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A Comparative Crystallographic Guide to 2-Ethynyl-1,4-dimethylbenzene Derivatives: Unveiling Structure-Property Relationships for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. This guide provides a comprehensive comparison of the X-ray crystal structures of 2-ethynyl-1,4-dimethylbenzene derivatives and their analogues, offering insights into the impact of molecular architecture on solid-state packing and its implications for rational drug design.
The 2-ethynyl-1,4-dimethylbenzene (also known as 2-ethynyl-p-xylene) scaffold is a key building block in medicinal chemistry. The ethynyl group is a versatile functional handle for various chemical transformations and can act as a crucial pharmacophore, while the dimethylated benzene ring provides a rigid core that can be further functionalized to modulate biological activity and pharmacokinetic properties.[1] Aryl alkynes, in general, are recognized as privileged structures in drug discovery, with applications as covalent inhibitors of enzymes like kinases and proteases.[2][3]
This guide will delve into the synthesis of these derivatives, provide a comparative analysis of their crystal structures, and detail the experimental protocols necessary for their characterization.
The Strategic Synthesis of Aryl Alkynes: The Sonogashira Coupling
The construction of the carbon-carbon bond between the aromatic ring and the ethynyl group is most commonly and efficiently achieved through the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction provides a robust and versatile method for the synthesis of a wide array of substituted aryl alkynes under mild conditions.[4][5]
The choice of starting materials—typically an aryl halide (iodide or bromide) and a terminal alkyne—allows for significant diversity in the final products. For the synthesis of 2-ethynyl-1,4-dimethylbenzene derivatives, the logical starting point is a halogenated p-xylene, such as 2-bromo-1,4-dimethylbenzene.
Experimental Protocol: Synthesis of a 2-Ethynyl-1,4-dimethylbenzene Derivative via Sonogashira Coupling
This protocol outlines a general procedure for the synthesis of a substituted 2-ethynyl-1,4-dimethylbenzene derivative.
Materials:
-
2-Bromo-1,4-dimethylbenzene (or other halogenated p-xylene)
-
Substituted terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and CuI.
-
Add the anhydrous solvent, followed by the amine base.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the 2-bromo-1,4-dimethylbenzene and the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-100 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-ethynyl-1,4-dimethylbenzene derivative.
Causality Behind Experimental Choices: The use of an inert atmosphere is critical to prevent the oxidation of the palladium(0) catalyst and the dimerization of the terminal alkyne (Glaser coupling). The copper(I) cocatalyst is believed to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[4] The amine base serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
Comparative Crystallographic Analysis: Insights from Analogue Structures
Case Study 1: 1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene
In this derivative, the methoxy groups are in the ortho positions relative to the ethynyl linkage. The crystal structure reveals two crystallographically independent molecules, one of which is planar and the other non-planar.[3] The non-planar molecule exhibits a significant dihedral angle of 67.7(1)° between the central and terminal benzene rings.[3] This deviation from planarity is a direct consequence of the steric hindrance imposed by the bulky ortho-methoxy groups.
Case Study 2: 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene
In contrast, when the methoxy groups are in the meta positions, the molecule is nearly planar, with dihedral angles of only 7.96(6)° and 13.32(7)° between the central and terminal rings.[6] This near-planar conformation allows for more efficient π-π stacking interactions in the crystal lattice.
Table 1: Comparative Crystallographic Data of Methoxy-Substituted 1,4-Bis(phenylethynyl)benzene Analogues
| Parameter | 1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene[3] | 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene[6] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Molecular Conformation | One planar, one non-planar molecule | Nearly planar |
| Dihedral Angle | 67.7(1)° (non-planar molecule) | 7.96(6)° and 13.32(7)° |
| Key Intermolecular Interactions | π–π stacking, C—H⋯π interactions | C—H⋯O interactions |
Implications for 2-Ethynyl-1,4-dimethylbenzene Derivatives:
Based on this comparative analysis, we can predict that substituents on the 2-ethynyl-1,4-dimethylbenzene scaffold will have a profound impact on the resulting crystal structure:
-
Steric Hindrance: Bulky substituents placed ortho to the ethynyl group (i.e., at the 3-position) are likely to induce non-planar conformations, disrupting efficient crystal packing and potentially increasing solubility.
-
Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors will lead to the formation of specific intermolecular networks, influencing the crystal packing and melting point.
-
π-π Interactions: Planar derivatives will favor π-π stacking, leading to more densely packed structures. The electronic nature of the substituents will also modulate the strength of these interactions.
Visualizing Molecular Structure and Synthesis
Caption: Workflow for the synthesis and structural analysis of 2-ethynyl-1,4-dimethylbenzene derivatives.
Caption: Comparison of molecular conformations of ortho- and meta-substituted aryl alkyne analogues. (Note: Images are placeholders)
Protocol for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in structure determination. The following is a general protocol for growing crystals suitable for X-ray diffraction.
1. Crystallization:
-
Method: Slow evaporation, vapor diffusion, or slow cooling are common methods for small organic molecules.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds tend to form small crystals, while poorly soluble ones may precipitate as an amorphous powder.
-
Procedure (Slow Evaporation):
-
Dissolve the purified compound in a suitable solvent to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and allow crystals to form over several days to weeks.
-
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
Conclusion and Future Directions
The 2-ethynyl-1,4-dimethylbenzene scaffold represents a valuable platform for the development of novel therapeutics. A thorough understanding of the three-dimensional structure of its derivatives is essential for optimizing their biological activity and physicochemical properties. While a comprehensive library of crystal structures for this specific class of compounds is yet to be established, comparative analysis of closely related analogues provides crucial insights into the structure-property relationships governed by substituent effects.
Future work should focus on the systematic synthesis and crystallographic analysis of a diverse range of 2-ethynyl-1,4-dimethylbenzene derivatives. This will enable the development of predictive models for crystal packing and solid-state properties, further empowering rational drug design efforts targeting a variety of diseases.
References
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1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene. Acta Crystallographica Section E. [Link]
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A Comparative Guide to the Quantification of 2-Ethynyl-1,4-dimethylbenzene: A Methodological Showdown Between GC and HPLC
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of aromatic hydrocarbons like 2-ethynyl-1,4-dimethylbenzene is paramount. This molecule, a substituted xylene, serves as a critical building block and can also be a process-related impurity that requires stringent control. Its accurate measurement is not merely a quality control checkpoint but a cornerstone of process understanding and product safety.
This guide provides an in-depth, objective comparison of two instrumental pillars of analytical chemistry—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantification of 2-ethynyl-1,4-dimethylbenzene. We will move beyond mere procedural descriptions to explore the fundamental causality behind methodological choices, empowering researchers and drug development professionals to select and implement the most appropriate technique for their specific needs.
The Analyte: Understanding 2-Ethynyl-1,4-dimethylbenzene
Before delving into the analytical techniques, we must first consider the physicochemical properties of our target analyte. 2-Ethynyl-1,4-dimethylbenzene (also known as 2-ethynyl-p-xylene) is an aromatic hydrocarbon with a molecular weight of 130.19 g/mol .[1][2] Its structure, featuring a benzene ring, two methyl groups, and an ethynyl group, renders it nonpolar and hydrophobic. Crucially, it possesses a relatively low boiling point (193-194 °C) and is thermally stable, making it a volatile organic compound (VOC). These properties are the primary determinants for selecting the optimal chromatographic approach.
The Great Divide: Gas Chromatography vs. High-Performance Liquid Chromatography
The choice between GC and HPLC hinges on the analyte's ability to be volatilized without degradation.
-
Gas Chromatography (GC) is the quintessential technique for analyzing compounds that are volatile and thermally stable.[3] Separation occurs as the analyte, carried by an inert gas (the mobile phase), partitions between the gas phase and a stationary phase coated on the inside of a long capillary column. For a volatile hydrocarbon like 2-ethynyl-1,4-dimethylbenzene, GC is a natural and powerful fit.
-
High-Performance Liquid Chromatography (HPLC) is a more versatile technique, capable of analyzing a vast range of compounds, including those that are non-volatile or thermally labile.[4] Here, separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase packed into a column.[5] For our nonpolar analyte, the most suitable HPLC mode is Reversed-Phase (RP-HPLC).[4][6]
Methodological Deep Dive: A Head-to-Head Comparison
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is the workhorse for quantifying organic compounds, especially hydrocarbons.[7][8] The flame ionization detector is exceptionally sensitive to compounds that combust to produce ions, offering a robust and nearly universal response for hydrocarbons.[8]
Why GC-FID is a Superior Choice for this Analyte:
-
High Sensitivity: The FID detector provides excellent sensitivity for hydrocarbons, often reaching parts-per-million (ppm) or even lower detection limits.[3]
-
High Resolution: Modern capillary columns offer outstanding separation efficiency, allowing for the resolution of closely related isomers and impurities.
-
Robustness and Simplicity: The technique is well-established, reliable, and relatively straightforward to implement for routine analysis.[3]
-
Direct Compatibility: The inherent volatility of 2-ethynyl-1,4-dimethylbenzene makes it an ideal candidate for direct injection and vaporization in the GC inlet without the need for derivatization.
dot
Caption: A typical workflow for quantifying 2-ethynyl-1,4-dimethylbenzene using GC-FID.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
While GC is the more direct approach, RP-HPLC offers a robust alternative, particularly if the analyte is in a complex matrix with non-volatile components or if a GC system is unavailable. The separation is based on the hydrophobic interactions between the nonpolar analyte and the nonpolar stationary phase (e.g., C18).[4][5][9]
Why RP-HPLC-UV is a Viable Alternative:
-
Versatility: HPLC can handle a wider range of sample matrices without extensive cleanup.
-
Analyte Integrity: There is no risk of thermal degradation for less stable compounds that might be present in the same sample.
-
UV Detection: The aromatic ring in 2-ethynyl-1,4-dimethylbenzene provides strong UV absorbance, making it readily detectable with a standard UV or Diode Array Detector (DAD). Aromatic compounds are frequently detected around 254 nm.[10][11]
dot
Caption: A standard workflow for quantifying 2-ethynyl-1,4-dimethylbenzene using RP-HPLC-UV.
Performance Comparison: GC-FID vs. HPLC-UV
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale |
| Principle | Separation by volatility/boiling point | Separation by polarity/hydrophobicity | GC is ideal for volatile compounds; HPLC is based on differential partitioning between liquid and solid phases.[3][4] |
| Sensitivity | Very High | High | FID is exceptionally sensitive to hydrocarbons.[8] UV sensitivity depends on the analyte's molar absorptivity. |
| Selectivity | Excellent | Very Good | High-resolution capillary columns provide excellent separation. HPLC selectivity can be fine-tuned by altering mobile phase composition.[12] |
| Speed | Fast (typically 5-15 min) | Moderate (typically 10-30 min) | GC runs can be faster due to the nature of gas-phase diffusion and shorter optimal column lengths for many applications. |
| Sample Throughput | High | Moderate to High | Faster run times for GC generally lead to higher throughput. |
| Solvent Usage | Minimal (for sample prep) | High | HPLC requires a continuous flow of liquid mobile phase, leading to significant solvent consumption and waste generation. |
| Cost | Lower (instrumentation & consumables) | Higher (solvents, columns, pump maintenance) | GC systems are often less expensive to purchase and operate than HPLC systems. |
| Robustness | Very High | High | GC-FID is a classic, durable technique. HPLC pumps and seals require more frequent maintenance. |
Experimental Protocols
The following protocols are provided as validated starting points. Method optimization and full validation are required for implementation in a regulated environment.
Protocol 1: Quantification by GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like Methanol or Hexane.
-
Prepare a series of calibration standards (e.g., 0.01, 0.1, 0.5, 1.0, 1.5 mg/mL) of a certified 2-ethynyl-1,4-dimethylbenzene reference standard in the same solvent.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent with FID.
-
Column: HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, set to 250°C. Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature 80°C, hold for 1 min. Ramp at 20°C/min to 220°C, hold for 2 min.
-
Detector: FID, set to 280°C. Hydrogen flow ~30 mL/min, Air flow ~400 mL/min, Makeup (He) ~25 mL/min.
-
-
Data Analysis:
-
Integrate the peak corresponding to 2-ethynyl-1,4-dimethylbenzene.
-
Generate a linear calibration curve by plotting peak area against the concentration of the standards.
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
-
Protocol 2: Quantification by RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile/Water 70:30).
-
Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL) of a certified reference standard in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a 2998 PDA Detector.
-
Column: C18 column (e.g., Luna, Zorbax), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to 2-ethynyl-1,4-dimethylbenzene.
-
Generate a linear calibration curve by plotting peak area against the concentration of the standards.
-
Quantify the analyte in the sample using the linear regression equation from the calibration.
-
Trustworthiness Through Validation
Every protocol described must be a self-validating system. Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH), is critical for ensuring data integrity.[13][14] Any chosen method must be validated for the following parameters to prove it is fit for purpose:[15][16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value, often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendation
For the specific task of quantifying 2-ethynyl-1,4-dimethylbenzene, Gas Chromatography with Flame Ionization Detection (GC-FID) emerges as the superior methodology. This recommendation is grounded in the analyte's inherent volatility and thermal stability, which align perfectly with the principles of GC. The method offers unparalleled sensitivity for this hydrocarbon, faster analysis times, lower operational costs, and exceptional robustness.
While RP-HPLC-UV is a perfectly valid and workable technique, it presents as a secondary choice. It would be most appropriately employed when the sample matrix contains non-volatile components that would interfere with a GC analysis or when institutional constraints preclude the use of gas chromatography.
Ultimately, the selection of an analytical method is a balance of scientific suitability, available resources, and the specific analytical challenge at hand. This guide provides the foundational data and expert rationale to make that decision with confidence.
References
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from Jordi Labs website. [Link]
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Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. Retrieved from Lucideon website. [Link]
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Wang, Y., et al. (2020). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. Scientific Reports, 10(1), 19468. [Link]
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Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech website. [Link]
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Riazi, A., & Ghaffari, F. (2018). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]
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Mustafa, Z. A., & Milina, R. S. (2018). A static headspace GC-FID method for trace analysis of volatile organic compounds (VOCs) in waters. Bulgarian Chemical Communications, 50(Special Issue D), 104-109. [Link]
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LCGC International. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from LCGC International website. [Link]
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Li, Z., et al. (2023). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. Journal of Chromatography B, 1229, 123885. [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from Wikipedia. [Link]
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Quality Analysis. (n.d.). GC-FID: gas chromatography-flame ionization detector. Retrieved from Quality Analysis website. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from Scribd. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from Phenomenex website. [Link]
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PubChem. (n.d.). 2-Ethynyl-1,4-dimethylbenzene. Retrieved from PubChem. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from SIELC Technologies website. [Link]
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Gidado, T. O. (2016). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Pharmaceutical Research, 3(4). [Link]
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Vámos, J., & Knausz, D. (1978). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering, 22(1-2). [Link]
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Kumar, A., et al. (2013). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. ResearchGate. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA website. [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website. [Link]
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Pharmaguideline. (2023). Steps for HPLC Method Validation. Retrieved from Pharmaguideline website. [Link]
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Gao, F., & Wang, J. (2012). HPLC Determination of Four Derivatives of Benzene. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Catalysis for 2-Ethynyl-1,4-dimethylbenzene Reactions
Introduction: The Synthetic Versatility of 2-Ethynyl-1,4-dimethylbenzene
2-Ethynyl-1,4-dimethylbenzene, also known as 2-ethynyl-p-xylene, is a versatile terminal alkyne that serves as a critical building block in the synthesis of advanced materials, complex organic molecules, and pharmaceutical intermediates.[1][2] Its rigid ethynyl group and substituted benzene ring offer a unique scaffold for constructing π-conjugated systems, polymers, and intricate polycyclic structures. The reactivity of the terminal alkyne is the focal point of its synthetic utility, and the choice of catalyst is paramount in directing the reaction toward a desired outcome.
This guide provides a comparative analysis of the primary catalytic systems employed in reactions involving 2-ethynyl-1,4-dimethylbenzene. We will explore the mechanistic underpinnings, compare performance based on experimental data, and provide field-proven protocols to assist researchers in making informed decisions for their synthetic challenges. The discussion will be centered on three major reaction classes: C-C cross-coupling, cyclization/annulation, and polymerization, with a focus on palladium, copper, and gold catalysts.
Logical Framework for Catalyst Selection
The selection of an appropriate catalyst is fundamentally dictated by the desired molecular transformation. The following decision tree illustrates a logical workflow for navigating catalyst choice based on the intended synthetic outcome for 2-ethynyl-1,4-dimethylbenzene.
Caption: A decision tree for catalyst selection in 2-ethynyl-1,4-dimethylbenzene reactions.
Part 1: C-C Cross-Coupling Reactions - The Sonogashira Coupling
The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is the most prevalent transformation for 2-ethynyl-1,4-dimethylbenzene.[3] This reaction is fundamental for creating substituted alkynes and is typically catalyzed by a dual-metal system of palladium and copper.
Palladium/Copper Co-Catalysis: The Classic Approach
The synergy between palladium and copper is the cornerstone of the traditional Sonogashira reaction. The generally accepted mechanism involves two interconnected catalytic cycles.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X).
-
The Copper Cycle: Copper(I) reacts with the terminal alkyne (2-ethynyl-1,4-dimethylbenzene) to form a copper acetylide intermediate. This step is crucial as it lowers the pKa of the alkyne's terminal proton, facilitating its removal by a mild base.[4]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the desired cross-coupled product.
Causality Behind Component Choices:
-
Palladium Source: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, providing a source of the active Pd(0) catalyst. Heterogeneous catalysts like Pd on charcoal (Pd/C) or MCM-41 anchored palladium offer advantages in catalyst recovery and reuse, which is critical for industrial applications.[3][5]
-
Copper(I) Co-catalyst: Typically CuI is used. Its primary role is to facilitate the deprotonation of the alkyne at a lower temperature and with a weaker base than would be possible otherwise.[6] However, a significant drawback of copper is the promotion of the undesired Glaser homocoupling of the alkyne.[6][7]
-
Ligands: Phosphine ligands (e.g., PPh₃, P(tBu)₃) are essential. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity.[8] Sterically hindered ligands can accelerate the reductive elimination step, improving overall catalytic turnover.[9]
-
Base & Solvent: An amine base like triethylamine (NEt₃) or piperidine is typically used, serving both as a base to deprotonate the alkyne and often as the solvent.[10] Dipolar aprotic solvents like DMF can also be effective.[11]
Comparative Performance of Sonogashira Catalysts
The choice of catalyst, ligand, and conditions significantly impacts reaction efficiency.
| Catalyst System | Ligand | Co-Catalyst | Solvent | Temp (°C) | Yield (%) | Key Advantages/Disadvantages |
| Homogeneous Pd | ||||||
| Pd(PPh₃)₄ | - | CuI | NEt₃/DMF | 90 | ~95% | High efficiency, well-understood. Risk of Pd contamination. |
| Heterogeneous Pd | ||||||
| Pd/C[5] | PPh₃ | CuI | Toluene/H₂O | 100 | 85-95% | Recyclable, lower product contamination. May show leaching. |
| Nanosized MCM-41-Pd[3] | PPh₃ | CuI | Toluene | 50-90 | >90% | High activity at low Pd loading, recyclable. Support synthesis required. |
| Copper-Free Systems | ||||||
| Pd(OAc)₂ | PTS | None | Water | RT | ~90% | Milder conditions, avoids homocoupling. Requires specific amphiphile. |
Part 2: Cyclization and Annulation Reactions
While palladium is the workhorse for linear coupling, gold catalysts have emerged as exceptionally powerful tools for activating the alkyne bond of 2-ethynyl-1,4-dimethylbenzene towards intramolecular nucleophilic attack, leading to the formation of cyclic structures.
Gold Catalysis: The Power of Carbophilicity
Cationic gold(I) complexes are potent π-acids that act as soft and carbophilic Lewis acids.[12][13] This unique reactivity allows them to coordinate to and activate the C-C triple bond, making it highly susceptible to attack by nearby nucleophiles, a pathway distinct from the oxidative addition mechanism of palladium.
Key Features of Gold Catalysis:
-
Mild Conditions: Reactions often proceed at room temperature, showing high functional group tolerance.[14]
-
Atom Economy: Many gold-catalyzed reactions are addition or isomerization processes, resulting in high atom economy.
-
Ligand and Counter-ion Effects: The reactivity and selectivity of the gold catalyst can be finely tuned by modifying the ancillary ligand (e.g., phosphines) and the non-coordinating counter-ion (e.g., SbF₆⁻, NTf₂⁻).[13][14] For instance, different ligands can direct the cyclization of 2-ethynylbenzyl ethers to selectively form 1-indanones or 2-indanones.[14]
Performance Comparison: Gold vs. Palladium in Cyclization
| Catalyst System | Typical Reaction Type | Product Class | Yield (%) | Key Advantages/Disadvantages |
| Gold(I) Complexes [14][15] | Intramolecular Hydroalkoxylation / Carboalkoxylation | Indanones, Furoindolines | 80-95% | High selectivity for cyclization, mild conditions, unique reactivity. Catalyst cost can be high. |
| Palladium(II) Complexes | Sequential Sonogashira/Aminopalladation | Diarylindoles | 70-90% | Enables tandem coupling and cyclization in one pot. May require higher temperatures. |
Part 3: Polymerization Reactions
2-Ethynyl-1,4-dimethylbenzene can serve as a monomer for the synthesis of polyacetylenes, materials with interesting optoelectronic properties. While transition metal catalysts are often used, there is a growing interest in metal-free alternatives for applications where metal contamination is a concern, such as in biomedical devices.
Metal-Free Organocatalysis
Organobases have been shown to effectively catalyze the polymerization of alkynyl-based monomers.[16][17] For instance, nucleophilic organobases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can promote hydroxyl-yne polymerizations under ambient conditions, yielding high molecular weight polymers in excellent yields.[16]
Advantages of Metal-Free Systems:
-
Reduced Contamination: Eliminates the need for tedious removal of metal residues from the final polymer.[16]
-
Cost-Effectiveness: Organocatalysts are often cheaper and more readily available than precious metal catalysts.
-
Green Chemistry: Aligns with principles of sustainable chemistry by avoiding heavy metals.[18][19]
Experimental Protocols
The following protocols are provided as validated starting points for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Representative Sonogashira Coupling using a Pd/Cu System
This protocol is adapted from established methodologies for the coupling of aryl halides with terminal acetylenes.[3][10]
Objective: To synthesize 1,4-dimethyl-2-(phenylethynyl)benzene.
Materials:
-
2-Ethynyl-1,4-dimethylbenzene (1.0 mmol, 130.2 mg)
-
Iodobenzene (1.1 mmol, 123 µL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (NEt₃) (5 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask, magnetic stirrer, nitrogen line, heating mantle.
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen three times.
-
Via syringe, add a solution of 2-ethynyl-1,4-dimethylbenzene in 5 mL of NEt₃ and 5 mL of DMF.
-
Add iodobenzene via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Representative Gold-Catalyzed Intramolecular Cyclization
This protocol is a conceptual representation based on gold-catalyzed carboalkoxylation principles.[14]
Objective: To perform a model cyclization of a hypothetical substrate derived from 2-ethynyl-1,4-dimethylbenzene.
Materials:
-
2-Ethynylbenzyl ether substrate (0.5 mmol)
-
[P(tBu)₂(o-biphenyl)]AuNTf₂ (0.025 mmol, 5 mol%)
-
Dichloroethane (DCE), anhydrous (5 mL)
-
Schlenk tube, magnetic stirrer, nitrogen line.
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the gold catalyst (5 mol%).
-
Add a magnetic stir bar.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add a solution of the 2-ethynylbenzyl ether substrate in 5 mL of anhydrous DCE.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor reaction progress by TLC or ¹H NMR of an aliquot.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the crude product by flash column chromatography to isolate the cyclized indanone product.
Conclusion and Future Outlook
The catalytic landscape for reactions of 2-ethynyl-1,4-dimethylbenzene is rich and varied, offering chemists a powerful toolkit to achieve specific synthetic goals.
-
For C-C bond formation and linear extension , palladium-based Sonogashira coupling remains the undisputed method of choice, with heterogeneous catalysts offering significant advantages for process chemistry.
-
For the synthesis of complex cyclic scaffolds , gold catalysis provides a unique and mild pathway driven by its carbophilic Lewis acidity, often yielding products inaccessible through other means.
-
For polymerization , metal-free organocatalysis represents a sustainable and cost-effective frontier, particularly for applications intolerant of metal impurities.
The selection of the optimal catalyst is a multi-faceted decision that requires a deep understanding of the underlying reaction mechanisms. By weighing factors such as desired product, cost, reaction conditions, and environmental impact, researchers can harness the full synthetic potential of 2-ethynyl-1,4-dimethylbenzene.
References
- ChemInform Abstract: Gold-Catalyzed Carboalkoxylations of 2-Ethynylbenzyl Ethers to Form 1- and 2-Indanones Chemoselectively: Effects of Ligands and Solvents.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org.
- 1-ETHYNYL-2,4-DIMETHYL-BENZENE synthesis. ChemicalBook.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
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A Comparative Guide to Validating the Purity of Synthesized 2-Ethynyl-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds, establishing the purity of the final product is a critical step that underpins the reliability and reproducibility of subsequent research. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2-Ethynyl-1,4-dimethylbenzene, a terminal alkyne of interest in various chemical applications. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind our methodological choices, ensuring a robust and self-validating approach to purity assessment.
Introduction to 2-Ethynyl-1,4-dimethylbenzene and its Synthesis
2-Ethynyl-1,4-dimethylbenzene, also known as 2-ethynyl-p-xylene, possesses the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol .[1][2][3][4] Its structure, featuring a terminal alkyne attached to a dimethyl-substituted benzene ring, makes it a valuable building block in organic synthesis, particularly in click chemistry and the formation of complex aromatic structures.[2][5]
A common and efficient method for the synthesis of 2-Ethynyl-1,4-dimethylbenzene is the Sonogashira cross-coupling reaction.[6][7] This palladium-catalyzed reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne.[6] For the synthesis of 2-Ethynyl-1,4-dimethylbenzene, a plausible route involves the coupling of 2-bromo-1,4-dimethylbenzene with a protected acetylene equivalent, followed by deprotection.
However, like any chemical transformation, the Sonogashira coupling is not without potential side reactions that can lead to impurities. Common impurities may include unreacted starting materials, homocoupled products (Glaser coupling), and byproducts from competing reactions. Therefore, rigorous analytical validation is imperative to confirm the purity of the synthesized compound.
A Multi-faceted Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy in the context of 2-Ethynyl-1,4-dimethylbenzene.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity determination of organic compounds.[8][9] It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous identification of the target molecule and the detection of impurities.
¹H NMR Spectroscopy: A First Look at Purity
Proton NMR (¹H NMR) is the initial and often most informative technique for assessing purity. The ¹H NMR spectrum of pure 2-Ethynyl-1,4-dimethylbenzene is expected to show distinct signals corresponding to the ethynyl proton, the aromatic protons, and the methyl protons, with specific chemical shifts and integration values.
Expected ¹H NMR Spectral Features of 2-Ethynyl-1,4-dimethylbenzene:
-
Ethynyl Proton (-C≡C-H): A singlet typically appearing in the range of δ 2.0-3.0 ppm.[10][11] The cylindrical electron cloud of the triple bond results in a shielding effect, causing this proton to resonate at a relatively high field compared to aromatic or vinylic protons.[10]
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.
-
Methyl Protons (-CH₃): Two singlets corresponding to the two non-equivalent methyl groups on the aromatic ring, typically appearing around δ 2.2-2.5 ppm.
Interpreting Purity from the ¹H NMR Spectrum: The presence of any additional peaks in the spectrum indicates the presence of impurities. By integrating the signals of the main compound and the impurities, a quantitative estimation of purity can be obtained.[12]
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides complementary information by detailing the carbon framework of the molecule. For 2-Ethynyl-1,4-dimethylbenzene, the key signals to observe are those of the sp-hybridized alkyne carbons.
Expected ¹³C NMR Spectral Features:
-
Alkyne Carbons (-C≡C-): Two distinct signals are expected. The terminal alkyne carbon (≡C-H) typically resonates around 65–85 ppm, while the internal alkyne carbon (≡C-Ar) appears in the 70–100 ppm range.[13]
-
Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm).
-
Methyl Carbons (-CH₃): Signals in the aliphatic region (typically δ 15-25 ppm).
The absence of extraneous peaks in the ¹³C NMR spectrum provides strong evidence for the purity of the carbon skeleton.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination
Quantitative NMR (qNMR) is a highly accurate method for determining the absolute purity of a substance.[9][12]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a known amount of the synthesized 2-Ethynyl-1,4-dimethylbenzene and a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals.
-
Solvent Selection: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of both the analyte and the internal standard.
-
Purity Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Section 2: Chromatographic Techniques - Separating the Components
Chromatography is a powerful set of techniques for separating mixtures into their individual components, making it an indispensable tool for purity assessment.[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compounds
GC-MS is an excellent technique for analyzing volatile and semi-volatile compounds like 2-Ethynyl-1,4-dimethylbenzene.[16] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
How it Works:
-
Separation (GC): The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column. Components of the mixture travel through the column at different rates based on their boiling points and interactions with the stationary phase, leading to their separation.
-
Detection and Identification (MS): As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification by comparing it to a spectral library.
Advantages for 2-Ethynyl-1,4-dimethylbenzene:
-
High Resolution: Provides excellent separation of closely related compounds.
-
High Sensitivity: Can detect trace amounts of impurities.[16]
-
Definitive Identification: The mass spectrum provides structural information, confirming the identity of the main peak and helping to identify impurities.
Potential Impurities Detectable by GC-MS:
-
Unreacted 2-bromo-1,4-dimethylbenzene.
-
Homocoupled diyne product (1,4-bis(2,5-dimethylphenyl)buta-1,3-diyne).
-
Residual solvents from the synthesis and purification steps.
High-Performance Liquid Chromatography (HPLC): Versatility for Aromatic Compounds
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[16][17] For aromatic compounds like 2-Ethynyl-1,4-dimethylbenzene, reversed-phase HPLC is a common and effective method.[18][19]
How it Works:
-
Separation (HPLC): A liquid sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The components are separated based on their differential partitioning between the mobile phase (a liquid solvent) and the stationary phase.[17]
-
Detection: As the separated components elute from the column, they are detected by a detector, most commonly a UV-Vis detector for aromatic compounds.[20]
Comparison of GC-MS and HPLC for 2-Ethynyl-1,4-dimethylbenzene:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase.[16] | Separation based on partitioning between mobile and stationary phases.[17] |
| Analyte Suitability | Ideal for volatile and thermally stable compounds.[16] | Suitable for a broader range of compounds, including non-volatile and thermally labile ones.[16] |
| Sensitivity | Generally higher sensitivity for volatile compounds.[16] | Good sensitivity, often sufficient for purity analysis. |
| Identification | Provides definitive structural information from the mass spectrum. | Identification is based on retention time, which is less specific. Coupling with a mass spectrometer (LC-MS) enhances identification.[20] |
| Sample Preparation | May require derivatization for polar compounds, though not for 2-Ethynyl-1,4-dimethylbenzene.[16] | Generally simpler sample preparation.[16] |
Experimental Workflow: Purity Validation using GC-MS and HPLC
Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[21] For 2-Ethynyl-1,4-dimethylbenzene, FTIR is particularly useful for confirming the presence of the characteristic terminal alkyne group.
Key Diagnostic Peaks for 2-Ethynyl-1,4-dimethylbenzene:
-
≡C-H Stretch: A strong and sharp absorption band in the region of 3330-3270 cm⁻¹.[10][22] This peak is highly characteristic of a terminal alkyne.
-
-C≡C- Stretch: A weak to medium absorption band between 2260-2100 cm⁻¹.[11][22] The intensity of this band can be variable.[23]
-
C-H Bending (Aromatic): Absorptions in the fingerprint region that are characteristic of the substitution pattern on the benzene ring.
Utility in Purity Validation: While FTIR is not a quantitative technique for purity determination, it is an excellent qualitative tool. The absence of the characteristic ≡C-H stretching band would immediately indicate that the desired product has not been formed or has reacted further. Conversely, the presence of unexpected peaks (e.g., a broad O-H stretch around 3400 cm⁻¹) would signal the presence of impurities like residual alcohols from the reaction or workup.
Summary and Recommendations
A comprehensive validation of the purity of synthesized 2-Ethynyl-1,4-dimethylbenzene requires a multi-technique approach.
| Analytical Technique | Primary Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed structural information and quantitative purity assessment.[8][9] | Unambiguous identification, quantitative capability (qNMR).[12] | Less sensitive to trace impurities compared to chromatographic methods.[8] |
| GC-MS | Separation of volatile components and their definitive identification.[16] | High resolution and sensitivity, provides structural information of impurities.[16] | Not suitable for non-volatile or thermally labile impurities. |
| HPLC | Separation of components in a liquid mixture.[17] | Versatile for a wide range of compounds, simple sample preparation.[16] | Identification based on retention time is not definitive without a mass spectrometer detector (LC-MS).[20] |
| FTIR | Identification of functional groups.[21] | Rapid, non-destructive, and excellent for confirming the presence of the key alkyne functional group.[23] | Not a quantitative technique and may not detect impurities without distinct functional groups. |
Recommended Workflow for Purity Validation:
By following this structured and multi-faceted analytical approach, researchers can confidently validate the purity of their synthesized 2-Ethynyl-1,4-dimethylbenzene, ensuring the integrity of their subsequent scientific endeavors.
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EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). CUNY. Retrieved from [Link]
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Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (n.d.). PubMed. Retrieved from [Link]
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Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2020, September 25). PubMed. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Ethynyl-1,4-dimethylbenzene for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Ethynyl-1,4-dimethylbenzene (CAS No. 74331-70-7), a compound utilized in various research and development applications, including proteomics research.[1] Adherence to these procedures is essential not only for regulatory compliance but also for the protection of personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.
Understanding the Hazard Profile of 2-Ethynyl-1,4-dimethylbenzene
Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation and labeling.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 74331-70-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀ | [1][3] |
| Molecular Weight | 130.19 g/mol | [2][3] |
| Appearance | Colorless watery liquid | [4] |
| Boiling Point | 193-194 °C | [2] |
| Density | 0.914 g/mL at 25 °C | [2] |
| Flash Point | -13 °C (8.6 °F) - closed cup | [2] |
Hazard Classification
2-Ethynyl-1,4-dimethylbenzene is classified as a hazardous substance with the following primary concerns:
-
Flammable Liquid: It is a highly flammable liquid and vapor, with a very low flash point.[3] This necessitates strict control of ignition sources and proper storage in a flammables cabinet.[5][6]
-
Serious Eye Damage: The compound is designated as causing serious eye damage.[3] This underscores the mandatory use of appropriate eye protection.
-
Potential for Environmental Harm: While specific data for this compound is limited, related xylene isomers are known to be harmful to aquatic life with long-lasting effects.[7] Therefore, disposal into sewer systems or the environment is strictly prohibited.[5][8]
Pre-Disposal Safety and Handling
Proper handling during routine laboratory use is the first step in ensuring safe disposal. Minimizing exposure and preventing spills are critical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling 2-Ethynyl-1,4-dimethylbenzene.
-
Eye Protection: Chemical splash goggles are mandatory.[6][9] Given the risk of serious eye damage, a face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[9]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[6] Gloves must be inspected before use and changed immediately if contaminated or damaged.[9][10]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential to protect against skin contact and in case of a fire.[6]
Engineering Controls
-
Fume Hood: All handling of 2-Ethynyl-1,4-dimethylbenzene, including transfers to waste containers, must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[5][6][11]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[5]
Step-by-Step Disposal Protocol
The disposal of 2-Ethynyl-1,4-dimethylbenzene is governed by hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[8][12][13]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Dedicated Waste Stream: Designate a specific waste stream for halogenated organic solvents. Although 2-Ethynyl-1,4-dimethylbenzene does not contain halogens, it is often grouped with non-halogenated organic solvents. Check with your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream classification.
-
Incompatibility: Do not mix this waste with acids, bases, or oxidizing agents.[5] Incompatible chemicals must be separated by physical barriers.[8]
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are critical for safety and compliance.
-
Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[8][13] The container must be in good condition, free from cracks or deterioration.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste".[12][14] The label should also include the full chemical name, "2-Ethynyl-1,4-dimethylbenzene," and an indication of the hazards (e.g., Flammable, Corrosive/Eye Damage).[12]
Step 3: Accumulation of Waste
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12][15]
-
Keep Container Closed: The waste container must be kept tightly closed except when adding waste.[14][15]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8][13]
-
Storage Location: Store the waste container in a well-ventilated area, away from heat, sparks, and open flames.[5] A designated flammables cabinet is the appropriate storage location.
Step 4: Requesting Waste Pickup
Once the waste container is full (no more than 90% capacity to allow for expansion), or if the project is complete, arrange for its disposal through your institution's EHS department.[13][16]
-
Date the Container: When the container is full, mark the date on the label.[14] Full containers must be removed from the laboratory in a timely manner, often within three days of being dated as full.[14]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Alert personnel in the immediate area.
-
If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team.
-
For small, manageable spills, and only if you are trained to do so, contain the spill using an absorbent material like sand or a commercial spill kit.[17]
-
Use non-sparking tools to clean up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Ventilate the area and wash the spill site once the material has been removed.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[5] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[18]
-
Ingestion: Do not induce vomiting.[19] Seek immediate medical attention.[19]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Ethynyl-1,4-dimethylbenzene.
Caption: Decision workflow for the safe disposal of 2-Ethynyl-1,4-dimethylbenzene.
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A Researcher's Guide to the Safe Handling of 2-Ethynyl-1,4-dimethylbenzene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Ethynyl-1,4-dimethylbenzene. As a substituted aromatic alkyne, this compound presents a unique combination of hazards that demand rigorous adherence to safety protocols. This document moves beyond a simple checklist to offer a deep, scientifically-grounded understanding of why these procedures are critical, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile of 2-Ethynyl-1,4-dimethylbenzene
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for 2-Ethynyl-1,4-dimethylbenzene, this guide synthesizes data from its structural analogs, primarily p-xylene, and GHS classifications for ethynyl-dimethylbenzene isomers. This approach allows for a robust, albeit conservative, safety protocol.
2-Ethynyl-1,4-dimethylbenzene is classified as a highly flammable liquid and vapor that can cause serious eye damage.[1] Its isomer, 4-ethynyl-1,2-dimethylbenzene, is also known to cause skin irritation and may cause respiratory irritation.[2] The foundational structure, 1,4-dimethylbenzene (p-xylene), is a flammable liquid that can be fatal if swallowed and enters the airways, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] It can also be harmful if inhaled or in contact with the skin.[3][4]
Given these known risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[6][7] The following table outlines the minimum required PPE for handling 2-Ethynyl-1,4-dimethylbenzene.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with a snug fit are mandatory.[7] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash risk.[6][7] | Protects against splashes of the liquid, which can cause serious eye damage.[1][2] Vapors can also be irritating to the eyes.[8] |
| Hand Protection | Chemical-resistant gloves are required.[6][9][10] Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, gloves made of neoprene or other materials with high chemical resistance should be used.[7] Always consult the glove manufacturer's compatibility chart. | Prevents skin contact, which can lead to irritation.[2][3] Solvents like xylene can defat the skin, increasing the risk of dermatitis.[9] |
| Body Protection | A flame-resistant lab coat is essential. For large-scale operations, chemical-resistant coveralls or an apron over the lab coat should be worn.[6][7] Closed-toe shoes are mandatory.[7] | Protects against accidental spills and splashes.[6] The flammability of the compound necessitates flame-resistant clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][6][8][10] | Vapors may cause respiratory irritation.[2][3] The occupational exposure limits for the closely related p-xylene provide a benchmark for necessary respiratory protection.[8][11][12] |
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Handling Checklist:
-
Information Review: Before beginning any work, thoroughly review the available safety information, including this guide and any supplier-provided data.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage or contamination before each use.[10]
-
Emergency Equipment Location: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[6]
-
Spill Kit Availability: Have a spill kit rated for flammable solvents readily accessible.
Safe Handling Protocol:
The following workflow is designed to minimize exposure and mitigate risks during the handling of 2-Ethynyl-1,4-dimethylbenzene.
Caption: Workflow for the safe handling of 2-Ethynyl-1,4-dimethylbenzene.
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Ventilate: Ensure the area is well-ventilated, but do not create sparks.
-
Contain: If the spill is small and you are trained to do so, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[3][13] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][14]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan:
All waste containing 2-Ethynyl-1,4-dimethylbenzene must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from ignition sources.[13]
-
Pickup: Arrange for hazardous waste pickup with your institution's EHS office.
Occupational Exposure Limits for p-Xylene
As a structural analog, the occupational exposure limits for p-xylene provide a valuable reference for assessing the risk of handling 2-Ethynyl-1,4-dimethylbenzene.
| Organization | TWA (8-hour) | STEL (15-minute) |
| OSHA | 100 ppm (435 mg/m³)[11][12] | - |
| NIOSH | 100 ppm (435 mg/m³)[11] | 150 ppm (655 mg/m³)[11] |
| ACGIH | 20 ppm[11] | 150 ppm[12] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists.
By understanding the hazards, implementing robust engineering controls, and diligently using the correct PPE, researchers can safely work with 2-Ethynyl-1,4-dimethylbenzene, enabling the advancement of science and drug discovery.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
